Product packaging for nTZDpa(Cat. No.:CAS No. 118414-59-8)

nTZDpa

Cat. No.: B116783
CAS No.: 118414-59-8
M. Wt: 428.3 g/mol
InChI Key: VUPOTURDKDMIGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

a PPARgamma agonist;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H15Cl2NO2S B116783 nTZDpa CAS No. 118414-59-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1-[(4-chlorophenyl)methyl]-3-phenylsulfanylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2NO2S/c23-15-8-6-14(7-9-15)13-25-19-11-10-16(24)12-18(19)21(20(25)22(26)27)28-17-4-2-1-3-5-17/h1-12H,13H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPOTURDKDMIGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(N(C3=C2C=C(C=C3)Cl)CC4=CC=C(C=C4)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433292
Record name nTzDpa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118414-59-8
Record name nTzDpa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

nTZDpa: A Membrane-Active Agent with Potent Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action

Executive Summary

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat, driving the urgent need for novel antimicrobial agents with unconventional mechanisms of action. nTZDpa, a non-thiazolidinedione peroxisome proliferator-activated receptor-gamma partial agonist, has emerged as a promising candidate. This document provides a comprehensive technical overview of the mechanism of action of this compound against MRSA, intended for researchers, scientists, and drug development professionals. This compound exerts its potent bactericidal effect by disrupting the bacterial cell membrane's lipid bilayer, a mechanism that is effective against both growing and persistent MRSA cells. Notably, S. aureus demonstrates no detectable development of resistance to this compound, and the compound exhibits synergistic activity with aminoglycosides. This guide details the quantitative antimicrobial data, in-depth experimental protocols for key assays, and visual representations of the compound's mode of action and relevant experimental workflows.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound against various S. aureus strains has been quantified through several key metrics. The following tables summarize the available data for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus

StrainResistance ProfileMIC (μg/mL)Reference
MRSA MW2Methicillin-Resistant~4[1]
VRS1Vancomycin-Resistant~4[1]
Panel of S. aureus clinical strains-~4[1]

Table 2: Bactericidal Activity of this compound against MRSA Persister Cells

TreatmentConcentration (μg/mL)Time (hours)Log Reduction in CFU/mLReference
This compound322~2[1]
This compound642Complete Eradication[1]

Table 3: Synergistic Activity of this compound with Aminoglycosides against MRSA

CombinationMethodFractional Inhibitory Concentration (FIC) IndexInterpretationReference
This compound + GentamicinCheckerboard Assay≤0.5Synergy[1]
This compound + TobramycinCheckerboard Assay≤0.5Synergy[1]
This compound + NeomycinCheckerboard Assay≤0.5Synergy[1]
This compound + KanamycinCheckerboard Assay≤0.5Synergy[1]
This compound + StreptomycinCheckerboard Assay≤0.5Synergy[1]

Core Mechanism of Action: Bacterial Membrane Disruption

The primary mechanism by which this compound exerts its bactericidal activity against MRSA is through the disruption of the bacterial cell membrane.[1] This direct physical mechanism of action is advantageous as it is less likely to lead to the development of resistance compared to antibiotics that target specific metabolic pathways.

Evidence from transmission electron microscopy reveals that MRSA cells treated with this compound exhibit morphological changes indicative of membrane damage, including mesosome formation, abnormal cell division, and eventual cell lysis.[1] Furthermore, membrane permeabilization assays confirm that this compound compromises the integrity of the MRSA cell membrane.[1]

Interestingly, the antimicrobial activity of this compound is enhanced in acidic environments.[2] At a lower pH, a higher proportion of this compound exists in its neutral, protonated form. This form is more effective at penetrating the bacterial membrane, leading to increased membrane disruption and cell death.[2] This pH-dependent activity is particularly relevant in the context of infection sites, which are often characterized by acidic microenvironments.

This compound Mechanism of Action against MRSA cluster_extracellular Extracellular Environment cluster_cell_wall MRSA Cell cluster_membrane Cell Membrane (Lipid Bilayer) cluster_cytoplasm Cytoplasm This compound This compound Membrane Lipid Bilayer This compound->Membrane Disruption CellLysis Cell Lysis Membrane->CellLysis Leads to Workflow for MIC Determination Inoculum Prepare MRSA Inoculum (0.5 McFarland) Inoculation Inoculate wells with diluted MRSA Inoculum->Inoculation Dilution Serially Dilute this compound in 96-well plate Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Reading Read MIC (lowest concentration with no visible growth) Incubation->Reading Logical Relationship of this compound's Properties Mechanism Membrane Disruption NoResistance No Detectable Resistance Mechanism->NoResistance Contributes to PersisterActivity Activity against Persisters Mechanism->PersisterActivity Enables TherapeuticPotential High Therapeutic Potential NoResistance->TherapeuticPotential Increases Synergy Synergy with Aminoglycosides Synergy->TherapeuticPotential Enhances PersisterActivity->TherapeuticPotential Broadens

References

The Dual Molecular Targets of nTZDpa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

nTZDpa (non-thiazolidinedione partial agonist) is a synthetic small molecule that has garnered significant interest due to its multifaceted pharmacological profile. Initially investigated for its therapeutic potential in metabolic diseases, subsequent research has unveiled a second, distinct mechanism of action, positioning it as a compound with dual molecular targets. This guide provides an in-depth technical overview of this compound's interaction with its two primary molecular targets: the human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the bacterial cell membrane. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.

Host Molecular Target: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

This compound was first characterized as a partial agonist of PPARγ, a nuclear receptor that plays a pivotal role in the regulation of adipogenesis, lipid metabolism, and glucose homeostasis.[1] Unlike full agonists, such as thiazolidinediones (TZDs), which elicit a maximal receptor response, partial agonists like this compound induce a submaximal response, potentially offering a more favorable side-effect profile.[2]

Mechanism of Action and Signaling Pathway

As a partial agonist, this compound binds to the ligand-binding domain (LBD) of PPARγ. This binding event induces a conformational change in the receptor, though to a lesser extent than a full agonist. This leads to the recruitment of a specific set of coactivators and the displacement of corepressors. The PPARγ receptor forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[3]

The activation of this pathway leads to the transcription of genes involved in:

  • Adipogenesis: The differentiation of pre-adipocytes into mature fat cells.[3]

  • Glucose Homeostasis: Increased expression of glucose transporters (e.g., GLUT4), leading to enhanced glucose uptake into cells.[1][4]

  • Lipid Metabolism: Regulation of genes involved in fatty acid uptake and storage.[1]

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_RXR_inactive PPARγ-RXR (Inactive, with Corepressors) This compound->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_active This compound-PPARγ-RXR (Active, with Coactivators) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change, Coactivator Recruitment PPRE PPRE PPARg_RXR_active->PPRE Binds to TargetGenes Target Genes (e.g., GLUT4, Adiponectin) PPRE->TargetGenes Initiates Transcription mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation MetabolicEffects Metabolic Effects Proteins->MetabolicEffects Leads to

Caption: PPARγ Signaling Pathway Activated by this compound.
Quantitative Data: PPARγ Interaction

Compound ClassParameterValueTargetReference
Non-ThiazolidinedioneEC50Varies (Partial Agonist)PPARγ[2]
This compound ActivityPartial AgonistPPARγ[6]
Experimental Protocols

1. PPARγ Reporter Gene Assay (Luciferase-Based)

This assay quantifies the ability of a compound to activate PPARγ-mediated gene transcription.

  • Objective: To determine the agonist or antagonist activity of this compound on PPARγ.

  • Principle: Cells are engineered to express the PPARγ receptor and a reporter gene (e.g., luciferase) linked to a PPRE. Activation of PPARγ by a ligand drives the expression of luciferase, which is quantified by measuring light output after the addition of a substrate.

  • Methodology:

    • Cell Culture: Plate HEK293 cells (or another suitable cell line) stably expressing the human PPARγ receptor and a PPRE-luciferase reporter construct into a 96-well plate.

    • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control (e.g., DMSO).

    • Treatment: Add the diluted compounds to the cells and incubate for 18-24 hours.

    • Lysis and Substrate Addition: Lyse the cells and add a luciferase substrate solution.

    • Detection: Measure the luminescence using a plate-reading luminometer.

    • Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Reporter_Assay_Workflow Start Start PlateCells Plate Reporter Cells (PPARγ + PPRE-Luc) Start->PlateCells PrepareCompounds Prepare this compound and Control Dilutions PlateCells->PrepareCompounds TreatCells Add Compounds to Cells (Incubate 18-24h) PrepareCompounds->TreatCells LyseAndAddSubstrate Lyse Cells and Add Luciferin TreatCells->LyseAndAddSubstrate MeasureLuminescence Measure Luminescence (Luminometer) LyseAndAddSubstrate->MeasureLuminescence AnalyzeData Analyze Data (Dose-Response Curve) MeasureLuminescence->AnalyzeData End End AnalyzeData->End

Caption: Workflow for a PPARγ Luciferase Reporter Assay.

2. Adipocyte Glucose Uptake Assay (2-NBDG-Based)

This assay measures the effect of this compound on glucose transport into adipocytes, a key downstream effect of PPARγ activation.

  • Objective: To quantify the effect of this compound on cellular glucose uptake.

  • Principle: 2-NBDG is a fluorescently labeled glucose analog that is taken up by cells via glucose transporters. The amount of intracellular fluorescence is proportional to the rate of glucose uptake.

  • Methodology:

    • Cell Culture and Differentiation: Culture 3T3-L1 pre-adipocytes to confluence and then differentiate them into mature adipocytes using a standard differentiation cocktail.

    • Pre-treatment: Treat the differentiated adipocytes with various concentrations of this compound for a specified period (e.g., 24-48 hours) to allow for changes in gene expression (e.g., GLUT4).

    • Starvation: Incubate the cells in glucose-free medium for 2-3 hours.

    • 2-NBDG Incubation: Add 2-NBDG to the cells and incubate for 10-30 minutes.

    • Washing: Stop the uptake by washing the cells with ice-cold PBS.

    • Detection: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer (Excitation/Emission ~485/535 nm).

    • Data Analysis: Compare the fluorescence intensity of this compound-treated cells to untreated and positive control (e.g., insulin-treated) cells.

Microbial Molecular Target: Bacterial Cell Membrane

More recent investigations have revealed a second, and perhaps more potent, activity of this compound: the disruption of bacterial cell membranes. This mechanism is independent of PPARγ and positions this compound as a potential lead compound for the development of novel antibiotics, particularly against Gram-positive bacteria like Staphylococcus aureus.[6][7]

Mechanism of Action

This compound acts as a membrane-active agent, physically disrupting the integrity of the bacterial lipid bilayer.[6] This is in contrast to many conventional antibiotics that target specific enzymatic pathways. The proposed mechanism involves the insertion of the this compound molecule into the bacterial membrane, leading to a loss of membrane potential, leakage of cellular contents, and ultimately, cell death.[8] Molecular dynamics simulations suggest that the carboxylic acid moiety and chlorine atoms of this compound interact with the hydrophilic heads of the lipid bilayer, facilitating this disruption.[9] This direct, physical mechanism of action may be less prone to the development of bacterial resistance.[6]

Membrane_Disruption_Mechanism cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer (Intact) MembraneDisrupted Lipid Bilayer (Disrupted) Membrane->MembraneDisrupted Causes Disruption Leakage Leakage of Cellular Contents MembraneDisrupted->Leakage This compound This compound This compound->Membrane Intercalates into CellDeath Cell Death Leakage->CellDeath

Caption: Mechanism of this compound-induced Bacterial Membrane Disruption.
Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

OrganismStrainMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)MW2~4[6]
Staphylococcus aureus (Persister)MW264[9]
Enterococcus faecium-~4[6]
Gram-negative bacteria-Ineffective[6]
Experimental Protocols

1. Bacterial Membrane Permeabilization Assay (SYTOX Green)

This assay is used to demonstrate that a compound compromises the integrity of the bacterial cell membrane.

  • Objective: To determine if this compound causes permeabilization of the bacterial cytoplasmic membrane.

  • Principle: SYTOX Green is a high-affinity nucleic acid stain that cannot cross the intact membrane of live bacteria. When the membrane is compromised, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.[10][11]

  • Methodology:

    • Bacterial Culture: Grow bacteria (e.g., S. aureus) to the mid-logarithmic phase.

    • Cell Preparation: Harvest the bacteria by centrifugation, wash, and resuspend them in a suitable buffer (e.g., PBS) to a specific optical density (e.g., OD600 of 0.5).

    • Assay Setup: In a 96-well black, clear-bottom plate, add the bacterial suspension.

    • Dye Addition: Add SYTOX Green to each well to a final concentration of 1-5 µM and incubate for a short period to establish a baseline fluorescence.

    • Compound Addition: Add serial dilutions of this compound to the wells. Include a positive control that causes complete membrane disruption (e.g., Triton X-100) and a negative (vehicle) control.

    • Kinetic Measurement: Immediately begin measuring fluorescence over time using a plate reader (Excitation/Emission ~504/523 nm).

    • Data Analysis: Plot the fluorescence intensity over time. A rapid increase in fluorescence in the presence of this compound indicates membrane permeabilization.

SYTOX_Green_Workflow Start Start GrowBacteria Grow Bacteria to Mid-Log Phase Start->GrowBacteria PrepareCells Harvest, Wash, and Resuspend Bacteria GrowBacteria->PrepareCells AddToPlate Add Bacterial Suspension to 96-well Plate PrepareCells->AddToPlate AddSYTOX Add SYTOX Green and Establish Baseline AddToPlate->AddSYTOX AddCompound Add this compound and Controls AddSYTOX->AddCompound MeasureFluorescence Measure Fluorescence Kinetically AddCompound->MeasureFluorescence AnalyzeData Plot Fluorescence vs. Time MeasureFluorescence->AnalyzeData End End AnalyzeData->End

Caption: Workflow for a SYTOX Green Membrane Permeabilization Assay.

This compound is a notable small molecule characterized by its engagement with two fundamentally different molecular targets. Its partial agonism of the host nuclear receptor PPARγ underscores its potential in modulating metabolic pathways related to glucose and lipid homeostasis. Concurrently, its ability to physically disrupt bacterial membranes highlights a distinct and promising avenue for the development of novel antibiotics that may circumvent traditional resistance mechanisms. This dual-target profile makes this compound a compelling subject for further research in both metabolic disease and infectious disease therapeutics. A thorough understanding of its interactions with both targets is crucial for optimizing its structure and activity for future clinical applications.

References

nTZDpa: A Non-Thiazolidinedione Partial Agonist of PPARγ - A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisome proliferator-activated receptor gamma (PPARγ) is a well-established molecular target for the treatment of type 2 diabetes mellitus. Full agonists of PPARγ, such as the thiazolidinediones (TZDs), have demonstrated robust insulin-sensitizing effects but are associated with a range of undesirable side effects. This has spurred the development of selective PPARγ modulators (SPPARγMs) with improved therapeutic profiles. nTZDpa is a potent, non-thiazolidinedione (nTZD) partial agonist of PPARγ that exhibits a unique mechanism of action. It effectively improves insulin sensitivity while mitigating the adverse effects associated with full agonists. This technical guide provides an in-depth overview of this compound's interaction with PPARγ, including its binding affinity, the molecular basis of its partial agonism, its effects on gene expression, and detailed experimental protocols for its characterization.

Introduction to this compound and PPARγ Partial Agonism

PPARγ is a ligand-activated transcription factor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin signaling. Upon activation by an agonist, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Full agonists, like rosiglitazone, induce a conformational change in the PPARγ ligand-binding domain (LBD) that promotes the stable recruitment of coactivators, leading to robust gene transcription and the full spectrum of physiological effects, including undesirable side effects like weight gain and fluid retention.

Partial agonists, such as this compound, bind to the PPARγ LBD and induce a distinct conformational change. This results in a differential recruitment of cofactors, leading to a more selective modulation of gene expression. This selective action is believed to be the basis for the improved safety profile of this compound, retaining the beneficial insulin-sensitizing effects while minimizing adverse outcomes.

Quantitative Data: this compound-PPARγ Interaction

The interaction of this compound with PPARγ has been characterized using various biochemical and cell-based assays. The following table summarizes the key quantitative data available in the literature.

ParameterValueAssay TypeReference
EC50 57 nMPPARγ transactivation assay[Vendor Data]
IC50 ~285 nMAntagonism of full agonist activity[Vendor Data]
Binding Affinity (potency) 264 nM19F NMR[1]
Selectivity No activity at PPARα or PPARδReceptor binding assays[Vendor Data]

Mechanism of Partial Agonism: A Structural Perspective

The partial agonist activity of this compound is rooted in its unique interaction with the PPARγ LBD. Unlike full agonists that directly stabilize Helix 12 (the activation function-2, AF-2 helix), this compound induces a conformational change that primarily stabilizes Helix 3 and the β-sheet region of the LBD. This leads to a less stable AF-2 conformation, resulting in a reduced and selective recruitment of coactivator proteins.

The crystal structure of the PPARγ LBD in complex with this compound (PDB ID: 2Q5S) provides a detailed view of this interaction.[1] This structural information is crucial for understanding the molecular determinants of its partial agonism and for the rational design of next-generation SPPARγMs.

Below is a diagram illustrating the proposed signaling pathway of this compound as a PPARγ partial agonist.

PPARg_Partial_Agonist_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound nTZDpa_cyto This compound This compound->nTZDpa_cyto Cellular Uptake PPARg_RXR_CoR PPARγ-RXR-Co-repressor Complex PPARg_RXR_this compound PPARγ-RXR-nTZDpa Complex (Altered Conformation) PPARg_RXR_CoR->PPARg_RXR_this compound Conformational Change & Co-repressor Dissociation nTZDpa_cyto->PPARg_RXR_CoR Binding PPRE PPRE PPARg_RXR_this compound->PPRE Binding CoActivator Selective Co-activators CoActivator->PPARg_RXR_this compound Differential Recruitment TargetGenes Target Genes (e.g., Adiponectin, PEPCK) PPRE->TargetGenes Initiates Transcription mRNA mRNA TargetGenes->mRNA Protein Proteins mRNA->Protein Insulin_Sensitivity Improved Insulin Sensitivity Protein->Insulin_Sensitivity Adipogenesis Reduced Adipogenesis Protein->Adipogenesis

This compound PPARγ Partial Agonist Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a PPARγ partial agonist.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This assay quantifies the ability of a ligand to promote the interaction between the PPARγ LBD and a coactivator peptide.

TR_FRET_Workflow start Start reagents Prepare Reagents: - GST-tagged PPARγ LBD - Terbium-labeled anti-GST antibody - Fluorescein-labeled coactivator peptide - this compound dilutions start->reagents mix Mix PPARγ LBD, anti-GST-Tb, and this compound in assay buffer reagents->mix incubate1 Incubate at room temperature mix->incubate1 add_peptide Add Fluorescein-coactivator peptide incubate1->add_peptide incubate2 Incubate at room temperature in the dark add_peptide->incubate2 read Read plate on a TR-FRET enabled reader (Excitation: 340 nm, Emission: 495 nm & 520 nm) incubate2->read analyze Calculate 520/495 nm emission ratio and determine EC50 read->analyze end End analyze->end

TR-FRET Coactivator Recruitment Assay Workflow

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of GST-tagged human PPARγ LBD.

    • Prepare stock solutions of a terbium-labeled anti-GST antibody and a fluorescein-labeled coactivator peptide (e.g., from the SRC1 or PGC-1α nuclear receptor binding domain).

    • Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then in the assay buffer. A full agonist (e.g., rosiglitazone) and an antagonist (e.g., GW9662) should be used as controls.

  • Assay Plate Preparation:

    • In a 384-well plate, add the diluted this compound and control compounds.

    • Add a mixture of the GST-PPARγ LBD and the terbium-labeled anti-GST antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Coactivator Addition and Final Incubation:

    • Add the fluorescein-labeled coactivator peptide to all wells.

    • Incubate for at least 1 hour at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate using a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (terbium) and 520 nm (fluorescein).

    • Calculate the ratio of the 520 nm to 495 nm signals.

    • Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

GAL4-PPARγ Chimera Reporter Gene Assay

This cell-based assay measures the ability of this compound to activate the transcriptional activity of the PPARγ LBD.

Reporter_Assay_Workflow start Start transfect Co-transfect cells (e.g., HEK293T) with: - GAL4-PPARγ LBD expression vector - UAS-luciferase reporter vector start->transfect plate Plate transfected cells into a 96-well plate transfect->plate incubate1 Incubate for 24 hours plate->incubate1 treat Treat cells with serial dilutions of this compound incubate1->treat incubate2 Incubate for 18-24 hours treat->incubate2 lyse Lyse cells and add luciferase substrate incubate2->lyse read Measure luminescence lyse->read analyze Normalize data and determine EC50 read->analyze end End analyze->end

GAL4-PPARγ Chimera Reporter Gene Assay Workflow

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or CV-1) in appropriate growth medium.

    • Co-transfect the cells with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the human PPARγ LBD, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS). A co-transfection with a β-galactosidase expression vector can be used for normalization.

  • Cell Plating and Treatment:

    • After transfection, plate the cells into 96-well plates.

    • Allow the cells to attach and recover for 24 hours.

    • Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., rosiglitazone).

  • Incubation and Lysis:

    • Incubate the treated cells for 18-24 hours.

    • Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay and Data Analysis:

    • Add a luciferase substrate to the cell lysates.

    • Measure the luminescence using a luminometer.

    • If a normalization vector was used, perform a β-galactosidase assay.

    • Normalize the luciferase activity to the β-galactosidase activity or total protein concentration.

    • Plot the normalized luciferase activity against the logarithm of the this compound concentration and determine the EC50 value.

Adipocyte Differentiation Assay

This assay assesses the effect of this compound on the differentiation of preadipocytes into mature adipocytes.

Protocol:

  • Cell Culture:

    • Culture a preadipocyte cell line (e.g., 3T3-L1 or human preadipocytes) to confluence in growth medium.

  • Induction of Differentiation:

    • Two days post-confluence, induce differentiation by switching to a differentiation medium containing a standard adipogenic cocktail (e.g., insulin, dexamethasone, and IBMX) supplemented with either vehicle, a full agonist (rosiglitazone), or varying concentrations of this compound.

  • Maturation and Maintenance:

    • After 2-3 days, replace the differentiation medium with a maintenance medium containing insulin and the respective test compounds.

    • Continue to culture the cells for an additional 7-10 days, replacing the medium every 2-3 days.

  • Assessment of Differentiation:

    • Oil Red O Staining: Fix the cells and stain with Oil Red O solution to visualize lipid droplet accumulation. The stain can be extracted and quantified spectrophotometrically.

    • Gene Expression Analysis: Isolate RNA from the differentiated cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of adipogenic marker genes such as FABP4 (aP2), AdipoQ (adiponectin), and LPL (lipoprotein lipase).

Differential Gene Expression

A key feature of this compound's partial agonism is its ability to selectively regulate PPARγ target genes. While full agonists robustly induce the expression of genes involved in both insulin sensitization and adipogenesis, this compound appears to preferentially activate genes associated with improved insulin sensitivity while having a lesser effect on pro-adipogenic genes.

Further research involving genome-wide expression profiling techniques such as microarray or RNA-sequencing is needed to fully elucidate the complete set of genes differentially regulated by this compound in various cell types and tissues. This will provide a more comprehensive understanding of its therapeutic and side-effect profiles.

Conclusion

This compound represents a promising class of PPARγ partial agonists with the potential to offer a safer alternative to full agonists for the treatment of type 2 diabetes. Its unique mechanism of action, characterized by a distinct conformational change in the PPARγ LBD and subsequent differential cofactor recruitment, leads to a selective modulation of gene expression. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel SPPARγMs. Further studies into its long-term efficacy and safety in preclinical and clinical settings are warranted.

References

An In-depth Technical Guide to Lipid Bilayer Disruption by nTZDpa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism by which the small molecule nTZDpa (non-thiazolidinedione peroxisome proliferator-activated receptor-gamma partial agonist) disrupts lipid bilayers. Initially identified for its partial agonism of PPARγ, this compound has emerged as a potent antimicrobial agent with a unique mode of action centered on the physical destabilization of cell membranes. This document collates key quantitative data, details relevant experimental protocols, and presents visual diagrams to elucidate the molecular interactions and consequent cellular effects of this compound, offering valuable insights for researchers in antimicrobial development and membrane biophysics.

Core Mechanism of Lipid Bilayer Disruption

This compound exerts its antimicrobial effects by directly compromising the physical integrity of the lipid bilayer of bacterial cell membranes.[1][2] This action leads to increased membrane permeability, leakage of intracellular contents, and ultimately cell lysis.[1] Notably, this mechanism is distinct from that of many conventional antibiotics that target specific biosynthetic pathways, and it does not primarily involve the dissipation of the proton motive force (PMF).[1]

The disruptive activity of this compound is significantly influenced by the pH of the surrounding environment. Its potency is enhanced at acidic pH (e.g., pH 5.5) because the neutral, protonated form of the molecule is more effective at penetrating the bacterial membrane.[3][4][5] This pH-dependent activity is a key feature of its antimicrobial profile, making it particularly effective in the acidic microenvironments often associated with bacterial infections.[3][4]

Molecular dynamics simulations have corroborated experimental findings, showing that the neutral form of this compound plays a crucial role in its membrane activity.[3][4]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the antimicrobial and cytotoxic effects of this compound.

Table 1: Antimicrobial Activity of this compound

Organism/Condition Metric Value Reference
Staphylococcus aureus (including MRSA) and Enterococcus faecium clinical strainsMIC~4 µg/mL[1]
Methicillin-resistant S. aureus (MRSA) persister cellsConcentration for ~2-log reduction32 µg/mL[1]
Methicillin-resistant S. aureus (MRSA) persister cellsConcentration for complete eradication64 µg/mL (within 2 hours)[1]
Exponential-phase MRSA MW2Concentration for complete eradication16 µg/mL (within 2 hours)[1]
Gram-negative bacteriaActivityNot effective[1]

Table 2: Cytotoxicity of this compound

Cell Type Metric Concentration Reference
Human erythrocytesSignificant hemolysis> 16 µg/mL[1]
HepG2 and HKC-8 mammalian cell linesToxicity32 µg/mL[1]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction of this compound with lipid bilayers.

Membrane Permeabilization Assay

This assay is used to assess the ability of this compound to disrupt the integrity of bacterial cell membranes, leading to the influx of a fluorescent dye that is otherwise membrane-impermeable.

  • Materials:

    • Mid-logarithmic phase bacterial culture (e.g., MRSA)

    • Phosphate-buffered saline (PBS)

    • SYTOX Green nucleic acid stain (or similar membrane-impermeant dye)

    • This compound solution at various concentrations

    • Fluorometer or fluorescence microplate reader

  • Procedure:

    • Harvest and wash bacterial cells with PBS.

    • Resuspend the cells in PBS to a standardized optical density (e.g., OD600 of 0.5).

    • Add SYTOX Green to the cell suspension at a final concentration of 1-5 µM and incubate in the dark for 15-30 minutes to allow for equilibration.

    • Dispense the cell-dye mixture into a 96-well microplate.

    • Add this compound to the wells to achieve the desired final concentrations. Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (vehicle only).

    • Monitor the increase in fluorescence over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. The increase in fluorescence correlates with membrane permeabilization.

Giant Unilamellar Vesicle (GUV) Disruption Assay

This in vitro assay provides a simplified model system to directly visualize the disruptive effect of this compound on a lipid bilayer.

  • Materials:

    • Lipids (e.g., a 7:3 mixture of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) to mimic bacterial membranes)

    • Indium tin oxide (ITO) coated glass slides

    • Sucrose and glucose solutions

    • Fluorescent lipid dye (e.g., Rhodamine B)

    • This compound solution

    • Confocal microscope

  • Procedure:

    • Prepare a lipid mixture in chloroform, including a fluorescent dye.

    • Deposit the lipid solution onto an ITO-coated glass slide and dry under vacuum to form a thin lipid film.

    • Assemble a chamber with another ITO slide and fill it with a sucrose solution.

    • Apply an AC electric field to the ITO slides to induce the formation of GUVs via electroformation.

    • Harvest the GUVs and dilute them in a glucose solution that is iso-osmolar to the sucrose solution.

    • Image the GUVs using a confocal microscope.

    • Introduce this compound into the GUV suspension and record the time-lapse images to observe the disruption of the vesicles, indicated by the loss of their spherical shape and leakage of the fluorescent dye.

Transmission Electron Microscopy (TEM)

TEM is employed to visualize the morphological changes in bacteria upon treatment with this compound.

  • Materials:

    • Bacterial culture

    • This compound solution

    • Fixatives (e.g., glutaraldehyde, osmium tetroxide)

    • Dehydrating agents (e.g., ethanol series)

    • Embedding resin (e.g., Epon)

    • Uranyl acetate and lead citrate for staining

    • Transmission electron microscope

  • Procedure:

    • Treat the bacterial culture with this compound at a bactericidal concentration for a specified time.

    • Fix the cells with glutaraldehyde, followed by post-fixation with osmium tetroxide.

    • Dehydrate the fixed cells through a graded series of ethanol concentrations.

    • Infiltrate and embed the cells in resin.

    • Section the embedded cells into ultrathin sections using an ultramicrotome.

    • Mount the sections on copper grids and stain with uranyl acetate and lead citrate.

    • Examine the sections under a transmission electron microscope to observe ultrastructural changes, such as mesosome formation, abnormal cell division, and cell lysis.[1]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and a general experimental workflow for its evaluation.

G cluster_0 Acidic Environment (Low pH) cluster_1 Bacterial Membrane cluster_2 Bacterial Cytoplasm nTZDpa_neutral This compound (Neutral form) membrane Outer Leaflet Lipid Bilayer Inner Leaflet nTZDpa_neutral->membrane:f1 Penetration disruption Membrane Permeabilization membrane:f1->disruption Physical Disruption cytoplasm Intracellular Contents leakage Leakage of Cytoplasmic Contents disruption->leakage Efflux cell_lysis Cell Lysis and Death leakage->cell_lysis Leads to

Caption: Proposed mechanism of this compound-induced lipid bilayer disruption.

G cluster_in_vitro In Vitro Analysis cluster_cellular Cellular Assays start Hypothesize this compound disrupts lipid bilayers mic_determination MIC Determination start->mic_determination guv_assay GUV Disruption Assay md_simulations Molecular Dynamics Simulations guv_assay->md_simulations Simulate molecular interactions conclusion Elucidate Mechanism of Action md_simulations->conclusion Synthesize findings permeabilization_assay Membrane Permeabilization Assay (e.g., SYTOX Green) mic_determination->permeabilization_assay Confirm membrane activity tem_imaging TEM Imaging of Treated Cells permeabilization_assay->tem_imaging Visualize cellular damage tem_imaging->guv_assay Model in a simplified system

References

Eradicating Bacterial Persisters: A Technical Guide to the Activity of nTZDpa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Compounding this challenge is the phenomenon of bacterial persistence, where a subpopulation of dormant, drug-tolerant cells, known as persisters, can survive antibiotic treatment and lead to recurrent infections.[1] Conventional antibiotics, which primarily target active cellular processes, are largely ineffective against these metabolically quiescent cells.[2][3] This necessitates the development of novel therapeutic agents capable of eradicating persister cells. One such promising molecule is nTZDpa, a non-thiazolidinedione peroxisome proliferator-activated receptor gamma (PPARγ) partial agonist, which has demonstrated potent bactericidal activity against both growing and persistent Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[2][4] This technical guide provides an in-depth analysis of this compound's activity against bacterial persister cells, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation.

Mechanism of Action: Disrupting the Fortress

Unlike traditional antibiotics that target specific biosynthetic pathways, this compound acts as a membrane-active agent, directly compromising the integrity of the bacterial cell membrane.[2][3] This mechanism is particularly effective against persister cells, as it does not rely on active metabolic processes. The primary mode of action involves the disruption of the lipid bilayer, leading to the formation of mesosomes, abnormal cell division, and eventual cell lysis.[2] This direct physical disruption of the membrane is a key factor in its ability to kill dormant persister cells. Furthermore, this compound has been shown to act synergistically with aminoglycosides, enhancing their efficacy against both stationary-phase and biofilm-embedded MRSA persisters.[2]

The activity of this compound is also influenced by the microenvironment. Its antimicrobial potency is enhanced in acidic conditions (low pH).[5][6] This is attributed to the neutral form of this compound, containing a carboxylic acid group, being more effective at penetrating the bacterial membrane than its deprotonated form.[5] An acidic environment increases the proportion of the neutrally charged molecule, facilitating its membrane-disrupting activity.[5][6]

Below is a diagram illustrating the proposed mechanism of action of this compound.

G nTZDpa_ext This compound (neutral form) Membrane Lipid Bilayer nTZDpa_ext->Membrane Penetration & Disruption Lysis Cell Lysis Membrane->Lysis Loss of Integrity

Proposed mechanism of action for this compound.

Quantitative Efficacy of this compound

The effectiveness of this compound against both growing (planktonic) and persister cells of S. aureus has been quantified through various microbiological assays. The following table summarizes the key quantitative data.

ParameterBacteriumValueReference
Minimum Inhibitory Concentration (MIC)S. aureus (planktonic)~4 µg/mL[2]
Persister Eradication ConcentrationMRSA persisters32 µg/mL (~2-log reduction)[2]
Complete Persister EradicationMRSA persisters (~5 x 107 CFU/mL)64 µg/mL (within 2 hours)[2]
Synergistic Interactionwith Aminoglycosides (e.g., gentamicin)Fractional Inhibitory Concentration Index (FICI) ≤ 0.5[2]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to evaluate the activity of this compound against bacterial persister cells.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against planktonic bacterial cells is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

  • Prepare a twofold serial dilution of this compound in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Persister Cell Formation and Eradication Assay

This assay is designed to generate a population of persister cells and then to test the efficacy of this compound in eradicating them.

Protocol for Persister Formation:

  • Grow a bacterial culture to the stationary phase (e.g., overnight culture of S. aureus).

  • Treat the stationary-phase culture with a high concentration of a bactericidal antibiotic (e.g., ciprofloxacin or ofloxacin) for a specified period (e.g., 3-4 hours) to kill the growing cells, leaving a population enriched with persisters.

  • Wash the cells with phosphate-buffered saline (PBS) to remove the antibiotic.

Protocol for Persister Eradication:

  • Resuspend the persister cell population in fresh medium.

  • Expose the persister cells to various concentrations of this compound.

  • At different time points (e.g., 0, 2, 4, 6 hours), take aliquots from each treatment group.

  • Serially dilute the aliquots and plate them on nutrient agar plates to determine the number of viable cells (CFU/mL).

  • The reduction in CFU/mL over time indicates the killing efficacy of this compound against persister cells.

Below is a workflow diagram for the persister cell eradication assay.

G Start Start: Stationary Phase Culture Antibiotic_Treatment Treat with Ciprofloxacin (kill growing cells) Start->Antibiotic_Treatment Wash Wash cells (remove antibiotic) Antibiotic_Treatment->Wash nTZDpa_Exposure Expose to this compound Wash->nTZDpa_Exposure Time_Sampling Sample at time points nTZDpa_Exposure->Time_Sampling Plating Plate for CFU count Time_Sampling->Plating End End: Determine persister viability Plating->End

Workflow for persister cell eradication assay.
Membrane Permeabilization Assay

This assay assesses the ability of this compound to disrupt the bacterial membrane, leading to increased permeability. The SYTOX Green nucleic acid stain is commonly used, as it can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.

Protocol:

  • Wash and resuspend bacterial cells (both growing and persister) in a suitable buffer.

  • Add SYTOX Green to the cell suspension to a final concentration of ~5 µM.

  • Add this compound at various concentrations to the cell suspension.

  • Measure the fluorescence intensity over time using a fluorometer.

  • An increase in fluorescence indicates membrane permeabilization.

Conclusion and Future Directions

This compound represents a promising lead compound in the fight against persistent bacterial infections.[5] Its membrane-disrupting mechanism of action allows it to effectively eradicate dormant persister cells, a feat that conventional antibiotics struggle to achieve.[1][2] The quantitative data clearly demonstrates its potent anti-persister activity, particularly against the high-priority pathogen MRSA.[2] While this compound shows significant promise, further research is warranted. Structure-activity relationship (SAR) studies have been conducted to optimize its potency and reduce potential toxicity to mammalian cells.[4][7] Future investigations should continue to explore derivatives of this compound to enhance its therapeutic index and broaden its spectrum of activity against other persistent pathogens. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate and develop this compound and other membrane-active agents as a new class of antibiotics to combat the growing threat of antibiotic resistance and persistence.

References

The Structure-Activity Relationship of nTZDpa: A Deep Dive into its Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially identified as a non-thiazolidinedione peroxisome proliferator-activated receptor gamma (PPARγ) partial agonist, nTZDpa has emerged as a potent antimicrobial agent with a unique mechanism of action.[1][2][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, focusing on its efficacy against multidrug-resistant bacteria, particularly Staphylococcus aureus (S. aureus). We will explore the key structural modifications that influence its biological activity, summarize quantitative data from various studies, and detail the experimental protocols used to elucidate its antimicrobial properties.

Core Mechanism of Action: Bacterial Membrane Disruption

Unlike many conventional antibiotics that target specific biosynthetic pathways, this compound exerts its bactericidal effect by disrupting the integrity of bacterial lipid bilayers.[1] This direct physical mechanism of action is advantageous as it is less likely to induce the development of microbial resistance.[1][4] Transmission electron microscopy has revealed that this compound treatment leads to the formation of mesosomes, abnormal cell division, and eventual cell lysis in MRSA cells.[1]

The antimicrobial activity of this compound is significantly influenced by the pH of the environment. Its potency against multidrug-resistant Gram-positive pathogens is enhanced in acidic conditions.[5] Molecular dynamics simulations and membrane-permeabilization assays have shown that the neutral, protonated form of the carboxylic acid moiety on this compound is more effective at penetrating the bacterial membrane, playing a crucial role in its membrane-disrupting activity.[5]

cluster_extracellular Extracellular (Acidic pH) cluster_membrane Bacterial Membrane cluster_intracellular Intracellular nTZDpa_protonated This compound (Neutral) Membrane_Insertion Membrane Insertion & Disruption nTZDpa_protonated->Membrane_Insertion Increased Penetration Cell_Lysis Cell Lysis Membrane_Insertion->Cell_Lysis Loss of Integrity

Caption: Mechanism of this compound action at low pH.

Structure-Activity Relationship Studies

Extensive SAR studies have been conducted to optimize the potency and selectivity of this compound while minimizing its toxicity, particularly renal toxicity.[4][6] These studies have explored modifications at various positions of the this compound scaffold.

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a critical determinant of this compound's antimicrobial activity.

  • Amide Derivatives: Replacement of the carboxylic acid with amide groups (e.g., NH2, NHEt) resulted in a significant loss of antibiotic activity and the ability to induce membrane permeabilization.[1]

  • Bioisosteres: Introduction of bioisosteres, such as a tetrazole ring, to replace the carboxylic acid was explored to improve the renal toxicity profile.[6] While some of these analogs retained antimicrobial potency, they did not show a significant improvement in renal cell toxicity.[4][6]

Modifications of the Benzyl Substituent

The benzyl group also plays a role in the compound's activity.

  • Truncation: A truncated N-methyl derivative lacking the benzyl substituent showed no significant antibiotic activity, highlighting the importance of this moiety.[1]

Halogenation of the Aryl Rings

The presence and position of halogen atoms on the aryl rings influence the antimicrobial potency.

  • Chlorine Atoms: The loss of one of the two chlorine atoms from the original structure resulted in reduced antimicrobial activity and membrane permeability.[1]

  • Iodophenyl Ether Analogs: Interestingly, p-iodophenyl ether analogs were found to be inactive, suggesting a nuanced role for halogenation in the mechanism of action.[6]

Quantitative SAR Data

The following tables summarize the key quantitative data from SAR studies on this compound and its analogs.

Table 1: Antimicrobial Activity of this compound and Key Analogs against S. aureus

CompoundModificationMIC (µg/mL)Reference
This compound Parent Compound~4[1]
S1 R4 = NH2≥ 64[1]
S2 R4 = NHEt≥ 64[1]
S3 Truncated N-methyl (no benzyl)≥ 64[1]
S4 Loss of one chlorine atomReduced activity[1]
15, 23 Tetrazole bioisostereActive[6]
17, 24 Amide-acid analogsInactive (p-iodophenyl ether)[6]

Table 2: Hemolytic Activity of this compound and Optimized Analog (Compound 14)

CompoundConcentration (µg/mL)% HemolysisReference
This compound 64~40%[1]
Compound 14 64~10%[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the evaluation of this compound and its analogs.

Synthesis of this compound Analogs

A general synthetic route for accessing this compound analogs has been described, allowing for systematic modifications of the core structure.[6] For example, to generate tetrazole analogs, the synthesis starts with the transformation of the parent compound to an amide, followed by cyclization with TMS-N3 and subsequent elimination of the alkyl chain.[6]

Start This compound Lead Compound (1) Amide Amide Formation Start->Amide Cyclize Cyclization (TMS-N3) Amide->Cyclize Eliminate Elimination of Alkyl Chain Cyclize->Eliminate Tetrazole Tetrazole Analogs (15, 23) Eliminate->Tetrazole

Caption: Synthesis workflow for tetrazole analogs.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains, including S. aureus and Enterococcus faecium, is determined using standard broth microdilution methods.[1]

Membrane Permeabilization Assay

To assess the membrane-disrupting activity, bacterial cells are treated with the compounds, and the influx of a fluorescent dye that cannot penetrate intact membranes (e.g., SYTOX Green) is measured over time. An increase in fluorescence indicates membrane permeabilization.[1]

Time-Dependent Killing Assay

This assay evaluates the bactericidal kinetics of the compounds. Bacterial cultures in the exponential or persister phase are exposed to the compounds at various concentrations, and the number of viable cells (colony-forming units, CFU/mL) is determined at different time points.[1]

Hemolysis Assay

The toxicity of the compounds towards mammalian cells is often assessed using a hemolysis assay with human erythrocytes. The release of hemoglobin upon cell lysis is measured spectrophotometrically, with Triton X-100 typically used as a positive control for 100% hemolysis.[1]

Conclusion and Future Directions

The SAR studies of this compound have provided critical insights into the structural requirements for its potent antimicrobial activity, which is mediated by the disruption of bacterial membranes. The carboxylic acid moiety and the benzyl substituent have been identified as essential for its function, while modifications to the halogenation pattern can modulate its potency. While optimization efforts have led to analogs with improved potency and reduced hemolytic activity, renal toxicity remains a challenge.[4][6]

Future research should focus on further refining the this compound scaffold to enhance its therapeutic index. This could involve exploring a wider range of bioisosteric replacements for the carboxylic acid, investigating different substitutions on the aryl rings, and employing computational modeling to guide the design of new analogs with improved selectivity for bacterial over mammalian membranes. A deeper understanding of the nuances of its mechanism, such as the role of specific lipid interactions, could also pave the way for the development of a new class of antibiotics effective against persistent and drug-resistant infections.

References

An In-depth Technical Guide to nTZDpa: A Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

nTZDpa (5-chloro-1-[(4-chlorophenyl)methyl]-3-(phenylsulfanyl)-1H-indole-2-carboxylic acid) is a synthetic small molecule that has emerged as a promising antimicrobial agent, particularly against drug-resistant and persistent bacterial strains.[1][2] Initially investigated as a non-thiazolidinedione peroxisome proliferator-activated receptor gamma (PPARγ) partial agonist, its potent antibacterial properties have garnered significant attention in the field of infectious disease research. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, synthesis, mechanism of action, and key experimental protocols.

Chemical Structure and Properties

This compound is an indole derivative with a distinct chemical architecture that contributes to its biological activity. The presence of a carboxylic acid group, two chlorine atoms, and a phenylthio substituent are crucial for its antimicrobial efficacy.[1]

Chemical Identifiers
IdentifierValue
IUPAC Name 5-chloro-1-[(4-chlorophenyl)methyl]-3-(phenylsulfanyl)-1H-indole-2-carboxylic acid
SMILES O=C(O)c1c(Sc2ccccc2)c2cc(Cl)ccc2n1Cc1ccc(Cl)cc1
InChI InChI=1S/C28H19Cl2NO2S/c29-18-8-6-16(7-9-18)15-31-22-5-4-17(29)13-21(22)26(27(32)33)25-23-11-2-1-3-12-23/h1-14H,15H2,(H,32,33)
Physicochemical Properties

The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The following table summarizes key predicted physicochemical parameters.

PropertyPredicted Value
Molecular Weight 496.4 g/mol
pKa (strongest acidic) 3.66
logP (WLOGP) 6.89
Aqueous Solubility (logS) -7.28
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 1
Rotatable Bonds 5

Synthesis of this compound

A concise synthetic route for this compound has been developed, which is amenable to the generation of analogs for structure-activity relationship (SAR) studies. The general scheme involves the construction of the indole core followed by the introduction of the key functional groups.

nTZDpa_Synthesis_Workflow reagents Starting Materials intermediate1 Indole Core Formation reagents->intermediate1 Reaction 1 intermediate2 Functionalization intermediate1->intermediate2 Reaction 2 This compound This compound intermediate2->this compound Final Step

A high-level schematic of the synthesis process for this compound.

While detailed, step-by-step protocols are proprietary and published within scientific literature, the synthesis generally proceeds through standard organic chemistry transformations. Key steps likely involve the formation of the indole scaffold, followed by N-alkylation with the chlorobenzyl group and introduction of the phenylthio and carboxylic acid moieties.

Mechanism of Action: A Membrane-Active Agent

This compound exerts its antimicrobial effect by disrupting the integrity of bacterial cell membranes.[1] This mechanism is distinct from many conventional antibiotics that target intracellular processes, making this compound effective against non-growing, persistent bacteria.

The proposed mechanism involves the insertion of the this compound molecule into the bacterial lipid bilayer. This insertion is facilitated by hydrophobic interactions between the aromatic rings of this compound and the lipid tails of the membrane. The carboxylic acid and chlorine atoms of this compound are thought to interact with the hydrophilic head groups of the lipids, anchoring the molecule at the membrane surface and promoting its penetration into the hydrophobic core. This disruption of the membrane leads to the formation of pores or lesions, causing leakage of intracellular contents and ultimately cell death.[1]

The antimicrobial activity of this compound is notably enhanced in acidic environments (low pH).[3] At a lower pH, a greater proportion of the carboxylic acid group on this compound is in its neutral, protonated form. This neutral form is more effective at penetrating the bacterial membrane compared to the deprotonated, charged form.[3]

nTZDpa_Mechanism_of_Action cluster_extracellular Extracellular Space (Acidic pH) cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space nTZDpa_neutral This compound (Neutral form) membrane_interaction Membrane Interaction and Insertion nTZDpa_neutral->membrane_interaction pore_formation Membrane Disruption and Pore Formation membrane_interaction->pore_formation leakage Leakage of Cellular Contents pore_formation->leakage cell_death Cell Death leakage->cell_death

Proposed mechanism of action for this compound against bacterial cells.

Antimicrobial Spectrum and Synergy

This compound demonstrates potent activity against a range of Gram-positive bacteria, including clinically important pathogens such as Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA) and Enterococcus faecium.[1] Notably, it is also effective against persister cells, which are dormant variants of bacteria that are highly tolerant to conventional antibiotics.[1] However, this compound is not effective against Gram-negative bacteria.[1]

A key characteristic of this compound is its synergistic activity with aminoglycoside antibiotics, such as gentamicin.[1] The fractional inhibitory concentration (FIC) index for this combination is typically ≤0.5, indicating strong synergy.[1] This synergistic effect is likely due to the membrane-disrupting action of this compound, which may facilitate the entry of aminoglycosides into the bacterial cell.

Key Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the antimicrobial properties of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

MIC_Workflow start Prepare serial dilutions of this compound in a 96-well plate inoculate Inoculate wells with a standardized bacterial suspension start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Determine the lowest concentration with no visible growth (MIC) incubate->read

A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol Outline:

  • Two-fold serial dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • A bacterial inoculum is prepared and standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Each well is inoculated with the bacterial suspension.

  • The plate is incubated at 37°C for 18 to 24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Membrane Permeabilization Assay

The ability of this compound to permeabilize bacterial membranes is often assessed using a fluorescent dye such as SYTOX Green. SYTOX Green is a nucleic acid stain that cannot penetrate the membrane of intact cells. When the membrane is compromised, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.

Protocol Outline:

  • Bacterial cells are grown to the mid-logarithmic phase, harvested, and washed.

  • The cells are resuspended in a suitable buffer (e.g., PBS) containing SYTOX Green.

  • The cell suspension is added to the wells of a microtiter plate containing different concentrations of this compound.

  • Fluorescence is monitored over time using a plate reader. An increase in fluorescence indicates membrane permeabilization.

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the structure of this compound for improved potency and reduced toxicity. These studies have revealed several key structural features:

  • Carboxylic Acid Moiety: The carboxylic acid group is essential for antimicrobial activity. Amide derivatives at this position show significantly reduced or no activity.[1]

  • Chlorine Atoms: The two chlorine atoms on the phenyl rings contribute to the compound's potency.

  • Aryl Thioether Moiety: Modifications to the aryl thioether group can modulate the compound's activity and selectivity.

Initial lead compounds, including this compound, exhibited some liabilities such as hemolytic activity at higher concentrations and renal toxicity in later-generation analogs.[4] Ongoing research aims to further modify the this compound scaffold to mitigate these toxicities while retaining potent antimicrobial activity.[3][4]

Conclusion and Future Directions

This compound represents a promising new class of antimicrobial agents with a novel mechanism of action that is effective against challenging bacterial pathogens, including multidrug-resistant and persistent strains. Its membrane-disrupting activity and synergistic effects with other antibiotics make it an attractive candidate for further development. Future research will likely focus on optimizing the this compound scaffold to improve its therapeutic index by reducing off-target toxicities. The development of this compound and its analogs could provide a much-needed new tool in the fight against antibiotic resistance.

References

The Synergistic Effect of nTZDpa with Aminoglycosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant (MDR) and persistent bacterial strains presents a critical challenge to global health. Conventional antibiotics are often ineffective against these resilient pathogens. This document explores the potent synergistic relationship between the novel small molecule nTZDpa and the aminoglycoside class of antibiotics. This compound, a membrane-active agent, disrupts the bacterial lipid bilayer, a mechanism that facilitates the enhanced uptake and efficacy of aminoglycosides against otherwise tolerant bacterial cells, including notorious pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). This guide provides an in-depth analysis of the quantitative data supporting this synergy, detailed experimental protocols for its evaluation, and visual representations of the underlying mechanisms and workflows.

Core Mechanism of Synergistic Action

The synergistic activity of this compound with aminoglycosides is rooted in its primary mechanism of action: the disruption of the bacterial cell membrane.[1][2] Unlike many conventional antibiotics that target intracellular biosynthetic processes, this compound directly compromises the integrity of the bacterial lipid bilayer.[1][2] This leads to mesosome formation, abnormal cell division, and eventual cell lysis.[1]

This membrane disruption creates a gateway for aminoglycosides, which are typically hindered by their need to traverse the bacterial cell envelope to reach their ribosomal targets. By increasing membrane permeability, this compound facilitates higher intracellular concentrations of aminoglycosides, thus potentiating their bactericidal effects.[1][3] This synergistic mechanism is particularly effective against non-growing "persister" cells, which are notoriously tolerant to traditional antibiotics due to their dormant metabolic state.[1][2]

Synergy_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space This compound This compound Membrane Lipid Bilayer This compound->Membrane Disrupts Integrity Aminoglycoside Aminoglycoside Ribosome Ribosome Aminoglycoside->Ribosome Enters Cell & Binds Membrane->Aminoglycoside Increases Permeability To ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits

Figure 1: Proposed mechanism of synergy between this compound and aminoglycosides.

Quantitative Data Summary

The synergy between this compound and various aminoglycosides has been quantified using standard in vitro methods. The Fractional Inhibitory Concentration Index (FICI) is a common metric, where a value of ≤ 0.5 indicates synergy. Studies have consistently shown a FICI of ≤ 0.5 for this compound in combination with several aminoglycosides against S. aureus.[1]

Parameter Organism Agent(s) Result Reference
Synergy (FICI) S. aureusThis compound + Gentamicin≤ 0.5[1]
S. aureusThis compound + Tobramycin≤ 0.5[1]
S. aureusThis compound + Neomycin≤ 0.5[1]
S. aureusThis compound + Kanamycin≤ 0.5[1]
S. aureusThis compound + Streptomycin≤ 0.5[1]
Persister Cell Killing MRSA PersistersThis compound (32 µg/mL)~2-log reduction in CFU/mL[1][2]
MRSA PersistersThis compound (64 µg/mL)Complete eradication of ~5 x 107 CFU/mL within 2 hours[1][2]
MRSA PersistersThis compound + GentamicinSynergistic bactericidal activity observed in time-kill assays[1]
MIC S. aureus (various strains)This compound~4 µg/mL[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the synergistic effects of this compound and aminoglycosides.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This is a foundational assay for synergy testing.

  • Inoculum Preparation:

    • Streak S. aureus onto a Tryptic Soy Agar (TSA) plate and incubate at 37°C for 18-24 hours.

    • Select 3-5 isolated colonies and suspend them in sterile Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

    • Dilute the standardized suspension 1:100 in MHB to achieve a final inoculum density of approximately 1 x 106 CFU/mL.

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of this compound and the selected aminoglycoside (e.g., gentamicin) in cation-adjusted MHB (CAMHB).

    • The final volume in each well should be 50 µL. Include a growth control (no drug) and a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL and the final bacterial concentration to approximately 5 x 105 CFU/mL.

    • Incubate the plate at 37°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is determined as the lowest concentration of the drug that completely inhibits visible bacterial growth.

Checkerboard Synergy Assay

This assay is used to systematically evaluate the interaction between two antimicrobial agents and to calculate the FICI.

Checkerboard_Workflow start Start prep_plate Prepare 96-well plate with 2-fold dilutions of Drug A (vertical) and Drug B (horizontal) start->prep_plate add_inoculum Add standardized bacterial inoculum to all wells prep_plate->add_inoculum incubate Incubate plate at 37°C for 16-20 hours add_inoculum->incubate read_mic Visually determine MIC of each drug alone and in combination incubate->read_mic calc_fici Calculate FICI for each non-turbid well read_mic->calc_fici interpret Interpret FICI: ≤0.5: Synergy >0.5-4.0: Additive/Indifference >4.0: Antagonism calc_fici->interpret end End interpret->end

Figure 2: Experimental workflow for the checkerboard synergy assay.
  • Plate Preparation:

    • In a 96-well plate, prepare serial two-fold dilutions of this compound (Drug A) along the y-axis (e.g., rows A-G) in 50 µL of CAMHB.

    • Prepare serial two-fold dilutions of the aminoglycoside (Drug B) along the x-axis (e.g., columns 1-10) in 50 µL of CAMHB.

    • This creates a matrix of wells containing various concentrations of both drugs.

    • Include rows and columns with single drugs to re-determine individual MICs under the assay conditions.

  • Inoculation and Incubation:

    • Prepare and add the bacterial inoculum as described in the MIC protocol (Section 4.1).

    • Incubate the plate at 37°C for 16-20 hours.

  • FICI Calculation:

    • Following incubation, identify the MIC of each drug alone and the concentrations of each drug in the wells showing no growth (the MIC of the combination).

    • Calculate the FICI for each combination using the formula:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FICI = FIC of Drug A + FIC of Drug B

    • The synergistic FICI is the lowest FICI value obtained from all combinations.

Time-Kill Assay

This dynamic assay assesses the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.

  • Preparation:

    • Grow an overnight culture of S. aureus and dilute it into fresh CAMHB to achieve an exponential-phase culture.

    • Adjust the culture to a starting concentration of approximately 5 x 105 CFU/mL in flasks containing:

      • Drug-free CAMHB (growth control)

      • This compound at a sub-MIC concentration (e.g., 0.5x MIC)

      • Aminoglycoside at a sub-MIC concentration (e.g., 0.5x MIC)

      • The combination of this compound and the aminoglycoside at the same sub-MIC concentrations.

  • Sampling and Plating:

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.

    • Perform serial ten-fold dilutions in sterile saline or phosphate-buffered saline (PBS).

    • Plate the dilutions onto TSA plates and incubate for 18-24 hours at 37°C.

  • Data Analysis:

    • Count the colonies on the plates to determine the CFU/mL at each time point.

    • Plot log10 CFU/mL versus time.

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.

Membrane Permeabilization Assay

This assay provides direct evidence of this compound's membrane-disrupting activity. The N-Phenyl-1-naphthylamine (NPN) uptake assay is a common method.

  • Bacterial Preparation:

    • Grow S. aureus to the mid-log phase.

    • Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density (e.g., OD600 of 0.5).

  • Assay Procedure:

    • In a fluorometer-compatible plate or cuvette, add the bacterial suspension.

    • Add NPN to a final concentration of 10 µM and measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

    • Add this compound at various concentrations to the bacterial suspension.

    • Immediately monitor the increase in fluorescence over time. An increase in fluorescence indicates NPN has entered the disrupted membrane and is fluorescing in the hydrophobic interior.

  • Interpretation:

    • A rapid and dose-dependent increase in NPN fluorescence upon addition of this compound confirms its membrane-permeabilizing activity.

Conclusion

The synergistic interaction between this compound and aminoglycosides represents a promising strategy to combat drug-resistant and persistent bacterial infections. By disrupting the bacterial membrane, this compound effectively lowers the barrier for aminoglycoside entry, revitalizing their efficacy. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug developers to further investigate and harness this potent combination. Continued research, leveraging these methodologies, is crucial for translating this synergistic potential into novel therapeutic applications.

References

nTZDpa's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimicrobial activity of nTZDpa (non-thiazolidinedione peroxisome proliferator-activated receptor gamma partial agonist) against Gram-positive bacteria. This compound represents a promising small molecule with a distinct mechanism of action that makes it effective against both growing and persistent bacterial cells, including multidrug-resistant strains.

Executive Summary

This compound exhibits potent bactericidal activity against a range of clinically relevant Gram-positive pathogens, most notably Staphylococcus aureus and Enterococcus faecium. Its primary mechanism of action involves the disruption of the bacterial cell membrane's lipid bilayer, leading to rapid cell death. A key characteristic of this compound is its efficacy against persister cells, which are dormant variants of regular cells that are highly tolerant to conventional antibiotics. Furthermore, this compound demonstrates synergistic activity with aminoglycosides, enhancing their efficacy. Notably, its antimicrobial activity is enhanced in acidic environments, a condition often found in infection sites.

Spectrum of Activity: Quantitative Data

The antimicrobial efficacy of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays. The following table summarizes the reported MIC values against various Gram-positive bacteria.

Bacterial SpeciesStrainResistance ProfileMIC (µg/mL)Reference
Staphylococcus aureusVRS1Vancomycin-Resistant~4[1]
Staphylococcus aureusMW2Methicillin-Resistant (MRSA)~4[1]
Staphylococcus aureus (persister cells)MW2Methicillin-Resistant (MRSA)64[1]
Enterococcus faeciumClinical Strains-~4[1]

Note: this compound has been reported to be ineffective against Gram-negative bacteria.[1]

Mechanism of Action

This compound's bactericidal effect is attributed to its ability to disrupt the physical integrity of the bacterial cell membrane.[1] Unlike many conventional antibiotics that target specific metabolic pathways, this compound directly compromises the lipid bilayer, leading to leakage of cellular contents and cell death. This direct action on the membrane is consistent with its rapid killing kinetics and low propensity for resistance development.[1]

The following diagram illustrates the proposed mechanism of action:

This compound Mechanism of Action This compound This compound Disruption Membrane Disruption This compound->Disruption interacts with BacterialCell Gram-Positive Bacterium CellMembrane Cell Membrane (Lipid Bilayer) Permeabilization Increased Permeability CellMembrane->Permeabilization leads to Disruption->CellMembrane targets Leakage Leakage of Cellular Contents Permeabilization->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Caption: Proposed mechanism of this compound leading to bacterial cell death.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol outlines the determination of the MIC of this compound against Gram-positive bacteria using the broth microdilution method.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (prepared to 0.5 McFarland standard)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of this compound dilutions: A two-fold serial dilution of the this compound stock solution is performed in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculum preparation: A suspension of the test bacterium is prepared in CAMHB and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the this compound dilution is inoculated with the prepared bacterial suspension. A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

The following diagram illustrates the experimental workflow for MIC determination:

MIC Determination Workflow start Start prep_this compound Prepare this compound Serial Dilutions in 96-well plate start->prep_this compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacteria prep_this compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end SYTOX Green Assay Logic IntactCell Intact Bacterial Cell SYTOX_out SYTOX Green (extracellular) IntactCell->SYTOX_out impermeable to This compound This compound Treatment IntactCell->this compound exposed to DamagedCell Membrane-Damaged Cell SYTOX_in SYTOX Green (intracellular) DamagedCell->SYTOX_in permeable to Fluorescence Fluorescence Emission SYTOX_in->Fluorescence binds to DNA, leading to This compound->DamagedCell causes

References

Methodological & Application

Application Notes and Protocols for nTZDpa Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

nTZDpa (non-thiazolidinedione peroxisome proliferator-activated receptor gamma partial agonist) is a small molecule that has been identified as a potent antimicrobial agent.[1][2] It is particularly effective against Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.[1] Notably, this compound also demonstrates efficacy against persistent, non-growing bacterial cells, which are notoriously difficult to eradicate with conventional antibiotics.[1][3]

The primary mechanism of action for this compound is the disruption of the bacterial lipid bilayer, leading to cell death.[1][2][3] This membrane-active mechanism is significant as it may be less prone to the development of bacterial resistance compared to antibiotics that target specific metabolic pathways.[3] The antimicrobial activity of this compound is enhanced in acidic environments, which may be relevant to its efficacy in specific infection sites.[4][5] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against susceptible bacterial strains using the broth microdilution method, a standard antimicrobial susceptibility testing procedure.[6][7][8]

Data Presentation: this compound MIC Values

The following table summarizes the reported MIC values for this compound against various bacterial states.

Bacterial Strain/StateMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (growing cells)~4 µg/mL[1]
Staphylococcus aureus (persister cells)64 µg/mL[1]
Enterococcus faecium (clinical strains)~4 µg/mL[1]
Multidrug-resistant S. aureus (VRS1)~4 µg/mL[1]
Gram-negative bacteriaIneffective[1]

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol is based on established guidelines for broth microdilution assays.[7][8][9][10][11][12]

Materials
  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture of the test organism (e.g., S. aureus)

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettes

  • Incubator (37°C)

Procedure

1. Preparation of Bacterial Inoculum:

a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 3-5 mL of CAMHB. c. Incubate the broth culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth, typically indicated by a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Adjust the bacterial suspension with sterile saline or CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. This will be the working inoculum.

2. Preparation of this compound Serial Dilutions:

a. Prepare a working stock solution of this compound in CAMHB at twice the highest desired final concentration. b. In a sterile 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 11 of a designated row. Well 1 will contain the highest concentration of this compound, and well 12 will serve as a sterility control (broth only). c. Add 200 µL of the working this compound stock solution to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. e. Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10 after mixing. Well 11 will serve as the growth control (inoculum without this compound).

3. Inoculation:

a. Using a multichannel pipette, add 100 µL of the prepared bacterial inoculum (from step 1d) to wells 1 through 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 2.5 x 10⁵ CFU/mL. b. Do not add any bacteria to well 12 (sterility control).

4. Incubation:

a. Cover the microtiter plate with a lid to prevent evaporation. b. Incubate the plate at 37°C for 16-20 hours in ambient air.

5. Determination of MIC:

a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. b. The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear. c. Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Lipid Bilayer Disruption

The antimicrobial activity of this compound is not mediated by a specific signaling pathway but rather by a direct physical interaction with the bacterial cell membrane. The molecule inserts into the lipid bilayer, disrupting its integrity and leading to leakage of cellular contents and ultimately cell death.[1][2][3] The carboxylic acid moiety of this compound is critical for this membrane interaction.[13]

This compound Mechanism of Action cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular This compound This compound lipid_bilayer Lipid Bilayer This compound->lipid_bilayer Interacts with disruption Membrane Disruption lipid_bilayer->disruption Leads to leakage Leakage of Cellular Contents disruption->leakage cell_death Cell Death leakage->cell_death

Caption: Mechanism of this compound leading to bacterial cell death.

Experimental Workflow: MIC Assay

The following diagram illustrates the key steps in the broth microdilution MIC assay for this compound.

This compound MIC Assay Workflow prep_inoculum 1. Prepare Bacterial Inoculum (~5x10^5 CFU/mL) inoculate 3. Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_dilutions 2. Prepare Serial Dilutions of this compound in 96-well plate prep_dilutions->inoculate incubate 4. Incubate (37°C, 16-20h) inoculate->incubate read_mic 5. Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for the this compound MIC assay.

References

Application Notes and Protocols for nTZDpa in Bactericidal Assays

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for utilizing nTZDpa, a potent antimicrobial agent, in bactericidal assays against Staphylococcus aureus. The information is intended for researchers, scientists, and drug development professionals investigating novel antibacterial compounds.

Introduction

This compound is a small molecule that has demonstrated significant bactericidal activity against both growing and persistent forms of Staphylococcus aureus, including multidrug-resistant strains (MRSA).[1][2][3] Its primary mechanism of action involves the disruption of the bacterial cell membrane's lipid bilayer, leading to membrane permeabilization and subsequent cell lysis.[1][4] This mode of action makes it a promising candidate for combating difficult-to-treat bacterial infections. Unlike many traditional antibiotics, S. aureus has shown no detectable resistance development to this compound.[1] Furthermore, this compound exhibits synergistic activity with aminoglycosides, enhancing their bactericidal effects.[1]

These protocols outline the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics of this compound against S. aureus.

Data Presentation

Table 1: In Vitro Activity of this compound against Staphylococcus aureus

ParameterBacterial StrainGrowth PhaseConcentrationTime to EradicationReference
MIC S. aureus (including MRSA VRS1)Exponential~4 µg/mL-[1]
Bactericidal Activity MRSA MW2Exponential16 µg/mL2 hours[1]
Persister Eradication MRSA MW2Persister32 µg/mL>2 hours (~2-log reduction)[1]
Persister Eradication MRSA MW2Persister64 µg/mL2 hours[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that visibly inhibits the growth of S. aureus.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Staphylococcus aureus strain (e.g., ATCC 29213, MRSA clinical isolate)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, inoculate a single colony of S. aureus into 5 mL of CAMHB.

    • Incubate at 37°C with shaking (220 rpm) until the culture reaches the mid-logarithmic phase of growth (OD600 of ~0.5).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of this compound:

    • Prepare a series of two-fold serial dilutions of the this compound stock solution in CAMHB in a 96-well plate. The final volume in each well should be 100 µL. The concentration range should bracket the expected MIC (e.g., from 64 µg/mL down to 0.125 µg/mL).

    • Include a positive control (bacteria with no this compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control well.

    • The final volume in each well will be 200 µL.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

Minimum Bactericidal Concentration (MBC) Assay

This protocol determines the lowest concentration of this compound required to kill ≥99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the completed MIC assay that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot from each.

    • Spread each aliquot onto a separate, properly labeled TSA plate.

  • Incubation:

    • Incubate the TSA plates at 37°C for 24-48 hours.

  • MBC Determination:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Time-Kill Assay

This protocol evaluates the rate at which this compound kills a bacterial population over time.

Materials:

  • This compound stock solution

  • Staphylococcus aureus strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile culture tubes or flasks

  • Incubator with shaking capabilities (37°C)

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline or PBS

Procedure:

  • Inoculum Preparation:

    • Prepare a mid-logarithmic phase culture of S. aureus in CAMHB as described in the MIC protocol.

    • Adjust the bacterial concentration to approximately 5 x 10^5 - 1 x 10^6 CFU/mL in several flasks.

  • Exposure to this compound:

    • To the prepared bacterial cultures, add this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC).

    • Include a growth control flask with no this compound.

  • Time-Point Sampling and Plating:

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each flask.

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate 100 µL of appropriate dilutions onto TSA plates.

  • Incubation and Colony Counting:

    • Incubate the TSA plates at 37°C for 24 hours.

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each this compound concentration and the growth control.

    • A ≥3-log10 reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.

Visualizations

G cluster_workflow Bactericidal Assay Workflow prep Prepare S. aureus Inoculum serial_dilution Serial Dilution of this compound time_kill_setup Set up Time-Kill Cultures prep->time_kill_setup incubation Inoculate and Incubate serial_dilution->incubation mic Determine MIC (Visual Inspection) incubation->mic subculture Subculture from Clear Wells mic->subculture mbc Determine MBC (Colony Count) subculture->mbc sampling Sample at Time Points time_kill_setup->sampling plating Serial Dilute and Plate sampling->plating time_kill_analysis Analyze Time-Kill Kinetics plating->time_kill_analysis

Caption: Experimental workflow for determining the bactericidal activity of this compound.

G cluster_pathway This compound Mechanism of Action This compound This compound membrane Bacterial Cell Membrane (Lipid Bilayer) This compound->membrane interacts with disruption Lipid Bilayer Disruption membrane->disruption permeabilization Membrane Permeabilization disruption->permeabilization lysis Cell Lysis and Death permeabilization->lysis

Caption: Proposed mechanism of action of this compound on bacterial cells.

References

Application Notes and Protocols for In Vivo Efficacy Studies of nTZDpa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

nTZDpa (a non-thiazolidinedione peroxisome proliferator-activated receptor-gamma partial agonist) has been identified as a promising small molecule with potent antimicrobial properties.[1][2] Its primary mechanism of action is the disruption of the bacterial cell membrane's lipid bilayer, leading to cell death.[1][2] This mode of action makes it effective against both growing and persistent forms of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Furthermore, this compound has demonstrated synergistic activity with aminoglycoside antibiotics.[2] While initially associated with some toxicity, structure-activity relationship (SAR) studies have led to the development of derivatives with improved potency and reduced hemolytic and renal toxicity profiles.[3][4] This document provides an overview of the available in vivo efficacy data and detailed protocols for conducting further preclinical studies.

In Vivo Efficacy Data

Currently, detailed in vivo efficacy studies of this compound in mammalian models are limited in publicly available literature. The majority of the research has focused on its in vitro activity and mechanism of action. However, an initial in vivo study using a Caenorhabditis elegans model has demonstrated the potential of this compound in a whole-organism infection model.

Table 1: Summary of C. elegans In Vivo Efficacy Data for this compound

Animal ModelPathogenThis compound Concentration (EC50)OutcomeReference
C. elegansMRSA~0.6 µg/mLRescued ~90% of worms from MRSA-mediated lethality[2]

Experimental Protocols

The following are detailed protocols for conducting in vivo efficacy studies of this compound based on standard preclinical models for antibacterial drug development. These protocols are designed to assess the efficacy of this compound in a mammalian system.

Protocol 1: Murine Thigh Infection Model

This model is a standard for evaluating the efficacy of antimicrobial agents against localized bacterial infections.

1. Animal Model:

  • Species: BALB/c mice (female, 6-8 weeks old)

  • Housing: Standard specific-pathogen-free (SPF) conditions.

2. Bacterial Strain:

  • Staphylococcus aureus (MRSA) strain, e.g., USA300.

  • Prepare a mid-logarithmic phase culture and dilute to the desired concentration in sterile saline.

3. Infection Procedure:

  • Anesthetize mice using isoflurane.

  • Inject 0.1 mL of the bacterial suspension (approximately 1-5 x 10^5 CFU) into the right thigh muscle.

4. Treatment:

  • Administer this compound or a vehicle control via a relevant route (e.g., intravenous, intraperitoneal, or oral) at various doses.

  • Initiate treatment 1-2 hours post-infection.

  • Administer treatment at specified intervals (e.g., every 12 or 24 hours) for a defined period (e.g., 24-48 hours).

5. Efficacy Endpoint:

  • At 24 or 48 hours post-infection, euthanize the mice.

  • Aseptically remove the infected thigh muscle.

  • Homogenize the tissue in sterile phosphate-buffered saline (PBS).

  • Perform serial dilutions of the homogenate and plate on appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubate plates at 37°C for 18-24 hours.

  • Count the number of colony-forming units (CFU) and express the data as log10 CFU/gram of tissue.

Protocol 2: Murine Systemic Infection (Bacteremia) Model

This model assesses the ability of an antimicrobial agent to clear bacteria from the bloodstream.

1. Animal Model:

  • Species: CD-1 mice (male, 6-8 weeks old)

  • Housing: Standard SPF conditions.

2. Bacterial Strain:

  • Staphylococcus aureus (MRSA) strain.

  • Prepare a bacterial suspension in sterile saline.

3. Infection Procedure:

  • Inject 0.2 mL of the bacterial suspension (approximately 1 x 10^7 CFU) intraperitoneally (IP).

4. Treatment:

  • Administer this compound or vehicle control via a suitable route (e.g., subcutaneous or intravenous) at various doses.

  • Start treatment 1 hour post-infection.

  • Continue treatment at regular intervals for up to 7 days.

5. Efficacy Endpoints:

  • Survival: Monitor the survival of the mice daily for 7-14 days.

  • Bacterial Load in Organs: At specific time points (e.g., 24 hours post-infection), euthanize a subset of mice. Aseptically collect blood, spleen, and liver. Homogenize the organs and determine the bacterial load (CFU/mL for blood, CFU/gram for organs) by plating serial dilutions.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The primary mechanism of this compound is direct interaction with and disruption of the bacterial cell membrane, which does not involve a complex host signaling pathway for its direct antibacterial effect. The proposed mechanism is as follows:

nTZDpa_Mechanism cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular This compound This compound LipidBilayer Lipid Bilayer This compound->LipidBilayer Disruption CellDeath Cell Lysis and Death LipidBilayer->CellDeath Permeabilization

Caption: Proposed mechanism of this compound action on the bacterial cell membrane.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound.

in_vivo_workflow A Animal Acclimatization (e.g., BALB/c mice) C Induction of Infection (e.g., Thigh or IP injection) A->C B Bacterial Culture Preparation (e.g., MRSA) B->C D Randomization into Treatment Groups C->D E Treatment Administration (this compound vs. Vehicle) D->E F Monitoring (Survival, Clinical Signs) E->F G Endpoint Analysis (e.g., Bacterial Load in Tissues) F->G H Data Analysis and Interpretation G->H

Caption: General workflow for an in vivo antibacterial efficacy study.

References

Application of nTZDpa in a Caenorhabditis elegans Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The nematode Caenorhabditis elegans has emerged as a powerful in vivo model for studying host-pathogen interactions and for the discovery of novel antimicrobial compounds. Its genetic tractability, short lifespan, and well-characterized innate immune pathways make it an ideal system for investigating the effects of therapeutic compounds on infection. nTZDpa (non-thiazolidinedione peroxisome proliferator-activated receptor gamma partial agonist) is a compound that has shown potential in modulating host responses. This document provides a detailed protocol for utilizing this compound in a C. elegans infection model, focusing on its role in enhancing the nematode's defense against pathogenic bacteria.

The innate immune system of C. elegans relies on evolutionarily conserved signaling pathways. Key transcription factors, including DAF-16/FOXO and SKN-1/Nrf2, are central to the nematode's defense mechanisms against various stressors, including pathogen infection.[1][2] Activation of DAF-16 and SKN-1 leads to the expression of downstream target genes that encode for antimicrobial proteins and stress-response elements. Studies with other PPARγ agonists, such as Pioglitazone, have demonstrated that activation of this nuclear receptor can extend the lifespan of C. elegans by activating DAF-16 and SKN-1 signaling pathways.[1] This suggests a potential mechanism by which this compound, as a PPARγ agonist, may bolster the immune response of C. elegans to infection.

This protocol outlines a series of experiments to assess the efficacy of this compound in a C. elegans infection model using the common pathogen Pseudomonas aeruginosa PA14. The described assays will enable researchers to quantify the effects of this compound on worm survival, pathogen load, and the expression of key immune response genes.

Key Signaling Pathways

The proposed mechanism of action for this compound in the context of a C. elegans infection involves the activation of the nuclear receptor PPARγ, which in turn modulates the activity of the master regulatory transcription factors DAF-16 and SKN-1. This leads to an enhanced immune response and increased resistance to pathogens.

G cluster_drug Drug Intervention cluster_host C. elegans Host Cell This compound This compound PPARg PPARγ (Nuclear Receptor) This compound->PPARg Activates DAF16 DAF-16/FOXO (Transcription Factor) PPARg->DAF16 Modulates SKN1 SKN-1/Nrf2 (Transcription Factor) PPARg->SKN1 Modulates ImmuneGenes Immune Response Genes (e.g., sod-3, gcs-1) DAF16->ImmuneGenes Induces Expression SKN1->ImmuneGenes Induces Expression PathogenResistance Enhanced Pathogen Resistance ImmuneGenes->PathogenResistance

Figure 1: Proposed signaling pathway of this compound in the C. elegans immune response.

Experimental Protocols

This section provides detailed methodologies for evaluating the effect of this compound in a C. elegans infection model.

Materials and Reagents
  • C. elegans strain: Wild-type N2

  • Bacterial strains: Escherichia coli OP50, Pseudomonas aeruginosa PA14

  • Nematode Growth Medium (NGM) agar plates

  • Luria-Bertani (LB) medium

  • This compound (stock solution in DMSO)

  • M9 buffer

  • Triton X-100

  • Levamisole

  • RNA extraction kit

  • qRT-PCR reagents and primers (see Table 2)

Experimental Workflow

The overall experimental workflow consists of preparing the nematodes and bacteria, performing the infection assay with this compound treatment, and subsequently analyzing the outcomes through survival assays, pathogen load quantification, and gene expression analysis.

G cluster_prep Preparation cluster_assay Infection Assay cluster_analysis Analysis A Synchronize C. elegans (N2 strain) D Expose L4 stage worms to P. aeruginosa PA14 A->D B Culture E. coli OP50 (food source) B->A Feed C Culture P. aeruginosa PA14 (pathogen) C->D E Treat with this compound (various concentrations) D->E F Survival Assay: Monitor worm survival daily E->F G Pathogen Load Assay: Quantify CFUs from worm lysates E->G H Gene Expression Analysis: qRT-PCR of immune genes E->H

Figure 2: Experimental workflow for assessing this compound in a C. elegans infection model.

C. elegans and Bacterial Culture
  • C. elegans Maintenance: Maintain the wild-type N2 strain on NGM plates seeded with E. coli OP50 at 20°C. Synchronize worms by standard hypochlorite treatment to obtain a population of age-matched L1 larvae.

  • Bacterial Culture: Grow E. coli OP50 and P. aeruginosa PA14 in LB medium overnight at 37°C with shaking. Seed NGM plates with the bacterial cultures and allow them to grow at room temperature for 24 hours before use.

C. elegans Infection Assay
  • Grow synchronized L1 worms on E. coli OP50 plates until they reach the L4 larval stage.

  • Prepare infection plates by seeding NGM agar with P. aeruginosa PA14.

  • Prepare this compound treatment plates by adding the desired concentrations of this compound to the NGM agar after it has cooled to approximately 55°C. A range of concentrations (e.g., 10, 25, 50, 100 µM) should be tested to determine the optimal dose. A vehicle control (DMSO) should be included.

  • Transfer L4 stage worms from the E. coli OP50 plates to the P. aeruginosa PA14 infection plates containing either this compound or the vehicle control.

  • Incubate the plates at 25°C.

Survival Assay
  • Monitor the survival of the worms daily.

  • A worm is considered dead if it does not respond to a gentle touch with a platinum wire.

  • Record the number of live and dead worms each day until all worms in the control group have died.

  • Perform statistical analysis (e.g., Log-rank test) to compare the survival curves of the different treatment groups.

Pathogen Load Quantification (CFU Assay)
  • At specific time points post-infection (e.g., 24, 48, 72 hours), collect a defined number of worms (e.g., 10-20) from each treatment group.

  • Wash the worms extensively in M9 buffer containing Triton X-100 (0.1%) to remove external bacteria.

  • Lyse the worms using a mechanical homogenizer or by freeze-thawing.

  • Serially dilute the worm lysates and plate them on selective agar for P. aeruginosa (e.g., Cetrimide agar).

  • Incubate the plates at 37°C overnight and count the number of colony-forming units (CFUs).

  • Normalize the CFU count to the number of worms used.

Gene Expression Analysis (qRT-PCR)
  • At a specific time point post-infection (e.g., 24 hours), collect a population of worms from each treatment group.

  • Wash the worms as described for the CFU assay.

  • Extract total RNA using a suitable RNA extraction kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qRT-PCR) using primers for target immune genes (e.g., sod-3, gcs-1, clec-60) and a reference gene (e.g., act-1).

  • Analyze the relative gene expression using the ΔΔCt method.

Data Presentation

The quantitative data obtained from the experiments should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Effect of this compound on the Survival of C. elegans Infected with P. aeruginosa PA14

Treatment GroupMean Lifespan (days)Percent Increase in Lifespanp-value (vs. Vehicle Control)
Vehicle Control (DMSO)--
This compound (10 µM)
This compound (25 µM)
This compound (50 µM)
This compound (100 µM)

Table 2: Pathogen Load in C. elegans Treated with this compound

Treatment GroupTime Post-Infection (hours)Mean CFU per Worm (± SD)p-value (vs. Vehicle Control)
Vehicle Control (DMSO)24-
This compound (50 µM)24
Vehicle Control (DMSO)48-
This compound (50 µM)48

Table 3: Relative Expression of Immune Genes in C. elegans Treated with this compound

GeneTreatment GroupFold Change in Expression (vs. Vehicle Control)p-value
sod-3This compound (50 µM)
gcs-1This compound (50 µM)
clec-60This compound (50 µM)

Conclusion

This application note provides a comprehensive framework for investigating the potential of this compound as an immunomodulatory agent in a C. elegans infection model. The detailed protocols for survival assays, pathogen load quantification, and gene expression analysis will enable researchers to gather robust data on the efficacy of this compound. The proposed mechanism of action, involving the activation of DAF-16 and SKN-1 via PPARγ, provides a strong rationale for these studies. The results from these experiments will contribute to a better understanding of the therapeutic potential of this compound and related compounds in combating bacterial infections.

References

Application Note: Protocols for Evaluating the Synergistic Activity of nTZDpa with Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for testing the synergistic antimicrobial activity of nTZDpa (nitro-thiazolyl-thiazolidinone partial agonist) in combination with conventional antibiotics. This compound is a membrane-active small molecule with potent bactericidal activity against growing and persistent Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA)[1][2][3]. Its mechanism of action involves the disruption of bacterial lipid bilayers, leading to cell lysis[1]. Studies have shown that this compound acts synergistically with aminoglycoside antibiotics[1][4]. The following protocols describe the checkerboard assay and the time-kill kinetic assay, two standard in vitro methods for quantifying and confirming antibiotic synergy.

Proposed Mechanism of Synergy

The primary mechanism of this compound is the permeabilization of the bacterial cell membrane[1]. This disruption can facilitate the entry of other antibiotics, such as aminoglycosides, which target intracellular components like the ribosome. The increased intracellular concentration of the partner antibiotic enhances its efficacy, leading to a synergistic bactericidal effect.

Synergy_Mechanism Proposed Synergy Mechanism of this compound and Aminoglycosides cluster_extracellular Extracellular Space cluster_cell Bacterial Cell This compound This compound Membrane Cell Membrane This compound->Membrane Disrupts Lipid Bilayer Integrity AG Aminoglycoside (e.g., Gentamicin) Ribosome 30S Ribosomal Subunit AG->Ribosome Binds to Target Membrane->AG Increases Permeability & Antibiotic Uptake Lysis Cell Lysis & Death Membrane->Lysis Causes Lysis ProteinSynth Protein Synthesis (Inhibited) Ribosome->ProteinSynth Inhibits ProteinSynth->Lysis

Caption: Proposed synergy between membrane-active this compound and ribosome-targeting aminoglycosides.

Materials and Reagents

  • This compound powder

  • Partner antibiotic powder (e.g., Gentamicin)

  • Appropriate solvent (e.g., DMSO, sterile deionized water)

  • Bacterial strains (e.g., S. aureus ATCC 29213, MRSA USA300)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) or other suitable solid media

  • Sterile 96-well U- or V-bottom microtiter plates

  • Sterile reservoirs, single- and multi-channel pipettes

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or McFarland densitometer

  • Incubator (37°C)

  • Shaking incubator (optional, for time-kill assay)

  • Sterile 1.5 mL microcentrifuge tubes and conical tubes

  • Sterile phosphate-buffered saline (PBS)

Experimental Workflow

The overall workflow involves determining the potency of individual agents first, followed by synergy testing using the checkerboard and time-kill assays.

Experimental_Workflow P1 Step 1: Prepare Reagents - Compound Stock Solutions - Bacterial Inoculum (0.5 McFarland) P2 Step 2: Determine Individual MICs (Protocol 1) P1->P2 P3 Step 3: Perform Checkerboard Assay (Protocol 2) P2->P3 Use MICs to define concentration range P4 Step 4: Incubate Plates (18-24h at 37°C) P3->P4 P5 Step 5: Read Results & Calculate FICI - Visual Inspection for Turbidity - Interpret Synergy P4->P5 P6 Step 6: Confirm with Time-Kill Assay (Protocol 3) P5->P6 Select synergistic concentrations P7 Step 7: Sample, Plate & Count CFUs (0, 2, 4, 8, 24h) P6->P7 P8 Step 8: Analyze Time-Kill Data - Plot log10 CFU/mL vs. Time - Determine Synergy/Bactericidal Effect P7->P8

Caption: Overall workflow for assessing this compound and antibiotic synergy.

Experimental Protocols

Before assessing synergy, the MIC of this compound and the partner antibiotic must be determined individually against the test organism according to standard broth microdilution methods.

  • Prepare Stock Solutions: Prepare concentrated stock solutions of this compound and the antibiotic in an appropriate solvent (e.g., 10 mg/mL in DMSO).

  • Prepare Inoculum: Culture the bacterial strain overnight on a TSA plate. Suspend several colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Dilute Inoculum: Dilute the standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilutions: In a 96-well plate, perform 2-fold serial dilutions of each compound in CAMHB to test a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add the diluted bacterial inoculum to each well. Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

The checkerboard assay is a two-dimensional dilution technique to determine the Fractional Inhibitory Concentration Index (FICI)[5][6][7].

  • Plate Setup: In a 96-well plate, this compound is serially diluted horizontally (e.g., along columns 1-10), and the partner antibiotic is serially diluted vertically (e.g., along rows A-G).

    • Row H: Contains serial dilutions of this compound only (for MIC confirmation).

    • Column 11: Contains serial dilutions of the partner antibiotic only (for MIC confirmation).

    • Well H12: Serves as the growth control (inoculum + broth).

  • Prepare Dilutions:

    • Add 50 µL of CAMHB to all wells from rows A-H and columns 1-11.

    • Prepare intermediate stock solutions of each drug at 4x the highest desired concentration.

    • Add 100 µL of the 4x this compound stock to the first well of row H (H1) and perform 2-fold serial dilutions across the row by transferring 50 µL.

    • Add 50 µL of the 4x this compound stock to each well in column 1.

    • Similarly, add 100 µL of the 4x antibiotic stock to well A11 and serially dilute down the column. Add 50 µL of this 4x stock to each well in row A.

    • This creates a gradient. Now, perform serial dilutions across the plate. For each column (2-10), serially dilute the antibiotic from row A to G. For each row (B-G), serially dilute this compound from column 1 to 10. Alternatively, automated liquid handlers can simplify this process.

  • Inoculation: Prepare the bacterial inoculum as described in Protocol 1 (final concentration of 5 x 10⁵ CFU/mL) and add the appropriate volume to each well (e.g., 100 µL if dilutions were prepared in 100 µL).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, identify the MIC of each drug alone from Row H and Column 11.

    • For each well showing no growth, calculate the FICI using the following formula[7][8][9]: FICI = FIC of this compound + FIC of Antibiotic

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

    • The ΣFICI for the plate is the lowest FICI value calculated from all the clear wells.

This assay confirms synergy by measuring bacterial killing over time[10][11].

  • Prepare Cultures: Grow bacteria to the mid-logarithmic phase in CAMHB (approx. 1-5 x 10⁶ CFU/mL).

  • Setup Test Conditions: Prepare flasks or tubes with CAMHB containing:

    • No drug (Growth Control)

    • This compound alone (e.g., at 0.5x MIC)

    • Antibiotic alone (e.g., at 0.5x MIC)

    • This compound + Antibiotic (e.g., 0.5x MIC of each)

    • Concentrations are chosen based on checkerboard results, typically sub-inhibitory.

  • Inoculation: Inoculate each flask with the mid-log phase culture to a starting density of ~5 x 10⁵ CFU/mL.

  • Incubation and Sampling: Incubate all flasks at 37°C, preferably with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Quantify Viable Cells: Perform 10-fold serial dilutions of each aliquot in sterile PBS. Plate the dilutions onto TSA plates.

  • Incubate and Count: Incubate the plates for 18-24 hours at 37°C and count the number of colonies to determine the CFU/mL for each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at a given time point (e.g., 24 hours)[11][12].

    • Bactericidal activity is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables.

Table 1: Example MIC Data for Individual Agents

Compound Test Organism MIC (µg/mL)
This compound S. aureus ATCC 29213 4

| Gentamicin | S. aureus ATCC 29213 | 1 |

Table 2: Example Checkerboard Assay Results and FICI Calculation

This compound Conc. (µg/mL) Gentamicin Conc. (µg/mL) Growth (+/-) FIC of this compound FIC of Gentamicin FICI
1 0.25 - 0.25 0.25 0.50
2 0.125 - 0.5 0.125 0.625
0.5 0.5 + - - -
... (other combinations) ... ... ... ... ...

The lowest FICI value (ΣFICI) is used to define the interaction.

Table 3: Interpretation of FICI Values

FICI Value Interpretation
≤ 0.5 Synergy[8][13]
> 0.5 to 1.0 Additive[8]
> 1.0 to 4.0 Indifference[8][9]

| > 4.0 | Antagonism[8][9] |

Table 4: Example Time-Kill Assay Data (log₁₀ CFU/mL)

Time (h) Growth Control This compound (2 µg/mL) Gentamicin (0.5 µg/mL) Combination
0 5.70 5.70 5.70 5.70
2 6.45 5.50 5.65 4.10
4 7.30 5.15 5.40 3.20
8 8.50 4.90 5.10 < 2.00
24 9.10 4.85 4.95 < 2.00

In this example, the combination shows a >2-log₁₀ reduction compared to the most active single agent (Gentamicin) at 24h, indicating synergy.

References

Application Notes and Protocols for Investigating Antibiotic Resistance Mechanisms Using nTZDpa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the novel antibiotic candidate, nTZDpa, to investigate mechanisms of antibiotic resistance, particularly in Gram-positive bacteria such as Staphylococcus aureus. This compound is a small molecule that has demonstrated potent activity against both growing and persistent bacterial cells by disrupting the lipid bilayer of the cell membrane.[1][2] A significant advantage of this compound is the lack of detectable resistance development in S. aureus, making it a valuable tool for studying non-traditional antibiotic resistance mechanisms and for potential therapeutic applications.[1][2]

Mechanism of Action

This compound exerts its bactericidal effect through direct disruption of the bacterial cell membrane's lipid bilayer.[1][2] This action leads to increased membrane permeability, loss of cellular integrity, and ultimately cell death.[1] Notably, its efficacy is enhanced in acidic environments, which can be characteristic of infection sites.[3][4] Molecular dynamics simulations have shown that this compound's carboxylic acid moiety and chlorine atoms interact with the hydrophilic lipid heads, facilitating its insertion into the membrane and subsequent disruption.[1]

Diagram: Mechanism of this compound-induced Membrane Disruption

G Lipid1 Lipid2 Disruption Membrane Disruption Lipid2->Disruption Insertion and Destabilization Lipid3 Lipid4 Lipid5 Lipid6 Lipid7 Lipid7->Disruption Lipid8 This compound This compound This compound->Lipid2 Interaction with lipid head groups

Caption: this compound interacts with and disrupts the bacterial cell membrane.

Quantitative Data Summary

The following tables summarize the antimicrobial activity of this compound against various bacterial strains and its efficacy against persister cells.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.

Bacterial StrainOrganismResistance ProfileThis compound MIC (µg/mL)Reference
MW2Staphylococcus aureusMRSA~4[1]
VRS1Staphylococcus aureusVancomycin-Resistant~4[1]
Clinical Isolates (panel)Staphylococcus aureusVarious~4[1]
Clinical Isolates (panel)Enterococcus faeciumVarious~4[1]

Table 2: Efficacy of this compound against S. aureus Persister Cells.

TreatmentConcentration (µg/mL)Exposure Time (hours)Log Reduction in CFU/mLReference
This compound322~2[1][2]
This compound642Complete Eradication (~5 x 10^7 CFU/mL)[1][2]

Experimental Protocols

Detailed methodologies for key experiments to investigate antibiotic resistance mechanisms using this compound are provided below.

Protocol 1: Membrane Permeabilization Assay using SYTOX Green

This assay assesses the ability of this compound to compromise the bacterial cytoplasmic membrane, allowing the entry of the fluorescent dye SYTOX Green, which binds to nucleic acids and fluoresces upon binding.

Materials:

  • Bacterial culture (e.g., S. aureus) in mid-logarithmic growth phase

  • This compound stock solution (in DMSO)

  • SYTOX Green nucleic acid stain (e.g., from Thermo Fisher Scientific)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well black, clear-bottom microplates

  • Microplate reader with fluorescence detection (Excitation: ~485 nm, Emission: ~520 nm)

Procedure:

  • Bacterial Preparation:

    • Grow bacteria to mid-log phase in appropriate broth.

    • Harvest cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the pellet twice with sterile PBS.

    • Resuspend the pellet in PBS to an optical density at 600 nm (OD600) of 0.5.

  • Assay Setup:

    • In a 96-well plate, add 5 µM of SYTOX Green to each well containing the bacterial suspension.

    • Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control for maximum permeabilization (e.g., 70% isopropanol).

  • Measurement:

    • Immediately place the plate in a microplate reader.

    • Measure fluorescence intensity at time zero and then at regular intervals (e.g., every 5 minutes) for a desired duration (e.g., 60 minutes) at room temperature, protected from light.

  • Data Analysis:

    • Subtract the background fluorescence (wells with bacteria and SYTOX Green but no this compound).

    • Normalize the fluorescence values to the positive control (100% permeabilization).

    • Plot the normalized fluorescence intensity over time for each this compound concentration.

Protocol 2: Checkerboard Assay for Synergy Testing

This method is used to determine the synergistic, additive, indifferent, or antagonistic effects of this compound in combination with other antibiotics, such as aminoglycosides.

Materials:

  • Bacterial culture adjusted to 0.5 McFarland standard

  • This compound stock solution

  • Second antibiotic stock solution (e.g., gentamicin)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

Procedure:

  • Plate Setup:

    • Prepare serial twofold dilutions of this compound horizontally across the microtiter plate in CAMHB.

    • Prepare serial twofold dilutions of the second antibiotic vertically down the plate in CAMHB.

    • The final plate will contain a matrix of antibiotic combinations. Include wells with each antibiotic alone to determine their individual MICs, and a growth control well (no antibiotics).

  • Inoculation:

    • Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculate all wells (except a sterility control well) with the bacterial suspension.

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Data Analysis:

    • After incubation, determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the results as follows:

      • Synergy: FIC index ≤ 0.5

      • Additive/Indifference: 0.5 < FIC index ≤ 4.0

      • Antagonism: FIC index > 4.0

Protocol 3: Persister Cell Eradication Assay

This protocol is designed to assess the efficacy of this compound in killing antibiotic-tolerant persister cells.

Materials:

  • Stationary phase bacterial culture (e.g., S. aureus grown for 24-48 hours)

  • This compound stock solution

  • PBS, sterile

  • Appropriate agar plates for colony forming unit (CFU) counting

Procedure:

  • Persister Cell Preparation:

    • Grow a bacterial culture to stationary phase to enrich for persister cells.

    • Alternatively, generate persister cells by treating a mid-log phase culture with a high concentration of a bactericidal antibiotic (e.g., ciprofloxacin at 100x MIC) for 24 hours.[5]

  • Treatment:

    • Wash the persister cell-enriched culture with sterile PBS to remove the previous antibiotic.

    • Resuspend the cells in fresh broth to a known cell density (e.g., 10^7 - 10^8 CFU/mL).

    • Treat the persister cells with various concentrations of this compound. Include an untreated control.

  • Quantification:

    • At different time points (e.g., 0, 2, 4, 6, 24 hours), take aliquots from each treatment condition.

    • Perform serial dilutions in sterile PBS.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates at 37°C for 24-48 hours and count the CFUs.

  • Data Analysis:

    • Calculate the CFU/mL for each time point and treatment.

    • Plot the log(CFU/mL) versus time to generate time-kill curves.

    • Determine the log reduction in viable cells compared to the initial count.

Experimental Workflow

The following diagram illustrates a logical workflow for investigating antibiotic resistance mechanisms using this compound.

Diagram: Experimental Workflow for this compound Investigation

G start Start: Hypothesis This compound overcomes resistance mic Determine MIC of this compound (vs. resistant/susceptible strains) start->mic membrane_perm Membrane Permeabilization Assay (SYTOX Green) mic->membrane_perm persister Persister Cell Eradication Assay mic->persister synergy Synergy Testing (Checkerboard/Time-Kill Assay) mic->synergy resistance_dev Resistance Development Study (Serial Passage) mic->resistance_dev data_analysis Data Analysis and Interpretation membrane_perm->data_analysis persister->data_analysis synergy->data_analysis resistance_dev->data_analysis conclusion Conclusion on this compound's Utility Against Resistance data_analysis->conclusion

References

Application Notes and Protocols for nTZDpa in Persister Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial persistence is a phenomenon where a subpopulation of bacteria survives lethal antibiotic concentrations, leading to chronic and recurrent infections. These dormant, or persister, cells are a major challenge in clinical settings. The small molecule nTZDpa has emerged as a valuable tool for studying and potentially eradicating these persister cells. Unlike conventional antibiotics that target biosynthetic pathways inactive in dormant cells, this compound acts by disrupting the bacterial cell membrane, making it effective against both growing and non-growing bacteria.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in persister cell research.

Mechanism of Action

This compound kills both growing and persistent Staphylococcus aureus cells by causing lipid bilayer disruption.[1][2][3] This membrane-active mechanism leads to rapid bactericidal effects, a low probability of resistance development, and synergistic activity with other classes of antibiotics, such as aminoglycosides.[1][2][3] Transmission electron microscopy has shown that this compound treatment results in mesosome formation, abnormal cell division, and eventual cell lysis.[1]

cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Disruption Membrane Disruption Lipid_Bilayer->Disruption leads to This compound This compound This compound->Lipid_Bilayer interacts with Lysis Cell Lysis & Death Disruption->Lysis Start Start Prep_Culture Prepare Bacterial Culture (0.5 McFarland) Start->Prep_Culture Dilute_Culture Dilute Culture 1:100 in MHB Prep_Culture->Dilute_Culture Inoculate Inoculate Plate with Diluted Culture Dilute_Culture->Inoculate Serial_Dilution Prepare Serial Dilutions of this compound in 96-well plate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Determine MIC (Visual or OD600) Incubate->Read_MIC End End Read_MIC->End Start Start Generate_Persisters Generate Persister Cells (Stationary Phase or Antibiotic Induction) Start->Generate_Persisters Wash_Resuspend Wash and Resuspend Persisters in Fresh Medium Generate_Persisters->Wash_Resuspend Add_this compound Add this compound at Desired Concentrations Wash_Resuspend->Add_this compound Incubate_Shake Incubate at 37°C with Shaking Add_this compound->Incubate_Shake Time_Points Take Aliquots at Different Time Points Incubate_Shake->Time_Points Serial_Dilute_Plate Serially Dilute and Plate on Agar Time_Points->Serial_Dilute_Plate Incubate_Count Incubate Plates and Count CFUs Serial_Dilute_Plate->Incubate_Count Plot_Curve Plot Time-Kill Curve Incubate_Count->Plot_Curve End End Plot_Curve->End

References

Application Notes and Protocols for In Vitro Experiments with nTZDpa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

nTZDpa (non-thiazolidinedione peroxisome proliferator-activated receptor gamma partial agonist) has been identified as a potent antimicrobial agent, particularly effective against growing and persistent forms of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[1][2] Its primary mechanism of action is the disruption of the bacterial lipid bilayer, leading to membrane permeabilization and cell death.[2] This document provides detailed application notes and protocols for the preparation and use of this compound in various in vitro antimicrobial assays.

Data Presentation

Table 1: In Vitro Antimicrobial Activity of this compound against S. aureus
Bacterial Strain/StateAssayConcentration (µg/mL)ObservationReference
S. aureus (various clinical strains)MIC~4Minimum inhibitory concentration.[2]
Multidrug-resistant S. aureus (VRS1)MIC~4Minimum inhibitory concentration.[2]
Exponential-phase MRSA (MW2)Time-Kill16Complete eradication of ~10^7 CFU/mL within 2 hours.[2]
MRSA Persister CellsTime-Kill32~2-log reduction in CFU/mL.[2]
MRSA Persister CellsTime-Kill64Complete eradication of ~5 x 10^7 CFU/mL within 2 hours.[2]
Table 2: Efficacy of this compound in a C. elegans Model
PathogenAssayConcentration (µg/mL)ObservationReference
MRSAEC50~0.6Rescued ~90% of C. elegans from MRSA-mediated lethality.[2]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is a hydrophobic small molecule. While the referenced literature does not specify the exact solvent used for this compound, dimethyl sulfoxide (DMSO) is a common solvent for such compounds in in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Based on the desired stock concentration (e.g., 10 mg/mL), weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve the target concentration.

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of S. aureus.

Materials:

  • S. aureus strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Inoculum Preparation:

    • Culture S. aureus overnight in CAMHB at 37°C.

    • Dilute the overnight culture in fresh CAMHB to achieve a starting turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Further dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in CAMHB.

  • Serial Dilution of this compound:

    • Prepare a series of twofold dilutions of the this compound stock solution in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (bacteria with no this compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determining MIC:

    • The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

Time-Kill Assay

This assay assesses the bactericidal activity of this compound over time.

Materials:

  • S. aureus strain of interest

  • CAMHB

  • This compound stock solution

  • Sterile culture tubes

  • Sterile saline or phosphate-buffered saline (PBS)

  • Tryptic Soy Agar (TSA) plates

Protocol:

  • Inoculum Preparation:

    • Prepare an exponential-phase culture of S. aureus in CAMHB (OD600 ≈ 0.25).

    • Dilute the culture to a starting concentration of approximately 5 x 10^5 CFU/mL in fresh CAMHB.

  • Treatment:

    • Add this compound to the bacterial culture at the desired final concentration (e.g., 1x, 2x, 4x MIC).

    • Include a growth control (no this compound).

  • Incubation and Sampling:

    • Incubate the cultures at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 24 hours), collect aliquots from each culture.

  • Viable Cell Counting:

    • Perform serial tenfold dilutions of the collected aliquots in sterile saline or PBS.

    • Plate the dilutions onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the colonies to determine the number of colony-forming units per milliliter (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each treatment condition. A ≥3-log10 reduction in CFU/mL compared to the initial inoculum is considered bactericidal.

Bacterial Membrane Permeabilization Assay

This assay measures the ability of this compound to disrupt the bacterial membrane using a fluorescent dye like SYTOX Green, which only enters cells with compromised membranes.

Materials:

  • S. aureus strain of interest

  • SYTOX Green nucleic acid stain

  • This compound stock solution

  • Sterile buffer (e.g., PBS)

  • Fluorometer or fluorescence microplate reader

Protocol:

  • Bacterial Preparation:

    • Grow S. aureus to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them with sterile buffer.

    • Resuspend the cells in the buffer to a specific optical density.

  • Assay Setup:

    • In a 96-well black microtiter plate, add the bacterial suspension.

    • Add SYTOX Green to a final concentration of ~1-5 µM.

    • Add this compound at various concentrations. Include a positive control for membrane disruption (e.g., a known membrane-active agent) and a negative control (untreated cells).

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~520 nm) over time at room temperature or 37°C.

    • An increase in fluorescence indicates membrane permeabilization.

Visualizations

Signaling Pathway: this compound-Mediated Bacterial Membrane Disruption

nTZDpa_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space This compound This compound LipidHead Hydrophilic Lipid Head Groups This compound->LipidHead Initial interaction via carboxylic acid and chlorine atoms LipidTail Hydrophobic Lipid Tails LipidHead->LipidTail Hydrophobic interaction of aromatic rings with lipid tails Disruption Membrane Disruption & Pore Formation LipidTail->Disruption Insertion into the lipid bilayer Lysis Cell Lysis Disruption->Lysis Loss of membrane integrity MIC_Workflow A Prepare S. aureus inoculum (0.5 McFarland) C Inoculate wells with bacterial suspension A->C B Serially dilute this compound in 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Visually assess or measure OD600 for growth D->E F Determine MIC: Lowest concentration with no visible growth E->F TimeKill_Workflow A Prepare exponential-phase S. aureus culture B Treat culture with different concentrations of this compound A->B C Incubate at 37°C with shaking B->C D Collect aliquots at specific time points C->D E Perform serial dilutions and plate on agar D->E F Incubate plates and count CFU/mL E->F G Plot log10 CFU/mL vs. time F->G

References

Troubleshooting & Optimization

Technical Support Center: nTZDpa Solubility and Handling for Research Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of nTZDpa in research assays. The following information addresses common challenges related to solubility, solution preparation, and experimental troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Based on available research, Dimethyl Sulfoxide (DMSO) is the most commonly used and effective solvent for preparing high-concentration stock solutions of this compound. It is a polar aprotic solvent capable of dissolving a wide range of organic compounds.

Q2: What is the expected solubility of this compound in common laboratory solvents?

SolventQualitative Solubility
Dimethyl Sulfoxide (DMSO)High
EthanolModerate to Low
Water / PBS (pH 7.4)Very Low

Q3: How should I store this compound powder and stock solutions?

A3: For long-term stability, this compound powder should be stored at -20°C, protected from light and moisture. Stock solutions prepared in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C. When stored properly, stock solutions are generally stable for several months.

Q4: What is the primary mechanism of action of this compound?

A4: this compound exhibits a dual mechanism of action. Its primary mode of antibacterial activity is the disruption of the bacterial cell membrane's lipid bilayer, leading to leakage of cellular contents and cell death[1][2]. Additionally, this compound is known to be a partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor involved in the regulation of various cellular processes[3][4].

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Determine the required mass of this compound: The molecular weight of this compound (5-chloro-1-(4-chlorobenzyl)-3-(phenylthio)indole-2-carboxylic acid) is approximately 498.4 g/mol . To prepare a 10 mM stock solution, you will need 4.984 mg of this compound per 1 mL of DMSO.

  • Weigh the this compound: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Ensure complete dissolution: Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in research assays.

IssuePossible Cause(s)Recommended Solution(s)
Precipitation upon dilution in aqueous media (e.g., cell culture medium, PBS) Low aqueous solubility of this compound. Final concentration of this compound is too high. pH of the final solution.- Increase the final concentration of DMSO in the working solution (typically up to 0.5% v/v is tolerated by most cell lines, but should be optimized). - Prepare intermediate dilutions in a co-solvent like ethanol before final dilution in aqueous media. - Ensure the final pH of the medium is within a range that favors this compound solubility. Its activity is reportedly enhanced at a lower pH[5].
Inconsistent experimental results Degradation of this compound stock solution. Inaccurate pipetting of viscous DMSO stock.- Use freshly prepared stock solutions or ensure proper storage of existing stocks (aliquoted, protected from light, minimal freeze-thaw cycles). - Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO stock solutions.
Unexpected cytotoxicity in control cells High concentration of DMSO in the final working solution.- Prepare a vehicle control with the same final concentration of DMSO to assess its effect on the cells. - Keep the final DMSO concentration below 0.5% (v/v) and ideally as low as possible.

Visualizations

This compound Mechanism of Action: Lipid Bilayer Disruption

G This compound: Lipid Bilayer Disruption Pathway This compound This compound BacterialMembrane Bacterial Cell Membrane (Lipid Bilayer) This compound->BacterialMembrane Interaction MembraneInsertion Insertion into Lipid Bilayer BacterialMembrane->MembraneInsertion MembraneDisruption Membrane Disruption & Pore Formation MembraneInsertion->MembraneDisruption CellularLeakage Leakage of Cellular Contents (Ions, ATP, etc.) MembraneDisruption->CellularLeakage CellDeath Bacterial Cell Death CellularLeakage->CellDeath

Caption: Workflow of this compound-induced bacterial cell death via lipid bilayer disruption.

This compound Mechanism of Action: PPARγ Partial Agonism

G This compound: PPARγ Partial Agonist Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_RXR_inactive PPARγ-RXR Heterodimer (Inactive) This compound->PPARg_RXR_inactive Binds as Partial Agonist PPARg_RXR_active PPARγ-RXR Heterodimer (Active Conformation) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE (PPAR Response Element) in DNA PPARg_RXR_active->PPRE Binds to GeneTranscription Modulation of Target Gene Transcription PPRE->GeneTranscription BiologicalEffects Biological Effects (e.g., Anti-inflammatory) GeneTranscription->BiologicalEffects

Caption: Simplified signaling pathway of this compound as a partial agonist of PPARγ.

References

Technical Support Center: Overcoming nTZDpa Renal Toxicity in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with nTZDpa-induced renal toxicity in preclinical settings.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its renal toxicity a concern?

This compound is a non-thiazolidinedione partial agonist of peroxisome proliferator-activated receptor-gamma (PPARγ) that has shown promising antimicrobial activity, particularly against Staphylococcus aureus, including persistent forms.[1][2][3] However, preclinical studies have revealed that this compound and its derivatives can cause significant toxicity to renal cells, which has hindered its development as a therapeutic agent.[1][2][3]

2. Have structural modifications to this compound successfully mitigated its renal toxicity?

To date, structure-activity relationship (SAR) studies aimed at reducing the renal toxicity of this compound have been largely unsuccessful.[1][2][3] Efforts including modifying the core scaffold, altering the sp³ character, changing the acid moiety, and halogenating the aryl rings have produced compounds with retained or even improved antimicrobial potency, but without a significant reduction in renal cell toxicity.[1][2][3]

3. What are the common mechanisms of drug-induced renal toxicity?

Drug-induced nephrotoxicity can occur through several mechanisms, including:

  • Acute Tubular Necrosis (ATN): Direct damage and death of the tubular epithelial cells of the kidney.[4][5]

  • Interstitial Nephritis: Inflammation of the space between the kidney tubules.[5]

  • Crystal Nephropathy: Formation of drug crystals in the tubules, leading to obstruction.[5]

  • Glomerular Injury: Damage to the filtering units of the kidneys.[6]

  • Alterations in Renal Hemodynamics: Changes in blood flow to and within the kidneys.[6]

The specific mechanism of this compound-induced renal toxicity is not yet fully elucidated.

4. What preclinical models are suitable for studying this compound renal toxicity?

A variety of preclinical models can be employed to assess drug-induced nephrotoxicity:

  • In Vitro 2D Cell Culture: Monolayer cultures of human kidney cell lines (e.g., HK-2, A498) or primary renal proximal tubule epithelial cells are commonly used for initial screening.[7]

  • In Vitro 3D Models: Spheroids and organoids derived from renal cells can provide a more physiologically relevant microenvironment for toxicity testing.[7][8]

  • In Vivo Animal Models: Rodent models are frequently used to evaluate nephrotoxicity by administering the compound and monitoring for changes in renal function and histology.[8][9] Cisplatin-induced nephrotoxicity models are a common example.[8][9]

5. Which biomarkers are recommended for monitoring this compound-induced renal injury?

Beyond traditional markers like serum creatinine (SCr) and blood urea nitrogen (BUN), which are often insensitive for early-stage kidney injury, several novel biomarkers are recommended for preclinical studies:[10][11][12]

  • Kidney Injury Molecule-1 (KIM-1): A transmembrane protein that is highly upregulated in injured proximal tubule cells and shed into the urine.[11][13][14][15]

  • Neutrophil Gelatinase-Associated Lipocalin (NGAL): A small protein that is rapidly released from injured kidney cells into the blood and urine.[10][15][16]

  • Clusterin: A glycoprotein that is upregulated in response to renal tubular injury.[13]

  • Cystatin C: A protein that is freely filtered by the glomerulus and can be a sensitive indicator of changes in the glomerular filtration rate.[17]

Troubleshooting Guides

Issue 1: High Variability in In Vitro Renal Cell Viability Assays

Question: My cell viability results (e.g., MTT, LDH assay) show high variability between wells and experiments when testing this compound and its analogs. What could be the cause and how can I troubleshoot this?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound Precipitation - Visually inspect the treatment media for any signs of precipitation. - Perform a solubility test for this compound and its analogs in your culture medium at the highest concentration tested. - If solubility is an issue, consider using a different solvent (ensure solvent controls are included) or reducing the final concentration.
Inconsistent Cell Seeding - Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting. - Use a hemocytometer or automated cell counter to accurately determine cell density. - Seed cells evenly across the plate, avoiding swirling motions that can cause cells to accumulate at the edges.
Edge Effects in Multi-well Plates - Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. - Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
Inaccurate Drug Dilutions - Prepare fresh serial dilutions of this compound for each experiment. - Use calibrated pipettes and ensure proper pipetting technique. - Vortex stock solutions and dilutions thoroughly before adding to the cells.
Contamination - Regularly check cell cultures for any signs of bacterial or fungal contamination. - Use sterile techniques and perform experiments in a laminar flow hood.
Issue 2: Inconsistent or Low Signal for Kidney Injury Biomarkers

Question: I am not detecting a consistent increase in biomarkers like KIM-1 or NGAL in my cell culture supernatant or animal urine samples after treatment with this compound. What should I do?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Timing of Sample Collection - The expression and release of biomarkers can be time-dependent. Perform a time-course experiment to determine the optimal time point for detecting the biomarker after this compound treatment.
Low Sensitivity of Assay - Ensure you are using a high-quality ELISA kit or a validated analytical method with sufficient sensitivity for your sample type. - Check the expiration date of your assay kit and reagents. - Run positive and negative controls to validate the assay performance.
Sample Degradation - Process and store samples according to the manufacturer's recommendations for the specific biomarker. Many biomarkers are sensitive to degradation. - Add protease inhibitors to urine samples immediately after collection. - Store samples at -80°C for long-term storage.
Insufficient Dose or Exposure - The dose of this compound may not be high enough to induce a detectable level of kidney injury. Consider performing a dose-response study. - In in vivo studies, confirm drug exposure through pharmacokinetic analysis if possible.
Wrong Preclinical Model - The chosen cell line or animal model may not be sensitive to this compound-induced toxicity. Consider using a different renal cell line or a more sensitive animal strain.

Quantitative Data

Table 1: Summary of Renal Toxicity Data for this compound Analogs

The following table summarizes the renal toxicity of a series of this compound analogs from a structure-activity relationship study. Toxicity was assessed in a renal cell line, and the data represents the percentage of viable cells remaining after treatment with the compounds at a concentration of 64 μg/mL.

Compound Modification Antimicrobial Potency (MIC against S. aureus) Renal Cell Viability at 64 μg/mL (%)
This compound Parent Compound4 μg/mL< 25%
Analog 18 Heteroatom location2 μg/mL< 25%
Analog 19 Heteroatom location4 μg/mL< 25%
Analog 20 Heteroatom location2 μg/mL< 25%
Analog 21 Heteroatom location4 μg/mL< 25%
Analog 22 Heteroatom location2 μg/mL< 25%
Vancomycin Positive Control1 μg/mL65%
DMSO Negative Control>64 μg/mL95%

Data adapted from Williams et al., Bioorg. Med. Chem. Lett., 2022.[3]

Experimental Protocols

Protocol 1: In Vitro Renal Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxicity of this compound and its analogs on a renal cell line (e.g., HK-2).

Materials:

  • HK-2 cells (or other suitable renal cell line)

  • Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% penicillin/streptomycin)

  • 96-well cell culture plates

  • This compound and analogs dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HK-2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and its analogs in culture medium. The final solvent concentration should be consistent across all wells and should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Quantification of Urinary KIM-1 in Rodent Models

Objective: To measure the concentration of KIM-1 in urine samples from rodents treated with this compound as a biomarker of kidney injury.

Materials:

  • Urine samples collected from rodents

  • Commercially available KIM-1 ELISA kit (specific for the rodent species)

  • Microplate reader

  • Protease inhibitors

Procedure:

  • Urine Collection: Collect urine from individual animals at baseline and at various time points after this compound administration. Immediately add a protease inhibitor cocktail to the urine samples.

  • Sample Preparation: Centrifuge the urine samples at 2,000 x g for 10 minutes at 4°C to remove cellular debris. Store the supernatant at -80°C until analysis.

  • ELISA Procedure:

    • Thaw the urine samples and ELISA kit reagents on ice.

    • Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Adding standards and samples to the antibody-coated microplate.

      • Incubating the plate.

      • Washing the plate to remove unbound substances.

      • Adding a detection antibody conjugated to an enzyme.

      • Incubating and washing.

      • Adding a substrate solution to develop the color.

      • Stopping the reaction.

  • Absorbance Measurement: Measure the optical density at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve using the provided standards. Calculate the concentration of KIM-1 in the urine samples based on the standard curve. Normalize the KIM-1 concentration to the urinary creatinine concentration to account for variations in urine dilution.

Visualizations

nTZDpa_Toxicity_Pathway cluster_cell Renal Proximal Tubule Cell This compound This compound Transporter Organic Anion/ Cation Transporter This compound->Transporter Uptake Mitochondrion Mitochondrion Transporter->Mitochondrion Accumulation ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis ROS->Apoptosis DNA_Damage->Apoptosis Cell_Death Cell Death & Tubular Injury Apoptosis->Cell_Death

Caption: Hypothetical signaling pathway of this compound-induced renal cell toxicity.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment A1 Renal Cell Line Culture (e.g., HK-2) A2 This compound Dose-Response Treatment A1->A2 A3 Cell Viability Assays (MTT, LDH) A2->A3 A4 Biomarker Analysis (KIM-1, NGAL in supernatant) A3->A4 B1 Rodent Model A4->B1 Proceed if toxicity observed B2 This compound Administration B1->B2 B3 Urine & Blood Collection B2->B3 B5 Histopathology of Kidneys B2->B5 B4 Biomarker Analysis (Urine KIM-1, Serum Creatinine) B3->B4

Caption: Experimental workflow for assessing this compound renal toxicity.

Troubleshooting_Logic Start High Variability in Viability Assay? Check_Precipitate Check for Compound Precipitation Start->Check_Precipitate Yes Check_Seeding Verify Cell Seeding Density & Technique Check_Precipitate->Check_Seeding Check_Plates Address Edge Effects in Plates Check_Seeding->Check_Plates Check_Dilutions Confirm Accuracy of Drug Dilutions Check_Plates->Check_Dilutions Dilutions_Resolved Resolved? Check_Dilutions->Dilutions_Resolved Resolved Problem Resolved Not_Resolved Problem Persists Dilutions_Resolved->Resolved Yes Dilutions_Resolved->Not_Resolved No

Caption: Troubleshooting logic for high variability in in vitro assays.

References

nTZDpa stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on the stability and storage of nTZDpa based on the chemical properties of its core structural motifs (indole carboxylic acid and thioether). As of November 2025, specific, experimentally validated stability and storage data for this compound has not been published. Researchers are strongly advised to perform their own stability studies for their specific experimental conditions and formulations.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing solid this compound?

A: While specific data is unavailable, solid this compound, like many complex organic molecules, should be stored in a cool, dark, and dry place to minimize degradation.

Q2: How should I store this compound in solution?

A: The stability of this compound in solution is unknown. For short-term storage, it is advisable to keep solutions at 2-8°C and protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize freeze-thaw cycles. The choice of solvent may also impact stability.

Q3: What are the potential degradation pathways for this compound?

A: Based on its structure, potential degradation pathways could include:

  • Oxidation: The thioether and indole moieties may be susceptible to oxidation.

  • Decarboxylation: Indole-2-carboxylic acids can be prone to decarboxylation under certain conditions.

  • Photodegradation: The aromatic and heterocyclic rings suggest a potential for degradation upon exposure to light.

Q4: Is this compound sensitive to pH?

A: Yes, the antimicrobial activity of this compound is known to be enhanced at acidic pH (e.g., pH 5.5).[1] This is likely due to the protonation state of the carboxylic acid, which influences its ability to penetrate bacterial membranes.[1] Therefore, the pH of the experimental medium is a critical factor to consider.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent experimental results (e.g., variable MIC values) Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles. Perform a quality control check of the compound (e.g., by HPLC) to assess purity.
pH variability in the experimental medium.Ensure the pH of the medium is consistent across all experiments, as this compound's activity is pH-dependent.[1]
Loss of compound activity over time Improper storage of solid compound or solutions.Store solid this compound in a desiccator at a low temperature and protected from light. For solutions, aliquot and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Oxidation of the thioether group.When preparing solutions, use degassed solvents to minimize dissolved oxygen. Consider storing solutions under an inert atmosphere (e.g., nitrogen or argon).
Precipitation of this compound in aqueous solutions Poor solubility.The solubility of this compound in aqueous media may be limited. Consider using a co-solvent such as DMSO or ethanol for stock solutions, and ensure the final concentration in the assay medium does not exceed its solubility limit.

Stability and Storage Conditions Summary

The following table provides general, non-validated recommendations for the storage of this compound based on the properties of related chemical structures.

Form Storage Temperature Atmosphere Light Conditions Comments
Solid -20°C to 4°CDry, inert gas (e.g., Argon) recommendedProtect from light (amber vial)Long-term storage at -20°C is preferable.
In Solution (e.g., in DMSO) -20°C or -80°CInert gas overlay recommendedProtect from light (amber vial or foil-wrapped)Aliquot to avoid multiple freeze-thaw cycles. Use of degassed solvents is advised.

Experimental Protocols

As no specific stability testing protocols for this compound have been published, a general workflow for assessing its stability is provided below.

Protocol: Assessment of this compound Stability in Solution

  • Preparation of Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to a known concentration.

  • Stress Conditions: Aliquot the stock solution into separate vials for each condition to be tested:

    • Temperature: Store aliquots at various temperatures (e.g., -80°C, -20°C, 4°C, room temperature, 37°C).

    • Light: Expose aliquots to ambient light and keep parallel samples in the dark.

    • pH: Dilute the stock solution in buffers of different pH values (e.g., pH 5, 7, 9).

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours; 1 week; 1 month), remove an aliquot from each condition.

  • Analysis: Analyze the samples to determine the remaining concentration of intact this compound.

    • Primary Method: High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for quantifying the parent compound and detecting degradation products.

    • Secondary Method: Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of degradation products, providing insights into the degradation pathway.

  • Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare this compound Stock Solution temp Temperature Study (-80°C, -20°C, 4°C, RT, 37°C) prep->temp Aliquot light Photostability Study (Light vs. Dark) prep->light Aliquot ph pH Study (pH 5, 7, 9) prep->ph Aliquot sampling Sample at Time Points (0, 24, 48h, etc.) temp->sampling light->sampling ph->sampling hplc HPLC Analysis (Quantification) sampling->hplc lcms LC-MS Analysis (Degradant ID) hplc->lcms Optional data_analysis Determine Degradation Rate & Shelf-Life hplc->data_analysis

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Optimizing nTZDpa Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for nTZDpa. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule that acts as a membrane-active antibiotic. Its primary mechanism of action is the disruption of the lipid bilayers of bacterial cell membranes, leading to membrane permeabilization, abnormal cell division, and eventual cell lysis.[1] This mechanism is effective against both growing and persistent forms of bacteria, such as Staphylococcus aureus (including MRSA).[1]

Q2: What is the known in vitro activity of this compound?

A2: this compound has demonstrated potent antimicrobial activity against a range of Gram-positive bacteria.[1] It exhibits a minimal inhibitory concentration (MIC) of approximately 4 μg/mL against growing S. aureus and can eradicate persister cells at concentrations of 32-64 μg/mL.[1] Notably, this compound shows synergistic activity with aminoglycosides like gentamicin.[1]

Q3: What is the recommended starting dose for in vivo studies with this compound?

A3: Currently, there is limited publicly available data on the optimal dosage of this compound for in vivo studies in mammalian models. The only published in vivo data is from a C. elegans model, which showed an EC50 of ~0.6 μg/mL for rescuing worms from MRSA infection.[1] For initial dose-finding studies in mice, it is advisable to start with a low dose and escalate. A starting point could be extrapolated from the in vitro MIC values, considering potential for toxicity. A cautious approach would be to begin with doses in the range of 1-5 mg/kg and carefully monitor for any adverse effects.

Q4: What are the potential toxicity concerns with this compound?

A4: In vitro studies have indicated potential toxicity at higher concentrations. Hemolysis of human erythrocytes has been observed at concentrations above 16 μg/mL, and toxicity towards mammalian cell lines (HepG2 and HKC-8) was seen at 32 μg/mL.[1] Furthermore, structure-activity relationship (SAR) studies on this compound derivatives have focused on mitigating renal toxicity, suggesting that the parent compound may also have nephrotoxic potential.[2][3][4] Close monitoring of hematological parameters and kidney function is recommended during in vivo experiments.

Q5: How should this compound be formulated for in vivo administration?

A5: There is no standard, publicly available formulation for in vivo use of this compound. Due to its likely hydrophobic nature, it may require a vehicle for solubilization. Common vehicles for preclinical studies include solutions containing DMSO, polyethylene glycol (PEG), or cyclodextrins. It is critical to first establish a vehicle that is non-toxic to the animals at the administered volume. A pilot study to assess the solubility and stability of this compound in the chosen vehicle is highly recommended.

Troubleshooting Guide

IssuePossible CauseRecommendation
Poor efficacy in animal model - Insufficient dosage- Poor bioavailability- Rapid metabolism/clearance- Inappropriate route of administration- Perform a dose-escalation study.- Characterize the pharmacokinetic profile of this compound.- Consider a different administration route (e.g., intravenous vs. intraperitoneal) to improve systemic exposure.- Investigate potential for drug degradation in the formulation.
Adverse events observed (e.g., weight loss, lethargy, ruffled fur) - On-target toxicity- Off-target toxicity- Vehicle toxicity- Reduce the dosage.- Monitor organ function through blood chemistry and histology.- Conduct a vehicle-only control group to rule out vehicle-related toxicity.- Consider a different formulation with a better safety profile.
Inconsistent results between animals - Improper drug administration- Variability in animal health status- Instability of the formulation- Ensure consistent and accurate dosing technique.- Use healthy, age- and weight-matched animals.- Prepare fresh formulations for each experiment and ensure homogeneity.
Precipitation of this compound in formulation - Poor solubility in the chosen vehicle- Try alternative solubilizing agents (e.g., different co-solvents, surfactants).- Adjust the pH of the formulation if this compound's solubility is pH-dependent.- Prepare a more dilute solution if the concentration is too high.

Data Presentation

Table 1: Summary of In Vitro Activity and Toxicity of this compound

ParameterOrganism/Cell LineConcentrationReference
Minimal Inhibitory Concentration (MIC) Staphylococcus aureus (growing cells)~4 µg/mL[1]
Eradication of Persister Cells Staphylococcus aureus (persister cells)32-64 µg/mL[1]
Hemolytic Activity Human Erythrocytes>16 µg/mL[1]
Cytotoxicity HepG2 and HKC-8 cells32 µg/mL[1]
EC50 in C. elegans MRSA infection model C. elegans~0.6 µg/mL[1]

Experimental Protocols

Protocol 1: General Procedure for Intraperitoneal (IP) Administration in Mice

  • Preparation of this compound Formulation:

    • Based on preliminary solubility tests, dissolve this compound in a sterile, biocompatible vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline).

    • Ensure the final concentration allows for an injection volume of no more than 10 mL/kg.

    • Vortex or sonicate to ensure complete dissolution and prepare fresh on the day of the experiment.

  • Animal Handling and Injection:

    • Properly restrain the mouse to expose the abdomen.

    • Identify the injection site in the lower right abdominal quadrant to avoid the cecum and bladder.

    • Insert a 25-27 gauge needle at a 10-20 degree angle.

    • Aspirate to ensure the needle has not entered a blood vessel or organ.

    • Inject the this compound formulation slowly.

    • Monitor the animal for any immediate adverse reactions.

Protocol 2: Mouse Model of S. aureus Skin Infection

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic agent.

    • Shave a small area on the dorsum of the mouse.

  • Infection:

    • Create a small wound using a biopsy punch.

    • Inoculate the wound with a predetermined CFU of a bioluminescent strain of S. aureus.

  • Treatment:

    • Administer this compound or vehicle control via the desired route (e.g., IP, IV) at the predetermined dose and schedule.

  • Monitoring and Endpoints:

    • Monitor the bacterial burden non-invasively using an in vivo imaging system (IVIS) at regular intervals.

    • Measure the wound size daily.

    • At the end of the study, euthanize the animals and collect the skin tissue for bacterial enumeration (CFU counting) and histological analysis.

    • Collect blood for analysis of systemic inflammation markers and organ toxicity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

nTZDpa_Mechanism_of_Action cluster_extracellular Extracellular cluster_bacterial_cell Bacterial Cell This compound This compound membrane Lipid Bilayer This compound->membrane Disruption permeabilization Membrane Permeabilization membrane->permeabilization lysis Cell Lysis permeabilization->lysis

Caption: Mechanism of action of this compound on the bacterial cell membrane.

nTZDpa_In_Vivo_Study_Workflow start Start: In Vivo Study formulation This compound Formulation (Solubility & Stability Testing) start->formulation dose_finding Dose-Finding Study (Toxicity & MTD Assessment) formulation->dose_finding infection_model Animal Model of Infection (e.g., S. aureus skin infection) dose_finding->infection_model treatment Treatment with this compound (vs. Vehicle Control) infection_model->treatment monitoring Monitoring (Bacterial Load, Clinical Signs) treatment->monitoring endpoints Endpoint Analysis (CFU, Histology, Biomarkers) monitoring->endpoints data_analysis Data Analysis & Interpretation endpoints->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General workflow for an in vivo efficacy study of this compound.

Host_Immune_Response_to_Bacterial_Lysis cluster_infection_site Infection Site cluster_host_cell Host Immune Cell (e.g., Macrophage) bacterial_lysis Bacterial Lysis (induced by this compound) pamps Release of PAMPs (e.g., LTA, PGN, DNA) bacterial_lysis->pamps tlr Toll-like Receptors (TLRs) pamps->tlr Recognition signaling Intracellular Signaling (e.g., NF-κB, MAPKs) tlr->signaling Activation cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) signaling->cytokines immune_response Innate Immune Response cytokines->immune_response

Caption: Potential host innate immune response to this compound-induced bacterial lysis.

References

Technical Support Center: nTZDpa Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of nTZDpa (5-chloro-1-(4-chlorobenzyl)-3-(phenylthio)indole-2-carboxylic acid). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Possible Cause Suggested Solution
Low or No Yield of Final Product Incomplete reaction at any of the synthetic steps.- Ensure all starting materials are pure and dry. - Verify the reaction temperature and time are as per the protocol. - Check the integrity of the reagents, especially catalysts and bases.
Degradation of intermediates or product.- Work under an inert atmosphere (e.g., nitrogen or argon) if any intermediates are sensitive to air or moisture. - Avoid excessive heating.
Presence of Multiple Spots on TLC After Reaction Formation of side products or isomers.- Optimize reaction conditions (temperature, reaction time, stoichiometry of reactants) to favor the desired product. - Common side reactions in indole synthesis include the formation of regioisomers or products from competing reaction pathways.[1][2]
Unreacted starting materials.- Monitor the reaction progress closely using TLC. - If the reaction has stalled, consider adding more of the limiting reagent or catalyst.
Difficulty in Purifying the Final Product by Column Chromatography The carboxylic acid group can cause streaking on silica gel.- Add a small amount of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid. - Consider using reverse-phase chromatography (C18) with a water/acetonitrile or methanol gradient containing a small amount of a modifier like trifluoroacetic acid (TFA).[3]
Co-elution of impurities with similar polarity.- Experiment with different solvent systems to improve separation. - If impurities persist, consider an alternative purification method such as recrystallization or preparative HPLC.
Poor Solubility of this compound This compound is a relatively non-polar molecule with a carboxylic acid group, which can lead to limited solubility in some common solvents.- For purification, dissolve in a suitable solvent like dichloromethane, ethyl acetate, or a mixture containing a polar co-solvent. - For biological assays, consider preparing a stock solution in DMSO. The solubility of this compound can be pH-dependent due to the carboxylic acid moiety.[4][5]
Unexpected Peaks in NMR or Mass Spectrum Presence of residual solvent or impurities.- Ensure the purified product is thoroughly dried under high vacuum. - Correlate unexpected peaks with potential side products or unreacted starting materials.
Salt formation.- If a basic workup was used, the carboxylic acid might be in its salt form. An acidic workup is necessary to ensure the product is in its free acid form.

Frequently Asked Questions (FAQs)

Q1: What are the key steps in the synthesis of this compound?

A1: The synthesis of this compound typically involves a multi-step process that includes the formation of the indole core, followed by functionalization at the N-1, C-3, and C-2 positions. A plausible synthetic route involves the construction of a substituted indole, followed by N-alkylation, thiolation at the C-3 position, and finally, introduction of the carboxylic acid group at the C-2 position.

Q2: What are the most common byproducts to expect during this compound synthesis?

A2: Common byproducts can arise from incomplete reactions at each step. During indole formation, regioisomers can be a challenge.[6] In subsequent steps, side reactions such as over-alkylation or oxidation of the thioether are possible. During the final purification, it is also important to be aware of potential dimeric impurities.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: The identity and purity of this compound should be confirmed using a combination of analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Q4: What are the safety precautions I should take when synthesizing this compound?

A4: Standard laboratory safety procedures should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Some of the reagents used in the synthesis may be toxic or corrosive, so it is important to consult the Safety Data Sheets (SDS) for all chemicals before use.

Q5: My this compound appears to be poorly soluble for my biological assays. What can I do?

A5: this compound has limited aqueous solubility. For in vitro assays, it is common to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into the aqueous assay buffer. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. The protonated (neutral) form of this compound, which is more prevalent at lower pH, is more effective at penetrating bacterial membranes.[4][5]

Experimental Protocols

A generalized experimental protocol for the final steps of a potential this compound synthesis is outlined below. Note: This is an illustrative protocol and may need optimization.

Step 1: Thiolation of the Indole Core

  • Dissolve the N-alkylated indole precursor in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere.

  • Cool the reaction mixture to 0 °C.

  • Add a sulfenyl chloride reagent (e.g., phenylsulfenyl chloride) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Carboxylation at C-2

  • Dissolve the 3-thioindole intermediate in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add a strong base (e.g., n-butyllithium) dropwise to deprotonate the C-2 position.

  • After stirring for a short period, quench the reaction with an excess of solid carbon dioxide (dry ice).

  • Allow the reaction to warm to room temperature.

  • Perform an acidic workup to protonate the carboxylate.

  • Extract the product with an organic solvent, dry, and concentrate.

Step 3: Purification

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, often with the addition of 1% acetic acid to the eluent to prevent streaking.

  • Alternatively, reverse-phase HPLC can be used for high-purity samples.[3]

  • Recrystallization from a suitable solvent system can also be an effective purification method.

Visualizations

Synthesis_Workflow A Substituted Indole B N-Alkylation A->B R-X, Base C Thiolation at C-3 B->C PhSCl D Carboxylation at C-2 C->D 1. n-BuLi 2. CO2 E Crude this compound D->E F Purification E->F Chromatography/ Recrystallization G Pure this compound F->G

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product CheckReaction Reaction Monitoring (TLC/LC-MS) Start->CheckReaction Incomplete Incomplete Reaction? CheckReaction->Incomplete SideProducts Multiple Spots? Incomplete->SideProducts No CheckReagents Check Reagent Purity/Activity Incomplete->CheckReagents Yes OptimizeConditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) SideProducts->OptimizeConditions Yes PurificationIssue Purification Problem? SideProducts->PurificationIssue No CheckReagents->OptimizeConditions ModifyPurification Modify Purification Method (e.g., add acid to eluent, try RP-HPLC) PurificationIssue->ModifyPurification Yes FinalProduct Pure Product PurificationIssue->FinalProduct No ModifyPurification->FinalProduct

References

nTZDpa off-target effects in mammalian cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing nTZDpa in mammalian cell experiments. The content addresses potential issues related to the compound's off-target effects, helping users distinguish between on-target and unintended cellular responses.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A: this compound has a dual history of characterization. It was initially identified as a non-thiazolidinedione (nTZD) partial agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor involved in adipogenesis and insulin sensitivity.[1][2][3] However, more recent and extensive research has redefined its primary mechanism as a potent membrane-active antimicrobial agent.[1][4] In this capacity, it kills bacteria, including persistent and multidrug-resistant strains of Staphylococcus aureus, by physically disrupting the lipid bilayers of the cell membrane.[1][3] This membrane disruption is also the primary source of its off-target effects in mammalian cells at higher concentrations.[1]

Q2: I am using this compound to study PPARγ signaling, but I'm observing significant cytotoxicity and cell lysis. Is this an expected off-target effect?

A: Yes, this is a well-documented off-target effect. The cytotoxicity you are observing is likely due to the membrane-disrupting properties of this compound.[1] While this activity is more selective for bacterial membranes, at higher concentrations, this compound also affects mammalian cell membranes, leading to hemolysis (rupture of red blood cells) and general cytotoxicity.[1][5] Research has shown significant toxicity in cell lines like HepG2 (liver) and HKC-8 (kidney) at concentrations of 32 μg/mL and above.[1]

Q3: What are the recommended working concentrations of this compound to minimize off-target cytotoxicity in mammalian cells?

A: To specifically study PPARγ-related effects while avoiding membrane-disruption-induced toxicity, it is crucial to maintain a low concentration. Based on available data, this compound did not induce significant hemolysis of human erythrocytes at or below 16 μg/mL.[1] Therefore, for experiments focusing on its PPARγ activity, it is strongly recommended to use concentrations well below this 16 μg/mL threshold and to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.

Q4: Are there known off-target effects for related thiazolidinedione (TZD) compounds that could be relevant?

A: Yes. While this compound is a non-thiazolidinedione, the broader class of TZD drugs (e.g., troglitazone, ciglitazone) is known to have several PPARγ-independent off-target effects.[6] These include the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells through mechanisms such as inhibiting Bcl-2/Bcl-xL function and interfering with proteasomal degradation pathways.[6][7] While not directly demonstrated for this compound, these findings highlight the potential for compounds targeting PPARγ to have complex, multi-pathway effects.

Quantitative Data Summary

The following table summarizes the effective and toxic concentrations of this compound from published studies. Use this data to inform your experimental design and minimize off-target effects.

ParameterOrganism/Cell TypeConcentrationEffectSource
Antimicrobial Activity S. aureus (growing cells)~4 μg/mLMinimal Inhibitory Concentration (MIC)[1]
S. aureus (persister cells)32-64 μg/mLEradication of persister cells[1]
Mammalian Off-Target Effects Human Erythrocytes≤ 16 μg/mLNo significant hemolysis[1]
Human Erythrocytes> 16 μg/mLSignificant hemolysis[1]
HepG2, HKC-8 cell lines32 μg/mLObserved toxicity[1]

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Death or Lysis

If you observe a degree of cell death inconsistent with expected PPARγ activation, it is likely a cytotoxic off-target effect. Follow this workflow to troubleshoot the issue.

G cluster_0 Troubleshooting Workflow: Unexpected Cytotoxicity start Start: Unexpected Cell Death Observed check_conc 1. Verify this compound Concentration Is it > 16 µg/mL? start->check_conc dose_response 2. Perform Dose-Response Assay (e.g., MTT, XTT) to find IC50 check_conc->dose_response Yes / Unsure hemolysis Optional: Perform Hemolysis Assay with human erythrocytes check_conc->hemolysis Yes viability_assay 3. Compare IC50 to known PPARγ activation EC50 Are they significantly different? dose_response->viability_assay off_target Conclusion: High probability of off-target membrane disruption. viability_assay->off_target Yes, IC50 is much higher on_target Conclusion: Phenotype may be a severe on-target effect. Investigate PPARγ-mediated apoptosis. viability_assay->on_target No, they are similar

Workflow for investigating unexpected cytotoxicity.
Issue 2: Distinguishing Between On-Target PPARγ Effects and Off-Target Activity

Use this logical framework to determine if your observed cellular phenotype is a result of PPARγ activation or an unrelated off-target mechanism.

G cluster_1 On-Target vs. Off-Target Validation phenotype Start: Phenotype observed with this compound treatment antagonist 1. Co-treat with a known PPARγ antagonist (e.g., GW9662). Is the phenotype rescued? phenotype->antagonist alt_agonist 2. Treat with a structurally different PPARγ agonist (e.g., Rosiglitazone). Is the phenotype replicated? antagonist->alt_agonist No on_target_effect Conclusion: Phenotype is PPARγ-dependent (On-Target) antagonist->on_target_effect Yes knockdown 3. Use siRNA/shRNA to knockdown PPARγ. Does this compound still cause the phenotype? alt_agonist->knockdown No alt_agonist->on_target_effect Yes knockdown->on_target_effect No off_target_effect Conclusion: Phenotype is PPARγ-independent (Off-Target) knockdown->off_target_effect Yes G cluster_on_target On-Target Pathway (Low Concentration) cluster_off_target Off-Target Effect (High Concentration) nTZDpa_low This compound PPARg PPARγ Receptor (in nucleus) nTZDpa_low->PPARg PPRE PPRE (DNA Binding) PPARg->PPRE RXR RXR RXR->PPRE Gene Target Gene Transcription (e.g., Adipogenesis, Insulin Sensitization) PPRE->Gene nTZDpa_high This compound Membrane Mammalian Cell Membrane nTZDpa_high->Membrane Disruption Lipid Bilayer Disruption Membrane->Disruption Lysis Cell Lysis / Cytotoxicity Disruption->Lysis

References

troubleshooting nTZDpa inconsistent MIC results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nTZDpa. The information is presented in a question-and-answer format to directly address common issues encountered during Minimum Inhibitory Concentration (MIC) experiments.

Troubleshooting Guide: Inconsistent this compound MIC Results

Q1: My this compound MIC values are higher than expected or vary significantly between experiments. What are the potential causes?

A1: Inconsistent or unexpectedly high MIC values for this compound can stem from several factors related to the compound's properties and the experimental setup. Here are the most common causes and troubleshooting steps:

  • Compound Solubility and Preparation:

    • Issue: this compound is a hydrophobic molecule, and poor solubility in the aqueous environment of the broth microdilution assay is a primary reason for inconsistent results. The compound may precipitate at higher concentrations, reducing its effective concentration.

    • Troubleshooting:

      • Solvent Selection: Prepare the initial stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[1][2]

      • Working Dilutions: When preparing serial dilutions, ensure that the final concentration of DMSO in the assay wells is kept constant and at a low, non-inhibitory level (typically ≤1%). Run a DMSO-only control to confirm that the solvent does not affect bacterial growth.

      • Visual Inspection: Before inoculating the microtiter plates, carefully inspect the wells for any signs of precipitation. If precipitation is observed, the stock solution may need to be further diluted, or a different solubilization strategy may be required.

  • Inoculum Preparation and Density:

    • Issue: An incorrect bacterial inoculum size is a frequent source of error in MIC testing. A higher than intended inoculum can lead to falsely elevated MIC values.

    • Troubleshooting:

      • Standardization: Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1 x 10⁸ CFU/mL for Staphylococcus aureus.

      • Final Inoculum Concentration: The final concentration in the wells should be approximately 5 x 10⁵ CFU/mL.

      • Verification: Periodically perform colony counts from the growth control well to verify the actual inoculum density.

  • Media Composition and pH:

    • Issue: The antimicrobial activity of this compound is enhanced at a lower pH.[3] Variations in the pH of the Mueller-Hinton Broth (MHB) can therefore lead to inconsistent MICs.

    • Troubleshooting:

      • pH Verification: Check the pH of each new batch of MHB to ensure it falls within the recommended range (typically 7.2-7.4).

      • Consistent Media Source: Use MHB from the same manufacturer and lot for a series of related experiments to minimize variability.

Q2: I am observing "skipped wells" in my microdilution plate. What does this indicate and how should I interpret the results?

A2: "Skipped wells" refer to a phenomenon where a well with a higher concentration of the antimicrobial agent shows bacterial growth, while a well with a lower concentration does not.

  • Issue: This can be caused by several factors, including:

    • Contamination of a single well.

    • Pipetting errors during the serial dilution process.

    • Precipitation of this compound at a specific concentration, which is then resuspended at a lower concentration.

  • Troubleshooting and Interpretation:

    • Examine the Plate: Carefully inspect the plate for any signs of contamination or obvious errors.

    • Repeat the Assay: If a single skipped well is observed, it is best to repeat the experiment to confirm the result.

    • Highest MIC: If repeating the assay is not feasible, the MIC should be read as the lowest concentration that completely inhibits visible growth, ignoring the single skipped well. However, this result should be considered with caution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a membrane-active agent that disrupts the lipid bilayers of bacterial cell membranes.[4] This leads to membrane permeabilization, loss of essential cellular components, and ultimately cell death.[4]

Q2: Against which types of bacteria is this compound most effective?

A2: this compound demonstrates potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus (MRSA) and Enterococcus faecium.[4] It is also effective against persistent (non-growing) bacterial cells.[4] It is generally not effective against Gram-negative bacteria.[4]

Q3: Can this compound be used in combination with other antibiotics?

A3: Yes, studies have shown that this compound acts synergistically with aminoglycosides (e.g., gentamicin, tobramycin).[4] However, it does not show synergistic effects with other antibiotics like vancomycin, ciprofloxacin, or rifampicin.[4]

Quantitative Data: this compound MIC Values

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive bacterial strains as reported in the literature.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusMRSA MW2~4[4]
Staphylococcus aureusVRS1 (vancomycin-resistant)~4[4]
Enterococcus faeciumClinical Isolate~4[4]
Staphylococcus aureusGrowing Cells4[4]
Staphylococcus aureusPersister Cells64[4]

Experimental Protocols

Detailed Protocol for this compound MIC Determination by Broth Microdilution

This protocol is based on the CLSI M07 guidelines for broth microdilution.[5]

1. Preparation of this compound Stock Solution: a. Weigh a precise amount of this compound powder. b. Dissolve the powder in 100% DMSO to create a stock solution of 10 mg/mL. c. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

2. Preparation of Microtiter Plates: a. In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used. b. Prepare a working solution of this compound by diluting the stock solution in CAMHB. The concentration of this working solution should be twice the highest concentration to be tested. c. Add 100 µL of the working this compound solution to well 1 of the desired rows. d. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. e. Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (no bacteria).

3. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. c. Dilute this suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

4. Inoculation and Incubation: a. Add 50 µL of the standardized bacterial suspension to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each well will be 100 µL. c. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. b. The growth control (well 11) should show clear turbidity, and the sterility control (well 12) should remain clear.

Visualizations

nTZDpa_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm This compound This compound lipid_head2 Lipid Head This compound->lipid_head2 Intercalates into Lipid Bilayer lipid_head1 Lipid Head lipid_tail1 Lipid Tail lipid_tail2 Lipid Tail leakage Leakage of Cellular Contents lipid_head2->leakage Disrupts Membrane Integrity lipid_head3 Lipid Head lipid_tail3 Lipid Tail lipid_head4 Lipid Head lipid_tail4 Lipid Tail cell_death Cell Death leakage->cell_death

Caption: Mechanism of action of this compound on the bacterial cell membrane.

Troubleshooting_Workflow cluster_solubility Solubility Issues cluster_inoculum Inoculum Issues cluster_media Media Issues cluster_controls Control Issues start Inconsistent MIC Results check_solubility Check this compound Solubility (Precipitation in wells?) start->check_solubility check_inoculum Verify Inoculum Density (0.5 McFarland, Plate Count) start->check_inoculum check_media Validate Media (pH, Lot Number) start->check_media check_controls Review Controls (Growth, Sterility, Solvent) start->check_controls solubility_yes Precipitation Observed check_solubility->solubility_yes solubility_no No Precipitation check_solubility->solubility_no inoculum_correct Inoculum Correct check_inoculum->inoculum_correct inoculum_incorrect Inoculum Incorrect check_inoculum->inoculum_incorrect media_ok Media Valid check_media->media_ok media_issue Media Out of Spec check_media->media_issue controls_ok Controls Valid check_controls->controls_ok controls_fail Controls Failed check_controls->controls_fail adjust_stock Adjust Stock Concentration or Solvent solubility_yes->adjust_stock end_node Consistent MIC Results solubility_no->end_node repeat_assay Repeat Assay inoculum_correct->end_node restandardize Re-standardize Inoculum inoculum_incorrect->restandardize media_ok->end_node new_media Use New Batch of Media media_issue->new_media controls_ok->end_node controls_fail->repeat_assay

References

Technical Support Center: nTZDpa In Vitro Activity and pH Impact

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro activity of nTZDpa, with a specific focus on the impact of pH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule that was initially identified as a non-thiazolidinedione partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] However, it has since been characterized as a potent membrane-active antimicrobial agent.[2][3] Its primary antimicrobial mechanism involves the disruption of bacterial lipid bilayers, leading to membrane permeabilization and cell death.[1]

Q2: How does pH influence the in vitro antimicrobial activity of this compound?

A2: The antimicrobial activity of this compound is significantly enhanced at acidic pH levels.[2][3] This is because this compound contains a carboxylic acid moiety.[2][3] At a lower pH, this group is protonated, resulting in a neutrally charged molecule that can more effectively penetrate the bacterial cell membrane.[2][3]

Q3: What is the optimal pH for this compound activity against Gram-positive bacteria like S. aureus?

A3: Studies have shown that this compound is highly effective at pH 5.5.[2][3] Its potency is substantially reduced at a neutral pH of 7.4.[2][3] In fact, at concentrations where this compound is not potent at pH 7.4, it can completely eradicate highly antibiotic-tolerant cells and biofilms of methicillin-resistant S. aureus (MRSA) at pH 5.5.[2][3]

Q4: Is the enhanced activity at low pH specific to certain bacterial strains?

A4: The enhanced activity of this compound at acidic pH has been primarily reported against multidrug-resistant Gram-positive pathogens, including various clinical strains of S. aureus and Enterococcus faecium.[1][2]

Q5: Does this compound show synergistic effects with other antibiotics?

A5: Yes, this compound has been shown to act synergistically with aminoglycosides such as gentamicin.[1] This synergistic potentiation of gentamicin's killing effect against antibiotic-tolerant MRSA cells is also more potent at a lower pH.[2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no this compound activity observed Incorrect pH of the medium: The antimicrobial activity of this compound is highly pH-dependent.Ensure the pH of your experimental medium is acidic, ideally around 5.5, for optimal activity against Gram-positive bacteria. Prepare fresh buffers and verify the pH before each experiment.
Degradation of the compound: Improper storage or handling might lead to degradation.Store this compound according to the manufacturer's instructions, typically as a stock solution in a suitable solvent at a low temperature. Avoid repeated freeze-thaw cycles.
Bacterial strain insensitivity: While potent against many Gram-positive bacteria, its efficacy against other types of microbes may vary.Confirm the reported susceptibility of your bacterial strain to this compound. Consider testing a reference strain known to be sensitive, such as MRSA MW2.
Inconsistent or variable results between experiments Fluctuations in pH: Minor variations in buffer preparation can lead to significant differences in this compound activity.Use a calibrated pH meter for all buffer preparations. Consider using a buffering system with a pKa close to the desired experimental pH to ensure stability.
Inaccurate compound concentration: Errors in serial dilutions or stock concentration determination.Verify the concentration of your this compound stock solution using a reliable method. Prepare fresh dilutions for each experiment.
Evidence of off-target effects in cellular assays PPARγ agonism: As a partial PPARγ agonist, this compound may influence signaling pathways in mammalian cells.Be aware of the potential for PPARγ-mediated effects in your experimental system. Include appropriate controls, such as known PPARγ agonists or antagonists, to dissect the observed effects.
Membrane disruption in mammalian cells: At high concentrations, membrane-active agents can also affect mammalian cell membranes.Determine the cytotoxic concentration of this compound on your mammalian cell line using assays like MTT or LDH release. Work with concentrations that are effective against bacteria but have minimal toxicity to your host cells.

Data Presentation

Table 1: pH-Dependent Antimicrobial Activity of this compound against S. aureus

pHActivity LevelObservations
5.5HighComplete eradication of antibiotic-tolerant cells and biofilms.[2][3]
7.4LowSignificantly reduced potency; concentrations effective at pH 5.5 are not potent at this pH.[2][3]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainpHMIC (µg/mL)
S. aureus (including MRSA)7.4~4[1]
S. aureus (including MRSA)5.5Significantly lower than at pH 7.4 (exact value to be determined empirically, expected to be much lower)

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods to assess the impact of pH.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Bacterial culture (e.g., S. aureus MW2)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), prepared at pH 7.4 and pH 5.5

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare serial twofold dilutions of this compound in both pH 7.4 and pH 5.5 CAMHB in separate 96-well plates.

  • Grow the bacterial culture to the mid-logarithmic phase and dilute to a final concentration of 5 x 10^5 CFU/mL in the respective pH-adjusted broths.

  • Add the bacterial suspension to the wells containing the this compound dilutions.

  • Include positive controls (bacteria in broth without this compound) and negative controls (broth only) for each pH.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Membrane Permeabilization Assay

This assay uses a fluorescent dye that can only enter cells with compromised membranes.

Materials:

  • SYTOX™ Green nucleic acid stain

  • Bacterial culture (e.g., S. aureus MW2)

  • Phosphate-buffered saline (PBS), prepared at pH 7.4 and pH 5.5

  • This compound

  • Fluorometer or fluorescence plate reader

Procedure:

  • Grow bacteria to the mid-logarithmic phase, then wash and resuspend the cells in the respective pH-adjusted PBS.

  • Add SYTOX™ Green to the bacterial suspension to a final concentration of 1-5 µM and incubate in the dark for 15 minutes.

  • Dispense the bacterial suspension into a 96-well black, clear-bottom plate.

  • Add varying concentrations of this compound to the wells.

  • Monitor the increase in fluorescence over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • An increase in fluorescence indicates membrane permeabilization.

Mandatory Visualizations

nTZDpa_Mechanism_of_Action cluster_extracellular Extracellular Environment cluster_membrane Bacterial Membrane cluster_intracellular Intracellular nTZDpa_deprotonated This compound (Deprotonated) nTZDpa_neutral This compound (Neutral) nTZDpa_deprotonated->nTZDpa_neutral Protonation Membrane nTZDpa_neutral->Membrane Penetration H_ion H+ H_ion->nTZDpa_deprotonated Low pH Disruption Membrane Disruption & Permeabilization Membrane->Disruption Cell_Death Cell Death Disruption->Cell_Death

Caption: pH-dependent mechanism of this compound antimicrobial activity.

PPARg_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nTZDpa_cyto This compound nTZDpa_nu This compound nTZDpa_cyto->nTZDpa_nu Translocation PPARg PPARγ nTZDpa_nu->PPARg Binds & Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Heterodimerizes with RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates

Caption: Simplified signaling pathway of this compound as a PPARγ partial agonist.

References

strategies to reduce hemolytic activity of nTZDpa derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with nTZDpa (non-thiazolidinedione PPARγ partial agonist) derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hemolytic activity of these compounds during drug development.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind the hemolytic activity of this compound derivatives?

A1: The antimicrobial action of this compound derivatives stems from their ability to disrupt the lipid bilayers of bacterial cell membranes.[1] This membrane-active property is not entirely selective for bacterial cells. At higher concentrations, these compounds can also interact with and permeabilize the membranes of mammalian cells, such as human erythrocytes (red blood cells), leading to cell lysis and the release of hemoglobin, an event known as hemolysis.[1] The hydrophobic interactions between the aromatic rings of the derivatives and the lipid tails of the cell membrane are a key factor in this process.[1][2][3]

Q2: My new this compound derivative is showing high hemolytic activity. What are the primary strategies to reduce it?

A2: High hemolytic activity is a common challenge with membrane-active compounds. The main strategies to mitigate this involve structural modification of the molecule or advanced formulation techniques.[4][5]

  • Structural Modification (SAR Studies): Systematically altering the chemical structure can improve selectivity for bacterial membranes over mammalian ones. This includes modifying hydrophobicity, altering specific functional groups, and changing the overall shape of the molecule.[4][6]

  • Formulation Strategies: Encapsulating the derivative in a delivery vehicle or attaching polymers can shield it from direct contact with red blood cells, thereby reducing hemolysis.[5]

Q3: How does hydrophobicity relate to the hemolytic activity of my compound?

A3: Hydrophobicity is a critical factor. The ability of this compound derivatives to penetrate the cell membrane is driven by hydrophobic interactions.[1] Generally, increasing hydrophobicity can lead to stronger interactions with the lipid bilayer of erythrocytes, resulting in higher hemolytic activity.[2][7][8] Therefore, optimizing the hydrophobic/hydrophilic balance is a key goal in designing safer derivatives.

Q4: Can PEGylation help reduce the hemolytic activity of my this compound derivative?

A4: Yes, PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely used strategy to reduce the hemolytic activity and general cytotoxicity of therapeutic molecules.[9][10] The PEG chain can create a protective hydrophilic shield around the compound, which may hinder its ability to insert into the erythrocyte membrane. However, be aware that PEGylation can sometimes also reduce the desired antimicrobial activity, so a balance must be found.[9]

Troubleshooting Guides

Problem 1: My lead compound has excellent antimicrobial activity but is too hemolytic.

Troubleshooting Steps:

  • Confirm Hemolytic Concentration: First, precisely determine the concentration at which hemolysis occurs (the HC₅₀ value) using a standardized hemolysis assay. Compare this to its Minimum Inhibitory Concentration (MIC) against the target bacteria to calculate a selectivity index.

  • Initiate Structure-Activity Relationship (SAR) Studies:

    • Modify Hydrophobic Moieties: Synthesize analogs with reduced hydrophobicity. For instance, if the structure contains long alkyl chains or multiple aromatic rings, consider synthesizing derivatives with shorter chains or fewer rings.

    • Substitute Key Atoms: Molecular dynamics simulations of this compound showed that the sulfur atom interacts early with the membrane.[1] Replacing this sulfur with an oxygen atom resulted in an analog with improved membrane selectivity and lower cytotoxicity.[1]

    • Alter the Carboxylic Acid Group: The carboxylic acid moiety is important for activity.[1][4] Consider replacing it with bioisosteres, such as a tetrazole, which may alter physicochemical properties enough to reduce toxicity while retaining activity.[6]

  • Explore Formulation Approaches:

    • Liposomal Encapsulation: Formulate the derivative within liposomes. This can prevent the compound from directly interacting with red blood cells in circulation.

    • Polymer Conjugation: Besides PEGylation, other polymers can be conjugated to the molecule to reduce its interaction with cell membranes.[5]

Problem 2: Previous structural modifications reduced hemolysis but also eliminated antimicrobial activity.

Troubleshooting Steps:

  • Analyze the Unsuccessful Modifications: Determine if there is a common feature among the inactive analogs. For example, modifications to the carboxylic acid moiety in this compound were shown to be critical; amide derivatives at this position showed no significant antibiotic activity because they could not penetrate the bacterial membrane.[1]

  • Employ Guided Design: Use computational tools like molecular dynamics (MD) simulations to predict how structural changes will affect membrane interaction with both bacterial and mammalian membrane models. This can help prioritize modifications that are more likely to improve selectivity.[1]

  • Focus on Subtle Changes: Instead of making drastic structural changes, attempt more conservative modifications. For example, change the position of a substituent on an aromatic ring rather than removing it entirely. The position of a chlorine on the benzyl moiety of this compound had minimal effects on potency, but its complete removal resulted in less potency.[1]

  • Re-evaluate the Scaffold: A second generation of SAR studies on this compound identified a new lead compound that was more potent and lacked hemolytic activity, although it introduced renal toxicity.[4][11] This indicates that significant scaffold hopping or core structure modification might be necessary to decouple the two effects.

Quantitative Data Summary

The following tables summarize key findings from research on this compound and its derivatives.

Table 1: Activity and Toxicity Profile of this compound and Key Analogs

CompoundModificationMIC vs. S. aureus (μg/mL)Hemolytic ActivityCytotoxicityReference
This compound Parent Compound~4Significant above 16 μg/mLToxic to HepG2 & HKC-8 cells at 32 μg/mL[1]
Analog 6 Sulfur replaced with OxygenEquipotent to this compoundImproved membrane selectivityReduced cytotoxicity[1]
S1/S2 Carboxylic acid replaced with Amide≥ 64 (inactive)Not reported (inactive)Not reported (inactive)[1]
Gen 2 Lead Scaffold ModificationMore potent than this compoundLacked hemolytic activityDisplayed renal toxicity[4][11]

Experimental Protocols

Protocol 1: Hemolysis Assay

This protocol is used to determine the concentration of a compound that causes 50% hemolysis of red blood cells (HC₅₀).

Materials:

  • Fresh human red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (in DMSO or other suitable solvent)

  • 0.1% Triton X-100 solution (Positive Control)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader) capable of reading absorbance at 450 nm

Methodology:

  • Prepare RBC Suspension:

    • Centrifuge fresh human blood to pellet the RBCs.

    • Wash the RBC pellet three times with 5 volumes of cold PBS, centrifuging and removing the supernatant after each wash.

    • Resuspend the final RBC pellet in PBS to create a 2% (v/v) RBC suspension.

  • Assay Setup:

    • Add 100 µL of PBS to each well of a 96-well plate.

    • Create serial dilutions of the test compound in the plate.

    • Prepare control wells:

      • Negative Control: 100 µL of PBS (0% hemolysis).

      • Positive Control: 100 µL of 0.1% Triton X-100 (100% hemolysis).

  • Incubation:

    • Add 100 µL of the 2% RBC suspension to each well.

    • Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Measurement:

    • Centrifuge the plate to pellet intact RBCs and cell debris.

    • Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

    • Measure the absorbance of the supernatant at 450 nm, which corresponds to the amount of hemoglobin released.

  • Calculation:

    • Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

    • Plot the % Hemolysis against the compound concentration and determine the HC₅₀ value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strain (e.g., S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound stock solution

  • 96-well microtiter plates

  • Incubator

Methodology:

  • Prepare Bacterial Inoculum:

    • Culture the bacteria overnight.

    • Dilute the overnight culture in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • Add 100 µL of CAMHB to each well of a 96-well plate.

    • Perform serial dilutions of the test compound in the plate.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Measurement:

    • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Visualizations

HemolysisMechanism cluster_compound This compound Derivative cluster_membrane Erythrocyte Membrane cluster_result Outcome Compound High Hydrophobicity Membrane Lipid Bilayer Compound->Membrane Hydrophobic Interaction Pore Pore Formation / Membrane Disruption Membrane->Pore Insertion & Perturbation Hemolysis Hemolysis Pore->Hemolysis Cell Lysis

Caption: Mechanism of this compound-induced hemolysis.

SAR_Workflow Start High Hemolysis in Lead Compound Design Design Analogs (e.g., reduce hydrophobicity, replace atoms) Start->Design Synthesize Synthesize Analogs Design->Synthesize Screen Screen Analogs Synthesize->Screen MIC MIC Assay (Antimicrobial Activity) Screen->MIC Hemolysis Hemolysis Assay (Toxicity) Screen->Hemolysis Analyze Analyze Data (Selectivity Index) MIC->Analyze Hemolysis->Analyze Decision Improved Selectivity? Analyze->Decision Decision->Design No End Optimized Lead Compound Decision->End Yes

Caption: Workflow for SAR studies to reduce hemolytic activity.

FormulationStrategies cluster_peg Polymer Conjugation cluster_carrier Encapsulation Derivative Hemolytic this compound Derivative Strategy Formulation Strategy Derivative->Strategy PEGylation PEGylation Strategy->PEGylation Carrier Colloidal Carrier (e.g., Liposome) Strategy->Carrier PEG_Result Creates hydrophilic shield, hinders membrane interaction PEGylation->PEG_Result Reduced Reduced Hemolytic Activity PEGylation->Reduced Carrier_Result Prevents direct contact with erythrocytes Carrier->Carrier_Result Carrier->Reduced

Caption: Formulation strategies to mitigate hemolysis.

References

Technical Support Center: nTZDpa and Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nTZDpa and its effects on Staphylococcus aureus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action against Staphylococcus aureus?

A1: this compound (non-thiazolidinedione peroxisome proliferator-activated receptor gamma partial agonist) is a small molecule that exhibits potent antimicrobial activity against both growing and persistent forms of Staphylococcus aureus.[1] Its primary mechanism of action is the disruption of the bacterial cell's lipid bilayer, leading to membrane permeabilization and cell lysis.[1] This direct action on the membrane integrity is a key feature of its bactericidal effect.

Q2: Does Staphylococcus aureus develop resistance to this compound?

A2: Current research indicates that S. aureus has an extremely low probability of developing resistance to this compound.[1] In laboratory studies involving serial passage of MRSA in the presence of sub-inhibitory concentrations of this compound, no resistance development was observed.[1] This is a significant advantage over many conventional antibiotics.

Q3: Is this compound effective against persister cells of S. aureus?

A3: Yes, this compound is highly effective against S. aureus persister cells, which are dormant, non-growing cells that are tolerant to conventional antibiotics.[1][2] While high concentrations of traditional antibiotics often have no effect on persisters, this compound can eradicate high-density populations of MRSA persisters within a few hours.[1]

Q4: What is the effect of pH on the activity of this compound?

A4: The antimicrobial activity of this compound against S. aureus is enhanced at a lower (acidic) pH.[3][4] At pH 5.5, this compound can completely eradicate antibiotic-tolerant cells and biofilms of MRSA at concentrations where it is less potent at a neutral pH of 7.4.[3][4] This is because the neutral form of this compound, which is more prevalent at acidic pH, is more effective at penetrating the bacterial membrane.[3][4]

Q5: Does this compound show synergistic effects with other antibiotics?

A5: Yes, this compound exhibits synergistic activity with aminoglycoside antibiotics such as gentamicin, tobramycin, neomycin, kanamycin, and streptomycin against S. aureus.[1] However, it does not show synergy with vancomycin, ciprofloxacin, rifampicin, or tetracycline.[1]

Q6: What is the toxicity profile of this compound?

A6: While effective against bacteria, this compound can exhibit toxicity to mammalian cells at higher concentrations. It has been shown to cause hemolysis of human red blood cells at concentrations above 16 μg/mL and toxicity to some mammalian cell lines at 32 μg/mL.[1] Structure-activity relationship (SAR) studies have been conducted to develop derivatives with improved potency and reduced toxicity.[5]

Troubleshooting Guides

Minimal Inhibitory Concentration (MIC) Assays
Issue Potential Cause Troubleshooting Steps
Inconsistent or non-reproducible MIC values Compound Adsorption: this compound, as a membrane-active compound, may adsorb to the surface of standard polystyrene microtiter plates, leading to a lower effective concentration.Use low-binding polypropylene plates for all dilutions and the final assay.
Inoculum Variability: Inconsistent starting inoculum density will lead to variable MIC results.Ensure the turbidity of the bacterial suspension is standardized to a 0.5 McFarland standard for each experiment.
Media Composition: The composition of the Mueller-Hinton Broth (MHB), particularly cation concentration, can influence the activity of some antimicrobial agents.Use cation-adjusted Mueller-Hinton Broth (CAMHB) for consistency.
No inhibition of growth observed Inoculum Too High: A very high bacterial density can overwhelm the antimicrobial agent.Double-check the inoculum preparation to ensure it matches the 0.5 McFarland standard.
Compound Degradation: Improper storage or handling of the this compound stock solution may lead to loss of activity.Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
"Skipped" wells (growth in a well with a higher concentration than a well with no growth) Pipetting Error: Inaccurate serial dilutions can lead to inconsistent concentrations across the plate.Use calibrated pipettes and ensure proper mixing at each dilution step.
Contamination: Contamination of a well with a resistant organism can lead to unexpected growth.Ensure aseptic technique throughout the procedure. Include a sterility control (broth only) on each plate.
Time-Kill Assays
Issue Potential Cause Troubleshooting Steps
Slower than expected killing kinetics Sub-optimal pH: The activity of this compound is pH-dependent.Ensure the pH of the test medium is controlled and documented. For enhanced activity, consider buffering the medium to a slightly acidic pH if appropriate for the experimental question.
Stationary Phase Cells: Bacteria in the stationary phase of growth can be more tolerant to some antimicrobials.Ensure that the bacterial culture is in the exponential growth phase at the start of the assay.
Rapid regrowth of bacteria after initial killing Compound Instability: The compound may not be stable over the entire course of the experiment.While this compound is generally stable, consider this possibility if regrowth is consistently observed.
Heterogeneous Population: The initial population may contain a small sub-population of cells that are less susceptible.While resistance to this compound is not reported, this is a general consideration in time-kill assays.
High variability between replicates Inaccurate Plating: Inconsistent serial dilutions or plating volumes will lead to variable colony counts.Ensure accurate and consistent pipetting for serial dilutions and plating. Plate each dilution in triplicate to improve accuracy.
Clumping of Bacteria: S. aureus can form clumps, leading to inaccurate colony counts.Gently vortex the bacterial suspension before sampling and dilution to ensure a homogenous cell suspension.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Staphylococcus aureus

S. aureus StrainGrowth ConditionMIC (μg/mL)Reference
MRSA MW2Exponential Phase~4[1]
VRS1Exponential Phase~4[1]
MRSA MW2Persister Cells64[1]
MRSA and other clinical strainsExponential Phase~4[1]

Table 2: Time-Kill Kinetics of this compound against MRSA MW2

This compound Concentration (μg/mL)Bacterial PopulationTime (hours)Log Reduction in CFU/mLReference
16Exponential Phase2Complete Eradication (~7-log reduction)[1]
32Persister Cells2~2[1]
64Persister Cells2Complete Eradication (~7-log reduction)[1]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Store the stock solution at -20°C.

  • Preparation of Microtiter Plates:

    • Use sterile, low-binding 96-well polypropylene plates.

    • Add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2-12 of a single row.

    • Add 200 µL of a working solution of this compound (at twice the highest desired final concentration) in CAMHB to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no this compound) and well 12 as a sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh overnight culture of S. aureus on a non-selective agar plate, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial suspension to wells 1-11. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35-37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: Time-Kill Assay
  • Preparation of Cultures and Reagents:

    • Prepare an overnight culture of S. aureus in CAMHB.

    • The next day, dilute the overnight culture into fresh, pre-warmed CAMHB and grow to the mid-exponential phase (e.g., OD₆₀₀ of 0.4-0.6).

    • Prepare tubes containing CAMHB with various concentrations of this compound (e.g., 1x, 2x, 4x, 8x, 16x MIC) and a no-drug control.

  • Assay Procedure:

    • Adjust the density of the exponential phase culture to approximately 5 x 10⁵ - 1 x 10⁶ CFU/mL in the tubes containing this compound and the control.

    • Incubate the tubes at 37°C with shaking.

    • At various time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw an aliquot from each tube.

  • Quantification of Viable Cells:

    • Perform 10-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).

    • Plate 100 µL of the appropriate dilutions onto non-selective agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each this compound concentration and the control.

    • A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is considered bactericidal activity.

Protocol 3: Membrane Permeabilization Assay using SYTOX™ Green
  • Preparation of Bacterial Suspension:

    • Grow S. aureus to the mid-exponential phase as described for the time-kill assay.

    • Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., PBS).

    • Resuspend the cells in the same buffer to a final OD₆₀₀ of approximately 0.5.

  • Assay Setup:

    • In a black, clear-bottom 96-well plate, add the bacterial suspension to each well.

    • Add SYTOX™ Green nucleic acid stain to each well at a final concentration of 1-5 µM.

    • Add different concentrations of this compound to the wells. Include a no-drug control and a positive control for membrane permeabilization (e.g., a known membrane-disrupting agent like melittin or Triton X-100).

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

    • Take readings kinetically over a period of time (e.g., every 5 minutes for 1-2 hours) or as an endpoint measurement.

  • Data Interpretation:

    • An increase in fluorescence intensity indicates that the cell membrane has been permeabilized, allowing SYTOX™ Green to enter the cell and bind to nucleic acids.

Mandatory Visualizations

nTZDpa_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Staphylococcus aureus This compound This compound Membrane Lipid Bilayer This compound->Membrane Direct Interaction and Insertion Cytoplasm Cytoplasm Membrane->Cytoplasm Disruption of Membrane Integrity (Permeabilization) CellLysis Cell Lysis Cytoplasm->CellLysis Loss of Cellular Contents experimental_workflow start Start prep_culture Prepare S. aureus Culture (Exponential or Persister) start->prep_culture mic_assay MIC Assay prep_culture->mic_assay time_kill_assay Time-Kill Assay prep_culture->time_kill_assay membrane_assay Membrane Permeabilization Assay prep_culture->membrane_assay analyze_mic Determine MIC mic_assay->analyze_mic analyze_time_kill Analyze Killing Kinetics time_kill_assay->analyze_time_kill analyze_membrane Assess Membrane Damage membrane_assay->analyze_membrane end End analyze_mic->end analyze_time_kill->end analyze_membrane->end logical_relationship This compound This compound membrane_disruption Membrane Disruption This compound->membrane_disruption Primary Mechanism synergy Synergy with Aminoglycosides This compound->synergy Exhibits no_resistance No Resistance Development membrane_disruption->no_resistance Leads to persister_activity Activity Against Persisters membrane_disruption->persister_activity Enables bactericidal Bactericidal Action membrane_disruption->bactericidal Results in

References

Validation & Comparative

A Comparative Analysis of nTZDpa and Vancomycin Efficacy Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of nTZDpa, a novel investigational compound, and vancomycin, a standard-of-care antibiotic, against Methicillin-Resistant Staphylococcus aureus (MRSA). This analysis is based on available preclinical data and aims to inform researchers, scientists, and drug development professionals.

Mechanism of Action

The fundamental difference in the antimicrobial action of this compound and vancomycin lies in their cellular targets.

This compound: This small molecule disrupts the bacterial cell membrane's lipid bilayer.[1] This mechanism is not dependent on active cellular processes, making it effective against both actively growing and dormant (persister) MRSA cells.[1]

Vancomycin: As a glycopeptide antibiotic, vancomycin inhibits the synthesis of the bacterial cell wall.[1] It specifically binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall.[1]

cluster_this compound This compound Pathway cluster_Vancomycin Vancomycin Pathway This compound This compound Bacterial Cell Membrane Bacterial Cell Membrane This compound->Bacterial Cell Membrane targets Lipid Bilayer Disruption Lipid Bilayer Disruption Bacterial Cell Membrane->Lipid Bilayer Disruption Cell Lysis Cell Lysis Lipid Bilayer Disruption->Cell Lysis Vancomycin Vancomycin Peptidoglycan Precursors Peptidoglycan Precursors Vancomycin->Peptidoglycan Precursors binds to Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition Peptidoglycan Precursors->Cell Wall Synthesis Inhibition prevents incorporation Bacterial Cell Death Bacterial Cell Death Cell Wall Synthesis Inhibition->Bacterial Cell Death

Caption: Simplified signaling pathways of this compound and vancomycin against MRSA.

In Vitro Efficacy

Direct head-to-head comparative studies providing extensive quantitative data for this compound against a large panel of MRSA isolates are limited in the public domain. However, available data suggests promising activity for this compound.

ParameterThis compoundVancomycinReferences
MIC50 (µg/mL) Data not available0.5 - 1.0[2]
MIC90 (µg/mL) Data not available1.0 - 2.0[2]
MIC Range (µg/mL) ~4 (against a panel of S. aureus and E. faecium clinical strains, including VRS1)0.5 - 2.0 (for susceptible isolates)[1]
Time-Kill Kinetics Rapidly bactericidal; 16 µg/mL completely eradicated exponential-phase MRSA within 2 hours.Bactericidal; slower killing than this compound at tested concentrations.[1]
Efficacy against Persister Cells Effective in eradicating persister cells.Limited efficacy against non-growing persister cells.[1]
Resistance Development Low probability of resistance development observed in vitro.Resistance (VISA, VRSA) is a known clinical concern.[1]

Note: The provided this compound data is from a single study and may not be representative of its activity against all MRSA strains. More comprehensive studies are needed for a direct comparison of MIC distributions.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key in vitro assays.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Start Start Prepare serial dilutions of antibiotic Prepare serial dilutions of antibiotic Start->Prepare serial dilutions of antibiotic Inoculate wells with standardized MRSA suspension Inoculate wells with standardized MRSA suspension Prepare serial dilutions of antibiotic->Inoculate wells with standardized MRSA suspension Incubate at 37°C for 16-20 hours Incubate at 37°C for 16-20 hours Inoculate wells with standardized MRSA suspension->Incubate at 37°C for 16-20 hours Visually inspect for turbidity Visually inspect for turbidity Incubate at 37°C for 16-20 hours->Visually inspect for turbidity Determine MIC Determine MIC Visually inspect for turbidity->Determine MIC Start Start Prepare MRSA culture to log phase Prepare MRSA culture to log phase Start->Prepare MRSA culture to log phase Add antibiotic at desired concentration (e.g., 4x MIC) Add antibiotic at desired concentration (e.g., 4x MIC) Prepare MRSA culture to log phase->Add antibiotic at desired concentration (e.g., 4x MIC) Incubate at 37°C with shaking Incubate at 37°C with shaking Add antibiotic at desired concentration (e.g., 4x MIC)->Incubate at 37°C with shaking Collect aliquots at specified time points (0, 2, 4, 8, 24h) Collect aliquots at specified time points (0, 2, 4, 8, 24h) Incubate at 37°C with shaking->Collect aliquots at specified time points (0, 2, 4, 8, 24h) Perform serial dilutions and plate on agar Perform serial dilutions and plate on agar Collect aliquots at specified time points (0, 2, 4, 8, 24h)->Perform serial dilutions and plate on agar Incubate plates and count colonies (CFU/mL) Incubate plates and count colonies (CFU/mL) Perform serial dilutions and plate on agar->Incubate plates and count colonies (CFU/mL) Plot log10 CFU/mL vs. time Plot log10 CFU/mL vs. time Incubate plates and count colonies (CFU/mL)->Plot log10 CFU/mL vs. time Efficacy Comparison Efficacy Comparison In Vitro Activity In Vitro Activity In Vitro Activity->Efficacy Comparison MIC Distribution MIC Distribution In Vitro Activity->MIC Distribution Time-Kill Kinetics Time-Kill Kinetics In Vitro Activity->Time-Kill Kinetics In Vivo Efficacy In Vivo Efficacy In Vivo Efficacy->Efficacy Comparison Animal Models Animal Models In Vivo Efficacy->Animal Models Clinical Trials Clinical Trials In Vivo Efficacy->Clinical Trials Mechanism of Action Mechanism of Action Mechanism of Action->Efficacy Comparison Resistance Profile Resistance Profile Resistance Profile->Efficacy Comparison

References

Comparative Guide to nTZDpa and Other Membrane-Active Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing battle against antimicrobial resistance, particularly concerning formidable pathogens like methicillin-resistant Staphylococcus aureus (MRSA), membrane-active antibiotics represent a critical therapeutic frontier. These agents circumvent conventional resistance mechanisms by directly targeting the bacterial cell membrane, a fundamental component for survival. This guide provides a detailed comparison of nTZDpa, a novel small-molecule membrane-active agent, with other prominent antibiotics in this class: daptomycin, telavancin, oritavancin, and gramicidin S.

Executive Summary

This compound is a small molecule that has demonstrated potent activity against both growing and persistent forms of MRSA by disrupting the bacterial lipid bilayer[1][2]. A key advantage of this compound is its low propensity for resistance development[1][2]. This guide will delve into its performance characteristics alongside established and clinically significant membrane-active antibiotics, offering a comprehensive overview of their mechanisms, efficacy, and safety profiles.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) against S. aureus
AntibioticMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)Notes
This compound ~4--Against a panel of clinical S. aureus and E. faecium strains, including MRSA[1]. MIC of ~4 μg/mL against MRSA MW2.
Daptomycin 0.125 - 1.00.380.75Against 98 MRSA isolates[3].
Telavancin ≤0.015 - 1.00.030.06Against a collection of MRSA isolates[4].
Oritavancin 0.03 - 1.00.120.25Against 169 vancomycin-susceptible MRSA strains[5].
Gramicidin S 4 - 84-Against 11 strains of S. aureus, including MRSA.
Table 2: Time-Kill Kinetics
AntibioticConcentrationTime to ≥3-log10 reduction in CFU/mLPathogen
This compound 16 μg/mL2 hoursExponential-phase MRSA MW2[1][2]
Daptomycin 50 mg/kg (in vivo)~5 hoursMRSA (in a mouse peritonitis model)[6]
Telavancin 2x MIC24 hoursAgainst 36 of 40 MRSA strains[7]
Oritavancin fCmax (200 mg dose)1 hourMSSA, MRSA, and VRSA[1][8][9]
Gramicidin S 5x MIC-Rapid bactericidal effect against S. aureus[10]
Table 3: Hemolytic and Cytotoxic Activity
AntibioticHemolytic Activity (HC50)Cytotoxicity (IC50)Cell Line
This compound >16 μg/mL (significant hemolysis above this)32 μg/mLHepG2 and HKC-8[1]
Daptomycin -Concentration-dependent reduction in cell viabilitySkeletal muscle cells[11]
Telavancin ---
Oritavancin ---
Gramicidin S 35.2 μg/mL18.7 μg/mL (LDH release)Human erythrocytes, HT-29[12]

Mechanism of Action & Signaling Pathways

The primary mechanism for all compared antibiotics is the disruption of the bacterial cell membrane. However, the specifics of their interactions and the downstream consequences differ, providing varied efficacy and safety profiles.

This compound

This compound directly disrupts the lipid bilayer of the bacterial membrane, leading to the formation of mesosome-like structures, abnormal cell division, and eventual cell lysis[1][2]. Its efficacy is enhanced in acidic environments[13].

nTZDpa_Pathway This compound This compound BacterialMembrane Bacterial Lipid Bilayer This compound->BacterialMembrane Direct Interaction MembraneDisruption Membrane Disruption BacterialMembrane->MembraneDisruption MesosomeFormation Mesosome Formation MembraneDisruption->MesosomeFormation AbnormalDivision Abnormal Cell Division MembraneDisruption->AbnormalDivision CellLysis Cell Lysis MembraneDisruption->CellLysis

This compound's mechanism of action.
Daptomycin

Daptomycin's action is calcium-dependent. It binds to the bacterial membrane, oligomerizes, and forms ion-conducting channels. This leads to a rapid efflux of potassium ions, causing membrane depolarization and subsequent inhibition of DNA, RNA, and protein synthesis[8][14][15].

Daptomycin_Pathway Daptomycin Daptomycin + Ca2+ BacterialMembrane Bacterial Membrane Daptomycin->BacterialMembrane Oligomerization Oligomerization BacterialMembrane->Oligomerization ChannelFormation Ion Channel Formation Oligomerization->ChannelFormation K_Efflux K+ Efflux ChannelFormation->K_Efflux Depolarization Membrane Depolarization K_Efflux->Depolarization Inhibition Inhibition of DNA, RNA, Protein Synthesis Depolarization->Inhibition

Daptomycin's signaling pathway.
Telavancin and Oritavancin

These lipoglycopeptides have a dual mechanism of action. They inhibit cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, similar to vancomycin. Additionally, their lipophilic side chains anchor to the bacterial membrane, causing depolarization and increased permeability[5][11][16][17][18][19][20][21]. Oritavancin also inhibits the transpeptidation step of cell wall synthesis and may interfere with RNA synthesis[18][22][23].

Lipoglycopeptide_Pathway Lipoglycopeptide Telavancin / Oritavancin CellWall Cell Wall Synthesis (Transglycosylation) Lipoglycopeptide->CellWall CellMembrane Bacterial Cell Membrane Lipoglycopeptide->CellMembrane Inhibition Inhibition CellWall->Inhibition Depolarization Depolarization & Increased Permeability CellMembrane->Depolarization

Dual mechanism of lipoglycopeptides.
Gramicidin S

Gramicidin S is a cyclic peptide that disrupts the bacterial membrane by creating pores, leading to increased permeability and leakage of intracellular components[10][12][24]. It can cause phase separation of membrane phospholipids[2].

GramicidinS_Pathway GramicidinS Gramicidin S BacterialMembrane Bacterial Membrane GramicidinS->BacterialMembrane PoreFormation Pore Formation BacterialMembrane->PoreFormation IncreasedPermeability Increased Permeability PoreFormation->IncreasedPermeability Leakage Leakage of Intracellular Components IncreasedPermeability->Leakage

Gramicidin S mechanism of action.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
  • Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic in an appropriate solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture MRSA strains overnight on a suitable agar medium. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 35°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria[25][26][27][28].

MIC_Workflow Start Start PrepAbx Prepare Antibiotic Serial Dilutions Start->PrepAbx PrepInoculum Prepare Bacterial Inoculum Start->PrepInoculum Inoculate Inoculate Microtiter Plate PrepAbx->Inoculate PrepInoculum->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate ReadMIC Read MIC Incubate->ReadMIC

Workflow for MIC determination.
Time-Kill Kinetic Assay

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Antibiotic Exposure: Add the desired concentrations of the antibiotic (e.g., 2x, 4x, 8x MIC) to the bacterial suspension. Include a growth control without antibiotic.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture. Perform serial dilutions of the aliquots and plate them onto appropriate agar plates.

  • Colony Counting: Incubate the plates overnight and count the number of colony-forming units (CFU) to determine the viable bacterial count at each time point. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Hemolysis Assay
  • Red Blood Cell Preparation: Obtain fresh human red blood cells (hRBCs) and wash them multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. Resuspend the hRBCs in PBS to a final concentration of 2-4% (v/v).

  • Antibiotic Incubation: In a 96-well plate, add serial dilutions of the antibiotic to the hRBC suspension. Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS).

  • Incubation and Centrifugation: Incubate the plate at 37°C for 1 hour. After incubation, centrifuge the plate to pellet the intact hRBCs.

  • Absorbance Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 450-540 nm.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control. The HC50 is the concentration of the antibiotic that causes 50% hemolysis.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed mammalian cells (e.g., HepG2, HKC-8) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the antibiotic. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm.

  • Calculation: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. The IC50 is the concentration of the antibiotic that causes a 50% reduction in cell viability[6][29][30][31].

MTT_Workflow Start Start SeedCells Seed Mammalian Cells Start->SeedCells AddCompound Add Antibiotic Dilutions SeedCells->AddCompound IncubateCells Incubate AddCompound->IncubateCells AddMTT Add MTT Reagent IncubateCells->AddMTT IncubateMTT Incubate for 2-4h AddMTT->IncubateMTT Solubilize Solubilize Formazan IncubateMTT->Solubilize ReadAbsorbance Read Absorbance Solubilize->ReadAbsorbance

Workflow for MTT cytotoxicity assay.

Conclusion

This compound presents a promising profile as a membrane-active antibiotic with potent activity against MRSA, including persister cells, and a low likelihood of resistance development. Its direct membrane disruption mechanism offers a distinct advantage in an era of evolving resistance to traditional antibiotics. While established drugs like daptomycin, telavancin, and oritavancin are cornerstones in treating severe Gram-positive infections, the unique properties of this compound warrant further investigation and development. This guide provides a foundational comparison to aid researchers and clinicians in understanding the landscape of membrane-active antibiotics and the potential role of novel agents like this compound in addressing the urgent threat of antimicrobial resistance.

References

nTZDpa: A Novel Antibiotic Candidate Against Staphylococcus aureus Infections

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Preclinical Efficacy Data

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of nTZDpa, a novel small molecule antibiotic, in animal infection models. The data presented herein is based on available preclinical studies, offering a comparative perspective against established antibiotics, primarily vancomycin.

Executive Summary

This compound has demonstrated significant promise as a potent antimicrobial agent against both growing and persistent forms of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). Its primary mechanism of action involves the disruption of the bacterial lipid bilayer, leading to rapid bactericidal effects. Invertebrate model studies using Caenorhabditis elegans have shown remarkable efficacy in rescuing the host from lethal MRSA infections. While direct comparative data from mammalian infection models remains limited in the public domain, in vitro studies highlight its rapid bactericidal activity and synergistic potential with aminoglycosides.

In Vitro Efficacy

This compound exhibits potent antimicrobial activity against a range of Gram-positive bacteria. Notably, it is also effective against persister cells, which are dormant variants of bacteria that are highly tolerant to conventional antibiotics.

Table 1: In Vitro Susceptibility and Bactericidal Activity of this compound against S. aureus

ParameterThis compoundVancomycinGentamicinCiprofloxacinReference
MIC vs. MRSA (MW2) ~4 µg/mL---
Time to Eradicate Exponential-Phase MRSA ~2 hours (at 16 µg/mL)Slower than this compound~2 hours (at 32 µg/mL)Slower than this compound
Efficacy against MRSA Persister Cells Eradication at 64 µg/mLNo effect at high concentrations-No effect at high concentrations
Synergistic Activity Aminoglycosides-This compound-[1]

In Vivo Efficacy: C. elegans Infection Model

The nematode Caenorhabditis elegans has been utilized as a high-throughput in vivo model to assess the efficacy of antimicrobial compounds. In this model, this compound has demonstrated significant life-saving effects in MRSA-infected worms.

Table 2: Efficacy of this compound in a C. elegans MRSA Infection Model

TreatmentEfficacyEC50Reference
This compound Rescued ~90% of worms from MRSA-mediated lethality~0.6 µg/mL[1]
Vancomycin Less effective than this compoundNot reported[1]

Note: While studies on derivatives of this compound in a mouse model of chronic MRSA infection have been mentioned, specific quantitative efficacy data for the parent compound, this compound, in mammalian models was not available in the searched literature.[2]

Mechanism of Action

This compound's primary mechanism of action is the disruption of the bacterial cell membrane's lipid bilayer. This leads to the formation of mesosomes, abnormal cell division, and ultimately cell lysis.[3]

G cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space This compound This compound membrane Lipid Bilayer This compound->membrane Interaction disruption Membrane Disruption membrane->disruption Causes lysis Cell Lysis disruption->lysis Leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

C. elegans MRSA Infection Assay

This assay is a high-throughput method to screen for anti-infective compounds.

  • Preparation of MRSA Lawn: A lawn of MRSA is prepared on solid media in petri dishes.

  • Infection of C. elegans: L4 stage worms are placed on the MRSA lawn to initiate infection.

  • Compound Administration: The test compound, this compound, is added to the media at various concentrations.

  • Survival Assessment: The survival of the worms is monitored over several days.

  • Data Analysis: The percentage of surviving worms is calculated and compared to untreated controls and worms treated with a reference antibiotic like vancomycin.

G cluster_workflow C. elegans Infection Workflow start Start step1 Prepare MRSA Lawn start->step1 step2 Infect C. elegans step1->step2 step3 Administer this compound step2->step3 step4 Monitor Survival step3->step4 end End step4->end

Caption: Experimental workflow for the C. elegans MRSA infection assay.

Toxicity Profile

It is important to note that while this compound shows promise, it also exhibits some toxicity at higher concentrations. Hemolysis of human erythrocytes was observed at concentrations above 16 µg/mL.[3] Furthermore, structure-activity relationship (SAR) studies on this compound derivatives have highlighted potential renal cell toxicity.[4]

Conclusion

This compound represents a promising new class of antibiotics with a distinct mechanism of action that is effective against both replicating and persistent forms of S. aureus. Its significant efficacy in the C. elegans infection model warrants further investigation. However, the current lack of publicly available data from mammalian infection models is a critical gap that needs to be addressed to fully assess its therapeutic potential. Future studies should focus on evaluating the in vivo efficacy and pharmacokinetics of this compound in rodent models of S. aureus infection to provide a more direct comparison with existing therapies and to better understand its safety profile.

References

A Comparative Analysis of nTZDpa and Its Analogs in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the non-thiazolidinedione peroxisome proliferator-activated receptor gamma (PPARγ) partial agonist, nTZDpa, and its analogs, with a focus on their potent antimicrobial activities.

Initially investigated for its role as a partial agonist of PPARγ, a key regulator in glucose metabolism and insulin sensitivity, this compound has emerged as a promising antimicrobial agent. This guide provides a comparative analysis of this compound and its derivatives, detailing their efficacy against persistent bacteria, their mechanism of action, and the structure-activity relationships that govern their potency and toxicity.

Performance and Activity of this compound Analogs

Subsequent research has focused on optimizing the antimicrobial properties of this compound through the synthesis and evaluation of various analogs. These studies have explored modifications to the core structure to enhance potency against methicillin-resistant Staphylococcus aureus (MRSA) and other persistent bacteria while minimizing toxicity.

Key findings from structure-activity relationship (SAR) studies indicate that substitutions on the benzyl moiety, the arylthioether, and the indole ring significantly influence the compound's antimicrobial efficacy and toxicological profile. While some modifications have led to analogs with increased potency, this has often been accompanied by heightened toxicity, particularly renal toxicity. Efforts to mitigate this toxicity by altering the sp3 character, the acid moiety, and the halogenation of the aryl rings have been met with limited success, with many potent compounds retaining undesirable toxic effects.[1][2]

The antimicrobial action of this compound is attributed to its ability to disrupt the bacterial lipid bilayer, a mechanism that is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways.[3][4] This membrane-active property is enhanced in acidic environments, suggesting potential for treating infections in low pH niches of the body.[5]

Table 1: Comparative Antimicrobial Activity and Toxicity of this compound and Select Analogs
CompoundModification from this compoundTarget OrganismMIC (µg/mL)Hemolytic ActivityRenal ToxicityReference
This compound -S. aureus (MRSA)~4PresentNot specified[1][3]
Analog 14 Optimized substituents and scaffoldS. aureus (MRSA)More potent than this compoundDecreasedPresent[1][3]
Amide Derivatives (S1, S2) Carboxylic acid replaced with amideS. aureus (MRSA)≥ 64 (inactive)Not specifiedNot specified[3]
Truncated N-methyl Derivative (S3) Removal of benzyl substituentS. aureus (MRSA)≥ 64 (inactive)Not specifiedNot specified[3]
Analog with additional Chlorine (4) Additional chlorine on arylthioetherS. aureus (planktonic and persister)Increased potencyIncreasedNot specified[3]
Analog with tert-butyl (5) tert-butyl on arylthioetherS. aureus (planktonic and persister)Increased potencyIncreasedNot specified[3]
Second-generation lead (1) Not specifiedS. aureus (susceptible and persistent)More potent than this compoundLackingDisplayed[1]

Signaling Pathways and Mechanisms of Action

While the antimicrobial activity of this compound is primarily due to membrane disruption, its original designation as a PPARγ partial agonist warrants an understanding of this signaling pathway. PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, glucose homeostasis, and inflammation.

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound / Analog PPARg_RXR PPARγ-RXR Heterodimer This compound->PPARg_RXR Binds to LBD PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE Binds to DNA Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Metabolic_Regulation Regulation of Glucose Metabolism & Insulin Sensitivity Gene_Transcription->Metabolic_Regulation

Caption: PPARγ signaling pathway initiated by ligand binding.

The primary antimicrobial mechanism of this compound and its analogs, however, is a direct physical interaction with the bacterial cell membrane, leading to its disruption. This process is not dependent on the PPARγ signaling pathway.

Antimicrobial_Mechanism This compound This compound / Analog Bacterial_Membrane Bacterial Cell Membrane (Lipid Bilayer) This compound->Bacterial_Membrane Interacts with Membrane_Disruption Membrane Permeabilization & Disruption Bacterial_Membrane->Membrane_Disruption Cell_Lysis Cell Lysis & Death Membrane_Disruption->Cell_Lysis

Caption: Antimicrobial mechanism of this compound via membrane disruption.

Experimental Protocols

The following are summaries of key experimental protocols used in the evaluation of this compound and its analogs.

Minimal Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial potency.

MIC_Assay_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Microplate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate Serial_Dilution Perform Serial Dilutions of this compound/Analogs in Microplate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_Results Determine MIC by Visual Inspection or Spectrophotometry (OD600) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining the Minimal Inhibitory Concentration (MIC).

Protocol:

  • A standardized inoculum of the test bacterium (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial twofold dilutions of the test compounds (this compound and its analogs) are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Each well is inoculated with the bacterial suspension.

  • The plate is incubated at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay assesses the ability of a compound to disrupt the bacterial cell membrane, allowing the influx of a fluorescent dye that is otherwise impermeable to intact cells.

Protocol:

  • Bacterial cells are grown to the mid-logarithmic phase, harvested, and washed.

  • The cells are resuspended in a suitable buffer to a defined optical density.

  • The fluorescent dye SYTOX Green is added to the cell suspension.

  • The test compound is added at various concentrations.

  • The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence indicates membrane permeabilization.

Hemolysis Assay

This assay is used to evaluate the toxicity of the compounds to mammalian red blood cells.

Protocol:

  • Fresh red blood cells are washed and resuspended in a buffered saline solution.

  • The cells are incubated with various concentrations of the test compounds for a specified time (e.g., 1 hour) at 37°C.

  • The samples are centrifuged to pellet intact cells.

  • The amount of hemoglobin released into the supernatant, an indicator of cell lysis, is measured spectrophotometrically at a wavelength of 540 nm.

  • The percentage of hemolysis is calculated relative to a positive control (e.g., Triton X-100) that causes 100% lysis.

Conclusion

This compound and its analogs represent a promising class of antimicrobial agents with a mechanism of action that may circumvent conventional resistance pathways. The structure-activity relationship studies have provided valuable insights into the chemical features required for potent antibacterial activity. However, the associated toxicity, particularly renal toxicity, remains a significant hurdle in the development of these compounds for clinical use. Future research should focus on uncoupling the structural determinants of antimicrobial efficacy from those responsible for toxicity to realize the full therapeutic potential of this chemical scaffold. The detailed experimental protocols and comparative data presented in this guide offer a foundation for researchers to build upon in the quest for novel and effective treatments for persistent bacterial infections.

References

A Comparative Analysis of nTZDpa and Conventional Antibiotics in the Eradication of Bacterial Persister Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-tolerant persister cells is a significant challenge in modern medicine, contributing to the recalcitrance of chronic infections and treatment failures. These dormant, metabolically inactive cells are notoriously difficult to eradicate with conventional antibiotics, which primarily target active cellular processes. This guide provides an objective comparison between a novel antimicrobial compound, nTZDpa, and conventional antibiotics, supported by experimental data, to illuminate promising new avenues for treating persistent infections.

Differentiating this compound and Conventional Antibiotics

Conventional antibiotics are largely ineffective against persister cells due to the dormant state of these bacteria, in which the biosynthetic processes targeted by such drugs are inactive or significantly reduced.[1] In contrast, this compound (non-thiazolidinedione peroxisome proliferator-activated receptor gamma partial agonist) represents a class of molecules that can effectively target and kill these non-growing bacterial cells.

Key Distinctions:

  • Mechanism of Action: Conventional antibiotics typically inhibit crucial life-sustaining processes in bacteria, such as cell wall synthesis, protein production, or DNA replication. Persister cells, being metabolically dormant, do not actively perform these functions, rendering them tolerant.[2][3] this compound, however, circumvents this by directly disrupting the bacterial lipid bilayer, a mechanism that is independent of the cell's metabolic or growth state.[1][4] This membrane-active approach allows it to kill both growing and persistent Staphylococcus aureus cells.[1][5]

  • Resistance Development: A significant advantage of this compound is the lack of detectable resistance development in S. aureus.[1][6] This is in stark contrast to conventional antibiotics, where the evolution of resistance is a pervasive and growing threat.

  • Spectrum of Activity: this compound has demonstrated potent antimicrobial activity against a range of Gram-positive bacteria, including multidrug-resistant strains like MRSA and Enterococcus faecium.[1] However, it is not effective against Gram-negative bacteria.[1]

Comparative Efficacy: Experimental Data

Experimental studies highlight the superior efficacy of this compound against persister cells when compared to traditional antibiotics. While high concentrations of conventional antibiotics show no effect on the viability of MRSA persisters, this compound demonstrates significant bactericidal activity.[1]

Compound/AntibioticTarget OrganismConcentration (µg/mL)Efficacy (Colony Forming Units/mL)Time to EffectSource
This compound MRSA Persisters32~2-log reduction2 hours[1]
This compound MRSA Persisters64Complete eradication of ~5 x 10⁷ CFU/mL2 hours[1]
Conventional Antibiotics MRSA PersistersHigh ConcentrationsNo effect on viabilityNot Applicable[1]

Furthermore, this compound exhibits synergistic bactericidal activity when combined with aminoglycosides (such as gentamicin and tobramycin) against both stationary-phase and biofilm MRSA persisters.[1] No such synergistic effect was observed with other classes of antibiotics like vancomycin, ciprofloxacin, rifampicin, or tetracycline.[1]

Visualizing the Mechanisms and Workflow

To better understand the fundamental differences in approach and experimental design, the following diagrams illustrate the mechanism of action and a typical experimental workflow.

Diagram 1: Comparative Mechanism of Action cluster_0 Conventional Antibiotics cluster_1 This compound Conventional Conventional Antibiotic Target Biosynthetic Processes (e.g., cell wall, protein synthesis) Conventional->Target Inhibits NoTarget Inactive Processes Conventional->NoTarget No Target GrowingCell Actively Growing Cell GrowingCell->Conventional Killed by PersisterCell Dormant Persister Cell PersisterCell->Conventional Tolerates Target->GrowingCell Active in NoTarget->PersisterCell Characteristic of This compound This compound Membrane_GC Cell Membrane This compound->Membrane_GC Disrupts Membrane_PC Cell Membrane This compound->Membrane_PC Disrupts GrowingCell2 Actively Growing Cell Membrane_GC->GrowingCell2 PersisterCell2 Dormant Persister Cell Membrane_PC->PersisterCell2 GrowingCell2->this compound Killed by PersisterCell2->this compound Killed by

Caption: this compound targets the cell membrane, effective against both growing and persister cells.

Diagram 2: Experimental Workflow for Persister Cell Assay start Start: Bacterial Culture culture 1. Inoculate and grow culture to stationary phase to generate a high proportion of persister cells. start->culture treatment 2. Treat culture with high concentration of antibiotic (e.g., this compound or conventional). culture->treatment incubation 3. Incubate for a defined period (e.g., 2-24 hours). treatment->incubation sampling 4. Collect samples at various time points. incubation->sampling dilution 5. Perform serial dilutions of the collected samples. sampling->dilution plating 6. Plate dilutions onto -agar plates. dilution->plating incubation2 7. Incubate plates to allow for colony growth. plating->incubation2 quantify 8. Enumerate Colony Forming Units (CFU) to determine viable cell count. incubation2->quantify end End: Compare CFU counts between treatments quantify->end

Caption: Workflow for assessing the efficacy of compounds against bacterial persister cells.

Experimental Protocols: Time-Kill Assay for Persister Cells

The following is a generalized protocol for assessing the bactericidal activity of a compound against persister cells, based on methodologies commonly used in the field.[7][8]

Objective: To determine the rate and extent of killing of bacterial persister cells by this compound compared to a conventional antibiotic.

Materials:

  • Bacterial strain of interest (e.g., S. aureus MRSA)

  • Appropriate liquid growth medium (e.g., Tryptic Soy Broth)

  • Agar plates for CFU counting

  • Test compounds (this compound, conventional antibiotic) and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS) or other suitable diluent

  • Incubator, shaker, pipettes, and other standard microbiology lab equipment

Procedure:

  • Generation of Persister Cells:

    • Inoculate a single bacterial colony into a liquid growth medium.

    • Incubate the culture with shaking at 37°C for 16-24 hours to reach the stationary phase, which is enriched with persister cells.

  • Antibiotic Treatment:

    • Dilute the stationary-phase culture into fresh media or buffer.

    • Add the test compounds at desired concentrations (e.g., multiple concentrations of this compound, and a high concentration of a conventional antibiotic like ciprofloxacin). Include a vehicle-only control.

    • Incubate the treated cultures at 37°C with shaking.

  • Quantification of Viable Cells:

    • At predetermined time points (e.g., 0, 2, 4, 6, 24 hours), collect an aliquot from each treatment group.

    • Wash the cells by centrifugation and resuspension in PBS to remove the antibiotic.

    • Perform a 10-fold serial dilution of the cell suspension in PBS.

    • Plate a small volume (e.g., 10-100 µL) of each dilution onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours, or until colonies are visible.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the Colony Forming Units per milliliter (CFU/mL) for each time point and treatment.

    • Plot the log(CFU/mL) against time to generate time-kill curves. A significant drop in CFU/mL indicates bactericidal activity.

Limitations and Future Directions

While this compound shows great promise, it is important to note that subsequent structure-activity relationship (SAR) studies have identified toxicity liabilities, including hemolytic activity and toxicity to renal cells.[5][9][10] These findings underscore the need for further optimization of the this compound scaffold to improve its selectivity for bacterial membranes over mammalian membranes, thereby enhancing its therapeutic index.[6]

Conclusion

This compound represents a significant departure from conventional antibiotics in its approach to combating bacterial infections. Its unique membrane-disruption mechanism allows it to effectively eradicate dormant persister cells, a feat that traditional antibiotics cannot achieve.[1] The compound's potent activity against MRSA persisters, synergistic effects with aminoglycosides, and low propensity for resistance development make it a valuable lead compound.[1][6] Despite challenges related to toxicity that require further chemical refinement, this compound provides crucial insights into the design of novel, potent, and selective membrane-active antibiotics capable of addressing the formidable challenge of persistent bacterial infections.

References

Navigating the Challenge of Resistance: A Comparative Guide to nTZDpa and Other Antimicrobials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-resistance profiles of novel antimicrobial candidates is paramount. This guide provides a detailed comparison of nTZDpa, a novel membrane-active agent, with other classes of antimicrobials, supported by experimental data on its activity against resistant strains and its interactions with other drugs.

This compound (non-thiazolidinedione peroxisome proliferator-activated receptor gamma partial agonist) is a small molecule that has been identified as a potent antimicrobial agent against Staphylococcus aureus, including persistent and multidrug-resistant strains.[1] Its mechanism of action involves the disruption of the bacterial lipid bilayer, a method that is less prone to the development of resistance compared to antibiotics targeting specific metabolic pathways.[1]

Lack of Cross-Resistance and Low Propensity for Resistance Development

A key finding in the study of this compound is its resilience against the development of resistance. In laboratory studies, S. aureus did not develop resistance to this compound even after 25 days of serial passaging at sub-inhibitory concentrations.[1] In contrast, the same conditions led to a 32-fold increase in the minimum inhibitory concentration (MIC) for ciprofloxacin.[1] This suggests that the mechanisms conferring resistance to fluoroquinolones do not affect the activity of this compound.

Furthermore, this compound has demonstrated efficacy against vancomycin-resistant S. aureus (VRSA). The MIC of this compound against the multidrug-resistant S. aureus strain VRS1 was found to be approximately 4 µg/mL, indicating that the genetic determinants of vancomycin resistance do not confer cross-resistance to this compound.[1]

Comparative Antimicrobial Activity of this compound

The following table summarizes the available data on the minimum inhibitory concentration (MIC) of this compound against S. aureus, including a vancomycin-resistant strain.

OrganismStrainResistance ProfileThis compound MIC (µg/mL)
Staphylococcus aureusMW2Methicillin-Resistant (MRSA)~4
Staphylococcus aureusVRS1Vancomycin-Resistant (VRSA)~4

Interaction of this compound with Other Antimicrobials

Studies on the interaction of this compound with other antibiotics have revealed synergistic activity with some classes and indifference with others. This is crucial for the potential development of combination therapies. The Fractional Inhibitory Concentration (FIC) index is used to quantify these interactions, where an FIC index of ≤0.5 indicates synergy.

Antimicrobial ClassRepresentative AntibioticsInteraction with this compoundFIC Index
AminoglycosidesGentamicin, Tobramycin, Neomycin, Kanamycin, StreptomycinSynergy≤0.5
GlycopeptidesVancomycinIndifference>0.5
FluoroquinolonesCiprofloxacinIndifference>0.5
RifamycinsRifampicinIndifference>0.5
TetracyclinesTetracyclineIndifference>0.5

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the cross-resistance and synergy studies of this compound, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The MIC of this compound and comparator agents is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) document M07.

  • Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents are prepared in an appropriate solvent and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: A suspension of the bacterial strain to be tested is prepared from overnight cultures and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_antibiotic Prepare Antibiotic Stock Solutions serial_dilution Perform Serial Dilutions in 96-well plate prep_antibiotic->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Workflow for MIC determination.

Antimicrobial Synergy Testing by Checkerboard Assay

The checkerboard method is employed to assess the synergistic, additive, indifferent, or antagonistic effects of combining this compound with other antimicrobials.

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are made along the x-axis, while serial dilutions of the second antibiotic are made along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a bacterial suspension at a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plate is incubated at 35°C for 16-20 hours.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each well showing no growth. The formula is: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Synergy: FIC index ≤ 0.5

    • Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_drugA Prepare Serial Dilutions of this compound (Drug A) setup_plate Create Concentration Matrix in 96-well plate prep_drugA->setup_plate prep_drugB Prepare Serial Dilutions of Second Antibiotic (Drug B) prep_drugB->setup_plate prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate all wells prep_inoculum->inoculate setup_plate->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_wells Identify Wells with No Growth incubate->read_wells calculate_fic Calculate FIC Index read_wells->calculate_fic interpret Interpret Interaction (Synergy, Indifference, Antagonism) calculate_fic->interpret

Workflow for checkerboard synergy assay.

References

Navigating the Therapeutic Potential of nTZDpa: A Comparative Analysis of its Therapeutic Index

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antibiotic resistance, the novel compound nTZDpa has emerged as a promising candidate, particularly for its efficacy against persistent forms of Staphylococcus aureus. This guide offers a comprehensive evaluation of the therapeutic index of this compound, presenting a comparative analysis with its structural analogs and standard-of-care antibiotics. This report is intended for researchers, scientists, and drug development professionals, providing key experimental data, detailed methodologies, and visual representations of its mechanism of action and evaluation workflow.

Executive Summary

This compound, a non-thiazolidinedione peroxisome proliferator-activated receptor-gamma (PPARγ) partial agonist, has been repurposed as a potent antimicrobial agent.[1][2] Its primary mechanism of action involves the disruption of the bacterial cell membrane's lipid bilayer, leading to rapid bactericidal activity against both growing and persistent methicillin-resistant Staphylococcus aureus (MRSA).[1] While demonstrating significant antimicrobial efficacy, initial studies have highlighted toxicity concerns, particularly renal toxicity, necessitating further optimization.[3][4][5] This guide delves into the structure-activity relationship (SAR) studies aimed at enhancing this compound's therapeutic index by improving its potency and selectivity.

Comparative Efficacy and Toxicity Analysis

The therapeutic index (TI) of a drug is a critical measure of its safety, defined as the ratio of the toxic dose to the therapeutic dose.[6][7][8] For antimicrobial agents, this is often estimated by comparing the concentration required to inhibit microbial growth (Minimum Inhibitory Concentration, MIC) with the concentration that causes toxicity to mammalian cells (e.g., 50% inhibitory concentration, IC50). A higher TI value indicates a more favorable safety profile.

In Vitro Antimicrobial Activity

This compound exhibits potent activity against S. aureus, including strains resistant to conventional antibiotics. The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound and its analogs against S. aureus.

CompoundS. aureus MW2 MIC (μg/mL)S. aureus Persister Cells MIC (μg/mL)
This compound ~464
Analog 6 ~4>64 (3-log decrease at 64)
Analog with additional chlorine (4) <4<64
Vancomycin 1>100
Daptomycin 0.75Not specified in these studies

Data compiled from multiple sources.[1][3][9][10]

Cytotoxicity Profile

A crucial aspect of the therapeutic index is the compound's toxicity towards mammalian cells. Hemolysis assays and cytotoxicity assays against human cell lines are standard methods to evaluate this.

CompoundHemolytic Activity (at 16 μg/mL)Renal Cell Viability (HKC-8 at 64 μg/mL)
This compound Significant above 16 μg/mLToxic to >75% of cells
Analog 6 Improved selectivityNot specified, but analogs explored to improve renal toxicity
Vancomycin Not specified in these studies65% cells viable at 64 μg/mL

Data compiled from multiple sources.[1][3]

Structure-Activity Relationship (SAR) and Therapeutic Index Improvement

Recognizing the toxicity limitations of this compound, researchers have undertaken SAR studies to enhance its selectivity for bacterial membranes over mammalian membranes.[1][3][4] Key modifications and their impact are summarized below:

  • Replacement of Sulfur with Oxygen: Substituting the sulfur atom in the thioether linkage with oxygen (as in analog 6) resulted in a compound with a similar MIC against growing S. aureus but with an improved cytotoxicity profile.[1] However, this modification diminished its effectiveness against persister cells.[1]

  • Halogenation: The addition of chlorine atoms to the aryl rings was found to increase the antimicrobial potency of the compounds.[1]

  • Increasing sp³ Character: Efforts to improve renal toxicity included increasing the sp³ character of the molecule, though this did not yield significant improvements in the tested analogs.[3]

These studies underscore the delicate balance between antimicrobial activity and toxicity, highlighting the challenges in optimizing the therapeutic index of membrane-active agents.

Mechanism of Action: Membrane Disruption

This compound exerts its bactericidal effect by directly targeting and disrupting the bacterial lipid bilayer.[1][2] Molecular dynamics simulations have provided insights into this process, revealing that the carboxylic acid moiety and chlorine atoms of this compound interact with the hydrophilic lipid heads, leading to membrane permeabilization and cell lysis.[1][11]

nTZDpa_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space This compound This compound LipidBilayer Lipid Bilayer This compound->LipidBilayer Interaction with lipid heads MembraneDisruption Membrane Disruption (Permeabilization) LipidBilayer->MembraneDisruption Insertion and disruption CellLysis Cell Lysis MembraneDisruption->CellLysis Loss of integrity

Proposed mechanism of action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of the key assays used to evaluate the therapeutic index of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

MIC_Workflow Start Prepare serial dilutions of this compound Inoculate Inoculate with standardized S. aureus suspension Start->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read Visually assess for bacterial growth Incubate->Read End Determine MIC (lowest concentration with no visible growth) Read->End

Workflow for MIC determination.
Hemolysis Assay

This assay assesses the lytic effect of a compound on red blood cells, providing an indication of its potential toxicity to mammalian cells.

  • Preparation of Erythrocytes: Fresh human red blood cells are washed and resuspended in a buffered saline solution to a final concentration of 2% (v/v).

  • Incubation: The erythrocyte suspension is incubated with various concentrations of this compound or control compounds (e.g., Triton X-100 as a positive control for 100% hemolysis, and buffer as a negative control) at 37°C for a specified time (e.g., 1 hour).

  • Centrifugation: The samples are centrifuged to pellet the intact red blood cells.

  • Measurement: The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).

  • Calculation: The percentage of hemolysis is calculated relative to the positive and negative controls.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Human cell lines (e.g., HKC-8 renal cells, HepG2 liver cells) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound, its analogs, or control compounds for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm). The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) is determined.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new antibiotics against challenging pathogens like MRSA persisters. Its membrane-disrupting mechanism of action is a key advantage, as it is less likely to induce resistance compared to antibiotics targeting specific metabolic pathways. However, the therapeutic potential of this compound is currently limited by its toxicity to mammalian cells.

The SAR studies undertaken have provided valuable insights into the structural features that govern both antimicrobial activity and cytotoxicity. While a definitive therapeutic index is yet to be established through comprehensive preclinical studies, the initial data suggests that chemical modifications can improve the selectivity of this compound. Future research should focus on synthesizing and evaluating new analogs with an optimized balance of potency and safety. The development of derivatives with a wider therapeutic window will be critical for the successful clinical translation of this promising class of antimicrobial agents.

References

A Head-to-Head Comparison of nTZDpa and Daptomycin: Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, researchers and drug development professionals are in constant search of novel compounds with superior efficacy and safety profiles. This guide provides a detailed, data-driven comparison of two potent antibacterial agents: nTZDpa, a novel small molecule, and daptomycin, a well-established cyclic lipopeptide antibiotic. This comparison is intended for researchers, scientists, and drug development professionals to provide an objective analysis of their respective performances based on available experimental data.

At a Glance: this compound vs. Daptomycin

FeatureThis compoundDaptomycin
Mechanism of Action Disrupts the bacterial lipid bilayer, leading to membrane disorganization and cell death.[1]Binds to the bacterial cell membrane in a calcium-dependent manner, causing rapid membrane depolarization and subsequent inhibition of DNA, RNA, and protein synthesis.[2][3]
Antibacterial Spectrum Primarily active against Gram-positive bacteria, including multidrug-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium.[1] Ineffective against Gram-negative bacteria.[1]Broad-spectrum activity against Gram-positive bacteria, including MRSA, vancomycin-resistant enterococci (VRE), and streptococci.[2][3][4][5][6][7][8]
Activity Against Persisters Effective against both growing and persistent (non-growing) S. aureus cells.[1]Activity against persister cells is less well-documented in the provided search results.
Synergism Acts synergistically with aminoglycosides (e.g., gentamicin, tobramycin).[1]Can exhibit synergistic effects with other antibiotics, such as fosfomycin and rifampicin, against certain strains.[9]
Resistance Development S. aureus has shown no detectable development of resistance to this compound in laboratory studies.[1]Resistance to daptomycin can emerge, particularly with suboptimal dosing.[10]
Toxicity Profile Exhibits hemolytic activity at concentrations above 16 μg/mL and has shown toxicity to mammalian renal and liver cell lines at 32 μg/mL.[1][11]Associated with reversible skeletal myopathy and, less commonly, eosinophilic pneumonia.[2][12][13] Monitoring of creatine kinase (CK) levels is recommended.[2]

In-Depth Analysis

Mechanism of Action

Both this compound and daptomycin target the bacterial cell membrane, a critical component for cell survival. However, their specific mechanisms of interaction differ significantly.

This compound: This small molecule directly interacts with and disrupts the lipid bilayer of the bacterial cell membrane. This disruption leads to a loss of membrane integrity and subsequent cell death.[1]

Daptomycin: Daptomycin's action is more complex and requires the presence of calcium ions.[4] It binds to the cell membrane and oligomerizes, forming a pore-like structure that leads to a rapid efflux of potassium ions.[2][14] This results in the depolarization of the cell membrane and the cessation of essential biosynthetic processes, ultimately causing bacterial death.[2][3]

cluster_this compound This compound Mechanism of Action cluster_Daptomycin Daptomycin Mechanism of Action This compound This compound LipidBilayer Bacterial Lipid Bilayer This compound->LipidBilayer Direct Interaction Disruption Membrane Disruption LipidBilayer->Disruption CellDeath_n Cell Death Disruption->CellDeath_n Daptomycin Daptomycin Binding Calcium-Dependent Binding Daptomycin->Binding Calcium Calcium Ions Calcium->Binding Membrane Bacterial Cell Membrane Oligomerization Oligomerization & Pore Formation Membrane->Oligomerization Binding->Membrane Depolarization Membrane Depolarization Oligomerization->Depolarization K+ Efflux Inhibition Inhibition of DNA, RNA, & Protein Synthesis Depolarization->Inhibition CellDeath_d Cell Death Inhibition->CellDeath_d start Start prep_compound Prepare Serial Dilutions of this compound or Daptomycin start->prep_compound prep_bacteria Prepare Standardized Bacterial Inoculum start->prep_bacteria inoculate Inoculate Microtiter Plate Wells prep_compound->inoculate prep_bacteria->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic end End read_mic->end

References

Unveiling the Action of nTZDpa: A Comparative Guide to Proteomic Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel therapeutic candidate is paramount. This guide provides a comprehensive analysis of the antimicrobial agent nTZDpa, focusing on its validated mechanism and offering a comparative framework for how proteomics can be leveraged to further elucidate its cellular impact. While direct proteomic studies on this compound are not yet prevalent in publicly available research, this guide will draw comparisons with other well-characterized antibiotics to illustrate the power of proteomic validation.

This compound: A Membrane-Active Antimicrobial

This compound, a non-thiazolidinedione peroxisome proliferator-activated receptor gamma (PPARγ) partial agonist, has been identified as a potent antimicrobial agent. It is particularly effective against persistent and multidrug-resistant strains of Staphylococcus aureus (MRSA)[1]. The primary mechanism of action of this compound is the disruption of the bacterial lipid bilayer, leading to membrane permeabilization and subsequent cell death[1]. This direct action on the bacterial membrane makes it a promising candidate for combating antibiotic resistance, as it circumvents the conventional antibiotic targets that are often subject to resistance-conferring mutations[1].

Structure-activity relationship (SAR) studies have been conducted to optimize the this compound scaffold, aiming to enhance its antimicrobial potency while minimizing toxicity to mammalian cells[2]. Despite these advancements, a detailed understanding of the downstream cellular responses to this compound-induced membrane stress at the proteome level remains an area for further investigation.

The Role of Proteomics in Validating Mechanism of Action

Proteomics offers a powerful, unbiased approach to understanding the global cellular response to a drug. By quantifying changes in the abundance of thousands of proteins, researchers can identify the specific pathways and processes that are affected by a compound, thereby validating its intended mechanism of action and uncovering potential off-target effects[3][4][5]. In the context of antibiotics, proteomics can reveal the cellular stress responses induced by the drug, providing a detailed fingerprint of its mode of action[3][4].

Comparative Analysis: this compound vs. Other Antibiotics

To illustrate how proteomics can be applied to validate the mechanism of action of an antimicrobial agent like this compound, we will compare its known mechanism to that of other antibiotics whose mechanisms have been investigated using proteomic approaches.

Antibiotic Primary Mechanism of Action Expected Proteomic Signature Key Protein Markers
This compound Disrupts bacterial cell membrane integrity[1].Upregulation of proteins involved in cell envelope stress response, lipid metabolism, and potentially cell wall repair mechanisms.Hypothetical: LiaFSR, VraSR (cell wall stress response regulators), fatty acid biosynthesis enzymes.
Vancomycin Inhibits cell wall synthesis by binding to D-Ala-D-Ala moieties of peptidoglycan precursors.Strong induction of the cell wall stress stimulon.VraS, VraR, and other proteins of the cell wall stress response.
Ciprofloxacin Inhibits DNA gyrase and topoisomerase IV, leading to DNA damage.Induction of the SOS response, DNA repair pathways.RecA, LexA, and other SOS response proteins.
Gentamicin Binds to the 30S ribosomal subunit, causing mistranslation and inhibiting protein synthesis.Upregulation of heat shock proteins and proteases to deal with misfolded proteins.GroEL, DnaK, ClpP.

Experimental Protocols for Proteomic Validation

The following provides a generalized workflow for the proteomic validation of an antimicrobial agent's mechanism of action, which could be applied to this compound.

Sample Preparation
  • Bacterial Culture and Treatment: Grow S. aureus cultures to mid-logarithmic phase. Expose the cultures to this compound at its minimum inhibitory concentration (MIC) and 2x MIC for a defined period (e.g., 1-2 hours). Include an untreated control group.

  • Cell Lysis: Harvest bacterial cells by centrifugation. Lyse the cells using a combination of enzymatic (e.g., lysostaphin) and physical methods (e.g., bead beating or sonication) in a lysis buffer containing protease inhibitors.

  • Protein Extraction and Quantification: Solubilize total proteins and determine the protein concentration using a standard assay (e.g., BCA assay).

Proteomic Analysis (Liquid Chromatography-Mass Spectrometry - LC-MS/MS)
  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using a protease such as trypsin[6][7].

  • Peptide Labeling (Optional but Recommended for Quantification): For quantitative analysis, peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ) or analyzed using label-free quantification methods[8].

  • LC-MS/MS Analysis: Separate the peptides by reverse-phase liquid chromatography and analyze them using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)[9][10]. The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments to determine the peptide sequences.

Data Analysis
  • Protein Identification and Quantification: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins from the MS/MS spectra and quantify their relative abundance between the treated and control groups.

  • Statistical Analysis: Perform statistical tests (e.g., t-test, ANOVA) to identify proteins that are significantly up- or downregulated upon this compound treatment.

  • Bioinformatic Analysis: Use pathway analysis tools (e.g., KEGG, Gene Ontology) to identify the biological pathways and processes that are significantly enriched among the differentially expressed proteins[11][12].

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and a typical proteomics workflow.

nTZDpa_Mechanism cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Permeabilization Increased Permeability Lipid_Bilayer->Permeabilization leads to This compound This compound Disruption Membrane Disruption This compound->Disruption Disruption->Lipid_Bilayer intercalates and disrupts Cell_Death Cell Death Permeabilization->Cell_Death results in

Caption: Mechanism of action of this compound.

Proteomics_Workflow Start Bacterial Culture (Control vs. This compound-treated) Lysis Cell Lysis & Protein Extraction Start->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis (Protein ID & Quantification) LCMS->DataAnalysis Bioinformatics Bioinformatic Analysis (Pathway Enrichment) DataAnalysis->Bioinformatics Validation Mechanism Validation Bioinformatics->Validation

Caption: A typical proteomics workflow.

Conclusion

While current research strongly supports the role of this compound as a membrane-disrupting antimicrobial, proteomic studies would provide an invaluable layer of validation. By applying the principles and protocols outlined in this guide, researchers can gain a deeper understanding of the cellular response to this compound, solidifying its mechanism of action and potentially uncovering novel therapeutic insights. The comparative data presented here serves as a roadmap for future investigations into this promising antibiotic candidate.

References

Comparative Analysis of nTZDpa-Treated Bacteria: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of antibiotic-resistant and persistent bacterial infections necessitates the exploration of novel antimicrobial agents with unconventional mechanisms of action. The small molecule nTZDpa has been identified as a potent antimicrobial effective against both growing and persistent forms of multidrug-resistant bacteria, particularly Staphylococcus aureus.[1][2] This guide provides a comparative overview of this compound's mechanism of action against that of established antibiotics, alongside detailed experimental protocols for its evaluation. In the absence of direct comparative transcriptomic data for this compound, this document contrasts its known molecular effects with the well-documented transcriptomic signatures of other antibiotic classes to offer a predictive framework for its cellular impact.

Comparative Mechanism of Action and Predicted Transcriptomic Signatures

While comprehensive transcriptomic data for this compound-treated bacteria is not yet publicly available, its mechanism of action—disruption of the bacterial cell membrane—is well-established.[1][2] This mechanism is distinct from many conventional antibiotics that target intracellular processes. Below, we compare the effects of this compound with two well-characterized antibiotics, ciprofloxacin and rifampicin, and infer the likely transcriptomic consequences of this compound treatment.

This compound (Membrane-Active Agent):

This compound kills bacteria by disrupting the lipid bilayers of the cell membrane.[1][2] This leads to the formation of mesosomes, abnormal cell division, cell lysis, and membrane permeabilization.[2] Its efficacy is enhanced in acidic environments, which increases the proportion of the neutral form of the molecule, facilitating its penetration of the bacterial membrane.[3][4][5]

  • Predicted Transcriptomic Signature: Treatment with a membrane-disrupting agent like this compound would likely induce a rapid and broad stress response. Key upregulated gene sets would be expected to involve those related to cell envelope stress, lipid metabolism and repair, and potentially efflux pumps in an attempt to remove the compound.[6] Given the direct physical damage to the cell, a general downregulation of genes related to central metabolism and cell division would also be anticipated as the cell diverts resources to survival.

Ciprofloxacin (Fluoroquinolone):

Ciprofloxacin inhibits DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. This leads to the accumulation of double-stranded DNA breaks and induces the SOS response, a global response to DNA damage.[7][8]

  • Known Transcriptomic Signature: The transcriptomic profile of ciprofloxacin-treated bacteria is characterized by the strong upregulation of genes in the SOS regulon, including those involved in DNA repair (e.g., recA, lexA), and cell division inhibitors.[8][9] Genes related to various metabolic pathways may also be affected as a secondary consequence of DNA damage and replication stress.[10]

Rifampicin (Rifamycin):

Rifampicin directly inhibits the bacterial DNA-dependent RNA polymerase, thereby blocking the initiation of transcription.[11][12]

  • Known Transcriptomic Signature: The immediate effect of rifampicin is a widespread downregulation of most genes due to the inhibition of transcription. However, the cellular response is complex and time-dependent.[12][13] Studies have shown that some genes, particularly those involved in stress responses and potentially some efflux pumps, can be upregulated as the cell attempts to counteract the antibiotic's effect.[11]

Summary of Comparative Mechanisms and Transcriptomic Signatures
AntibioticPrimary Mechanism of ActionKey Upregulated Pathways (Known or Predicted)Key Downregulated Pathways (Known or Predicted)
This compound Disrupts bacterial cell membrane lipid bilayer.[1][2]Cell envelope stress response, lipid biosynthesis and repair, efflux pumps.Central metabolism, DNA replication, cell division.
Ciprofloxacin Inhibits DNA gyrase and topoisomerase IV, causing DNA damage.[7]SOS response, DNA repair pathways.[8][9]Varies; secondary effects on metabolism and cell cycle.
Rifampicin Inhibits DNA-dependent RNA polymerase, blocking transcription.[11][12]Stress response genes, some efflux pumps.[11]Widespread, immediate downregulation of most transcripts.[12]

Experimental Protocols

This section details common methodologies used to evaluate the efficacy of antimicrobial compounds like this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14]

Protocol: Broth Microdilution Method

  • Preparation of Antimicrobial Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Preparation of Bacterial Inoculum: Culture the bacterial strain of interest (e.g., S. aureus) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized inoculum, typically around 5 x 10^5 colony-forming units (CFU)/mL.[15]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium to achieve a range of desired concentrations.[15]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[15]

  • Determination of MIC: The MIC is the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.[14] This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[16]

Bacterial Membrane Permeabilization Assay

This assay assesses the ability of a compound to disrupt the bacterial membrane, often using fluorescent probes.

Protocol: N-Phenyl-1-naphthylamine (NPN) Uptake Assay for Outer Membrane Permeabilization

  • Bacterial Cell Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash them, and resuspend them in a suitable buffer (e.g., HEPES buffer with 5 mM glucose).[17]

  • Assay Setup: In a fluorometer cuvette or a 96-well black microplate, add the bacterial cell suspension.

  • Addition of NPN: Add NPN to the cell suspension to a final concentration of 10 µM. NPN is a hydrophobic fluorescent probe that fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes.[18]

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).[17][18]

  • Addition of this compound: Add this compound at the desired concentration to the cell suspension and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: An increase in fluorescence intensity indicates that this compound has disrupted the outer membrane, allowing NPN to enter and bind to the inner membrane, resulting in increased fluorescence.

Protocol: Propidium Iodide (PI) Uptake Assay for Inner Membrane Permeabilization

  • Bacterial Cell Preparation: Prepare bacterial cells as described for the NPN assay.

  • Assay Setup: Add the bacterial cell suspension to a fluorometer cuvette or a 96-well black microplate.

  • Addition of this compound: Add this compound at the desired concentration and incubate for a defined period.

  • Addition of PI: Add propidium iodide (PI) to the cell suspension. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells.[19]

  • Fluorescence Measurement: Measure the fluorescence (Excitation: ~535 nm, Emission: ~617 nm).[17]

  • Data Analysis: A significant increase in fluorescence indicates that this compound has compromised the inner membrane, allowing PI to enter the cell and bind to DNA.

Visualizations

Signaling Pathways and Mechanisms

nTZDpa_Mechanism Mechanism of Action: this compound vs. Other Antibiotics cluster_this compound This compound cluster_Cipro Ciprofloxacin cluster_Rif Rifampicin This compound This compound membrane Bacterial Cell Membrane This compound->membrane Intercalates and disrupts lipid bilayer lysis Membrane Disruption & Cell Lysis membrane->lysis cipro Ciprofloxacin gyrase DNA Gyrase/ Topoisomerase IV cipro->gyrase Inhibits dna_damage DNA Double-Strand Breaks gyrase->dna_damage leads to sos SOS Response dna_damage->sos Induces rif Rifampicin rnap RNA Polymerase rif->rnap Binds and inhibits transcription_block Transcription Inhibition rnap->transcription_block leads to

Caption: Comparative mechanisms of action of this compound, Ciprofloxacin, and Rifampicin.

Experimental Workflows

Experimental_Workflow General Workflow for Antimicrobial Compound Evaluation cluster_MIC MIC Determination cluster_Permeability Membrane Permeability Assay prep_culture_mic Prepare Bacterial Inoculum serial_dilute Serial Dilution of This compound in 96-well plate prep_culture_mic->serial_dilute inoculate Inoculate Plate serial_dilute->inoculate incubate_mic Incubate 18-24h at 37°C inoculate->incubate_mic read_mic Read MIC (Visual/OD600) incubate_mic->read_mic prep_culture_perm Prepare Bacterial Cell Suspension add_probe Add Fluorescent Probe (NPN or PI) prep_culture_perm->add_probe add_this compound Add this compound add_probe->add_this compound measure_fluor Measure Fluorescence Over Time add_this compound->measure_fluor

Caption: General experimental workflows for MIC and membrane permeability assays.

References

Safety Operating Guide

Essential Safety and Handling Protocol for nTZDpa

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling the novel synthetic compound nTZDpa. As no specific Safety Data Sheet (SDS) for this compound is publicly available, this guidance is based on established best practices for handling potent, novel synthetic organic compounds in a research environment. A risk assessment specific to the planned experimental procedures should be completed before handling this material.

This compound (non-thiazolidinedione PPARγ partial agonist) is a synthetic organic compound under investigation for its antimicrobial properties, particularly against Staphylococcus aureus.[1][2] While it shows promise, it also exhibits known toxicities, including hemolytic activity at concentrations above 16 μg/mL and toxicity to renal cells.[1][2] Therefore, stringent safety precautions are necessary when handling this compound to minimize exposure and ensure a safe laboratory environment.

Hazard Summary

HazardDescriptionSource
Toxicity Exhibits hemolytic activity (rupture of red blood cells) at concentrations above 16 µg/mL. Shows toxicity towards mammalian cell lines (HepG2 and HKC-8) at 32 µg/mL. Derivatives have also shown renal toxicity.[1][2]
Chemical Nature Synthetic organic compound. As with many novel research compounds, full toxicological properties are unknown.[1][2]
Physical Form Typically a solid powder. Poses a risk of airborne particle generation during handling.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to prevent exposure to this compound. The following table summarizes the recommended PPE for handling this potent compound.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high risk of aerosol or dust generation, such as weighing or preparing stock solutions. Hoods or full-facepieces can offer high protection factors.
Reusable Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters for lower-risk activities. A proper fit test is mandatory.
Disposable Respirators (e.g., N95, FFP2)Suitable for low-risk activities or as a secondary layer of protection. Not recommended as primary protection when handling powder.
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.
Body Protection Disposable CoverallsChoose coveralls made from materials like Tyvek® or microporous film to protect against chemical splashes and dust.
Dedicated Lab CoatA dedicated lab coat, preferably disposable or professionally laundered, should be worn over personal clothing.
Eye Protection Safety Goggles or a Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection.
Foot Protection Shoe CoversDisposable shoe covers must be worn in the designated handling area and removed before exiting.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for the safe handling of this compound.

1. Preparation:

  • Designated Area: All handling of this compound, especially in its powdered form, should be conducted in a designated area, such as a certified chemical fume hood or a glove box.

  • Decontamination: Ensure that a decontamination solution (e.g., 70% ethanol followed by a suitable laboratory detergent) is readily available in the work area.

  • Spill Kit: A spill kit appropriate for chemical hazards should be readily accessible.

2. Donning PPE:

  • Follow the correct sequence for putting on PPE to ensure maximum protection:

    • Shoe covers

    • Inner gloves

    • Coveralls or lab coat

    • Outer gloves

    • Respiratory protection

    • Eye protection

3. Handling:

  • Weighing: When weighing the solid compound, use a containment balance enclosure or a glove box to minimize the generation of airborne particles.

  • Solution Preparation: Prepare solutions within a chemical fume hood. Add the solvent to the this compound powder slowly to avoid splashing.

  • Container Management: Keep containers of this compound tightly sealed when not in use.

4. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.

  • Doffing PPE: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container. The general doffing sequence is the reverse of donning.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with this compound must be segregated as hazardous chemical waste. This includes:

    • Disposable PPE (gloves, coveralls, shoe covers)

    • Contaminated lab supplies (pipette tips, tubes, etc.)

    • Spill cleanup materials

  • Solid Waste: Collect solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Since this compound contains chlorine (a halogen), it should be disposed of in a designated "Halogenated Organic Waste" container.[3]

  • Disposal Method: Do not dispose of this compound down the drain or in regular trash.[3] All this compound waste must be disposed of through your institution's hazardous waste management program.

Experimental Protocols Cited

The information regarding the toxicity of this compound is derived from the following experimental observations:

  • Hemolysis Assay: Human erythrocytes were exposed to varying concentrations of this compound. Significant hemolysis was observed at concentrations above 16 μg/mL.[2]

  • Mammalian Cell Line Toxicity: The toxicity of this compound was assessed against HepG2 and HKC-8 mammalian cell lines, with significant toxicity noted at 32 μg/mL.[2]

  • Renal Toxicity: Studies on derivatives of this compound have indicated potential for renal cell toxicity.[1]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow PPE Selection Logic for this compound Handling cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Plan to handle this compound risk_assessment Assess risk of aerosol/dust generation start->risk_assessment high_risk High Risk (e.g., weighing powder, sonicating) risk_assessment->high_risk High low_risk Low Risk (e.g., handling dilute solutions) risk_assessment->low_risk Low ppe_high Required PPE: - PAPR - Double Nitrile Gloves - Disposable Coveralls - Safety Goggles & Face Shield - Shoe Covers high_risk->ppe_high ppe_low Required PPE: - Half/Full-Facepiece Respirator (P100) - Double Nitrile Gloves - Lab Coat - Safety Goggles - Shoe Covers low_risk->ppe_low proceed Proceed with experiment ppe_high->proceed ppe_low->proceed

Caption: Workflow for selecting appropriate PPE based on the risk of exposure to this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
nTZDpa
Reactant of Route 2
nTZDpa

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.